trans-4-Butylcyclohexanecarboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-butylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALGERHMIXFENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959211 | |
| Record name | Bucyclic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38289-28-0, 67589-83-7, 71101-89-8 | |
| Record name | Bucyclic acid, trans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bucyclic acid, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067589837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bucyclic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Butylcyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Butylcyclohexanecarboxylic Acid (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUCYCLIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2PQJ6SF7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BUCYCLIC ACID, TRANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8XG78Y2T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of trans-4-Butylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Butylcyclohexanecarboxylic acid, a key organic intermediate, is gaining prominence in the fields of liquid crystal technology and pharmaceutical development.[1] Its specific stereochemistry and the interplay between its aliphatic cyclohexane ring and the polar carboxylic acid group bestow upon it a unique set of physicochemical properties. These properties are critical determinants of its behavior in various applications, from its role in the synthesis of liquid crystal monomers to its potential as a scaffold in drug design.[2] This guide provides a comprehensive overview of the physical properties of this compound, grounded in established analytical techniques and theoretical principles.
Molecular Structure and Identification
The foundational step in understanding the physical properties of a compound is a thorough characterization of its molecular structure.
Molecular Formula: C₁₁H₂₀O₂[3]
Molecular Weight: 184.28 g/mol [4]
CAS Number: 38289-28-0[4]
Systematic IUPAC Name: trans-4-butylcyclohexane-1-carboxylic acid[3]
The molecule consists of a cyclohexane ring in a stable chair conformation, with a butyl group and a carboxylic acid group attached at the 1 and 4 positions in a trans configuration. This arrangement places both substituents in equatorial positions, minimizing steric hindrance and contributing to the molecule's overall stability.
Caption: Workflow for Melting Point Determination using DSC.
Boiling Point
The boiling point of this compound is reported to be 287.7 °C at atmospheric pressure (760 mmHg). [5]This high boiling point is a direct consequence of its relatively high molecular weight and, more significantly, the strong intermolecular hydrogen bonding between the carboxylic acid groups.
Experimental Determination: Siwoloboff Method (Micro-Boiling Point)
Given the high boiling point, a micro-scale method is often preferred to minimize sample usage and potential decomposition.
-
Principle: This method determines the temperature at which the vapor pressure of the liquid equals the external pressure.
-
Protocol:
-
A small amount of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., silicone oil).
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
-
-
Causality: This micro-method is advantageous for high-boiling point compounds as it requires minimal sample and provides a relatively accurate determination. The use of a Thiele tube ensures uniform heating of the sample.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation. This compound is described as being slightly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol. [5]Its solubility in water is expected to be low due to the large nonpolar butylcyclohexyl group.
Experimental Determination: Thermodynamic Solubility Shake-Flask Method
A standard and reliable method for determining thermodynamic solubility.
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Principle: An excess of the solid compound is equilibrated with a solvent at a constant temperature until the concentration of the dissolved solute in the supernatant is constant.
-
Protocol:
-
An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane).
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The vials are sealed and agitated (e.g., on a shaker) in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
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The suspensions are then filtered or centrifuged to remove the undissolved solid.
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The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Causality: This method is considered the "gold standard" for solubility determination as it measures the true equilibrium solubility. The use of HPLC provides a sensitive and specific means of quantification.
Acidity (pKa)
The acidity of the carboxylic acid group, quantified by its pKa value, is crucial for understanding its ionization state at different pH values. This is particularly important in a biological context, as the charge of a molecule affects its ability to cross cell membranes and interact with biological targets. The predicted pKa for this compound is 4.92. [5] Experimental Determination: Potentiometric Titration
Potentiometric titration is a precise and widely used method for determining the pKa of weak acids and bases.
-
Principle: The pH of a solution of the weak acid is monitored as a strong base of known concentration is incrementally added. The pKa is the pH at which half of the acid has been neutralized.
-
Protocol:
-
A known amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for sparingly soluble compounds).
-
A calibrated pH electrode is immersed in the solution.
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A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
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The pH of the solution is recorded after each addition, allowing the solution to equilibrate.
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A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
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-
Causality: This method provides a direct and accurate measurement of the pKa. The titration curve itself is a self-validating system; a well-defined sigmoidal curve with a clear inflection point indicates a successful titration.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Properties
Spectroscopic data is indispensable for the structural elucidation and confirmation of organic compounds.
Infrared (IR) Spectroscopy
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Expected Absorptions:
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O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.
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C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group.
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C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.
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C-H Stretch (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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-COOH Proton: A characteristic broad singlet far downfield, typically between 10-13 ppm.
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Cyclohexane and Butyl Protons: A complex series of multiplets in the upfield region (approximately 0.8-2.5 ppm).
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¹³C NMR:
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Carbonyl Carbon: A signal in the downfield region, typically around 175-185 ppm.
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Cyclohexane and Butyl Carbons: A series of signals in the aliphatic region (approximately 10-50 ppm).
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Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 184.
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Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). Fragmentation of the butyl chain and the cyclohexane ring would also be expected.
Safety and Handling
This compound is classified as an irritant. [6]It can cause skin and serious eye irritation. [3]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
The physical properties of this compound are a direct reflection of its molecular structure. Its melting and boiling points are governed by its molecular weight and the strong hydrogen bonding of the carboxylic acid functionality. Its solubility is dictated by the balance between its large nonpolar framework and the polar acid group. The pKa of the carboxylic acid determines its ionization state in different environments. A thorough understanding of these properties, and the experimental methodologies used to determine them, is essential for the effective application of this compound in research and development.
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This compound. LookChem. Accessed January 3, 2026. [Link]
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This compound. ChemBK. Accessed January 3, 2026. [Link]
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Structural Study of the Crystal and Mesomorphic States of trans, trans-4′- Butyl-bicyclohexyl-4-Carboxylic Acid (ZLI 1756). ResearchGate. Accessed January 3, 2026. [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017).
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4-Tert-butylcyclohexane-1-carboxylic acid. PubChem. Accessed January 3, 2026. [Link]
- Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid. (2023).
- Effect of trans 4-butylcyclohexane carboxylic acid (4-BCCA) upon neurodegeneration, oxidative stress related to epileptogenesis in pilocarpine-induced status epilepticus. (2024). Epilepsy Research, 202, 107471.
- A Lamellar Liquid Crystal As An In Situ Surface Balance. I. The Conformation Of 5- (and 6-)carboxy-4-hexyl-2 -cyclohexene-1-yl octanoic acid. (1984). Journal of Colloid and Interface Science, 97(1), 28-34.
- Exploring the Scientific Applications of trans-4-Hydroxycyclohexanecarboxylic Acid. (2023). Chemceed.
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Structural Study of the Crystal and Mesomorphic States of trans,trans-4'- Butyl-bicyclohexyl. ResearchGate. Accessed January 3, 2026. [Link]
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4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). PubChem. Accessed January 3, 2026. [Link]
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trans-4-Butylcyclohexanecarboxylic Acid chemical structure and isomers
An In-Depth Technical Guide to trans-4-Butylcyclohexanecarboxylic Acid: Structure, Isomerism, and Applications
Introduction
4-Butylcyclohexanecarboxylic acid (4-BCCA) is a substituted cycloalkane that holds significant interest in medicinal chemistry and materials science. Its rigid cyclohexyl core, appended with a lipophilic butyl group and a polar carboxylic acid, creates a molecule with distinct spatial arrangements and physicochemical properties. The primary focus of this guide is the trans isomer, which is often favored for its thermodynamic stability and specific applications. However, a comprehensive understanding requires a thorough examination of both cis and trans stereoisomers, as their distinct three-dimensional structures dictate their biological activity and material properties. This document provides a detailed exploration of the chemical structure, stereoisomerism, synthesis, analytical characterization, and key applications of this compound, tailored for professionals in research and drug development.
Chemical Structure and Stereoisomerism
The molecular formula for 4-Butylcyclohexanecarboxylic Acid is C₁₁H₂₀O₂.[1][2] The core of the molecule is a cyclohexane ring, which exists predominantly in a chair conformation to minimize steric and torsional strain. The key to understanding its properties lies in the relative orientation of the butyl group at position 4 and the carboxylic acid group at position 1. This gives rise to two geometric isomers: cis and trans.
Chair Conformations and Thermodynamic Stability
The cyclohexane ring is not planar. Its most stable conformation is the "chair" form. Substituents on the ring can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the perimeter of the ring).
-
This compound : In the most stable conformation of the trans isomer, both the large butyl group and the carboxylic acid group occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if these bulky groups were in axial positions. This di-equatorial conformation renders the trans isomer the more thermodynamically stable of the two.
-
cis-4-Butylcyclohexanecarboxylic Acid : In the cis isomer, one substituent must be axial while the other is equatorial. Due to its larger size, the butyl group strongly prefers the equatorial position to avoid significant steric strain. Consequently, the carboxylic acid group is forced into the less stable axial position.
The energetic preference for equatorial substitution is the foundational principle governing the behavior and synthesis of these isomers.
Caption: General workflow for the synthesis of trans-4-BCCA.
Analytical Characterization and Isomer Differentiation
Distinguishing between the cis and trans isomers is critical and is reliably achieved using spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for isomer identification. [3]The key distinction arises from the different magnetic environments of the axial versus equatorial protons and carbons.
-
¹H NMR : The proton attached to the carbon bearing the carboxylic acid (C1) is the most diagnostic. In the trans isomer, this proton is axial and typically appears as a triplet of triplets with large axial-axial coupling constants (J ≈ 10-13 Hz). In the cis isomer, this proton is equatorial and exhibits smaller equatorial-axial and equatorial-equatorial couplings, resulting in a broader, less resolved multiplet at a different chemical shift. [4] * ¹³C NMR : The chemical shifts of the ring carbons are also distinct. The carbon bearing an axial substituent (C1 in the cis isomer) is typically shielded and appears at a lower chemical shift (further upfield) compared to its equatorial counterpart in the trans isomer. [3]
-
-
Chromatography : High-Performance Liquid Chromatography (HPLC) is effective for separating the isomers. [5][6]Reversed-phase columns (e.g., C18) can often resolve the two compounds based on subtle differences in their polarity and interaction with the stationary phase. The more compact cis isomer may have a different retention time than the trans isomer. [7]
Technique Differentiating Feature for trans-4-BCCA Differentiating Feature for cis-4-BCCA Reference(s) ¹H NMR C1-H proton shows large axial-axial coupling constants (J ≈ 10-13 Hz). C1-H proton shows smaller coupling constants and appears as a broader multiplet. [4][8] ¹³C NMR C1 carbon chemical shift is further downfield (equatorial COOH). C1 carbon chemical shift is further upfield (axial COOH). [3] | HPLC | Distinct retention time on a reversed-phase column. | Distinct retention time, separable from the trans isomer. | [5][6]|
Applications in Research and Drug Development
The unique properties of this compound make it a valuable building block in several scientific domains.
Pharmaceutical Prodrugs
A primary application of this molecule, also known as Buciclic Acid, is as a promoiety in the design of long-acting ester prodrugs. [9]By forming an ester with a parent drug molecule, trans-4-BCCA can significantly increase the drug's lipophilicity. This modification enhances its absorption, distribution, and, most importantly, prolongs its duration of action by slowing down its metabolism.
-
Testosterone Buciclate : An ester of testosterone developed as a long-acting injectable androgen for hormone replacement therapy. [9]* Dimethandrolone Buciclate : A prodrug of the potent synthetic androgen dimethandrolone, investigated for male contraception. [9] The bulky, stable cyclohexyl ring sterically hinders enzymatic hydrolysis of the ester bond, leading to a slow and sustained release of the active parent drug.
Neuropharmacology and Epilepsy Research
Recent research has identified 4-BCCA as a potential therapeutic agent for epilepsy. It acts as a low-affinity inhibitor of AMPA receptors, which are critical for excitatory neurotransmission in the brain. [10]Over-activation of these receptors is a key mechanism in the generation and spread of seizures. A 2024 study in Epilepsy Research demonstrated that 4-BCCA, both alone and in combination with standard anti-seizure medications, showed effective seizure control and neuroprotective effects in a rat model of status epilepticus. [10]This suggests a potential new avenue for developing disease-modifying treatments for epilepsy.
Intermediate in Chemical Synthesis
Beyond its direct pharmaceutical roles, trans-4-BCCA serves as a versatile intermediate in organic synthesis. [11]It is used to create more complex molecules, including:
-
Janus Kinase (JAK) Inhibitors : The trans-4-aminocyclohexanecarboxylic acid derivative is a key building block for synthesizing certain JAK inhibitors, a class of drugs used to treat autoimmune diseases and cancers. [12]* Liquid Crystals : The rigid and well-defined structure of the trans-1,4-disubstituted cyclohexane ring is a common motif in the design of liquid crystal materials. [2]
Conclusion
This compound is more than a simple organic molecule; it is a precisely defined chemical tool whose utility is derived directly from its stereochemistry. The thermodynamic preference for the di-equatorial conformation of the trans isomer governs its synthesis and purification, while its rigid, lipophilic structure makes it an ideal component for modulating the pharmacokinetic properties of drugs and for constructing ordered materials. As demonstrated by emerging research in epilepsy, its potential for direct therapeutic intervention is also a promising field of study. For researchers and drug developers, a firm grasp of the structure, properties, and isomer-specific behavior of 4-BCCA is essential for leveraging its full potential in designing the next generation of therapeutics and advanced materials.
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ChemBK. (2024). This compound - Introduction. Available at: [Link]
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PubChem. (n.d.). 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. (2025). Buciclic acid. Available at: [Link]
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SpectraBase. (n.d.). 4-tert-Butylcyclohexanecarboxylic acid - Optional[13C NMR] - Spectrum. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. Available at: [Link]
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PubMed. (2024). Effect of trans 4-butylcyclohexane carboxylic acid (4-BCCA) upon neurodegeneration, oxidative stress related to epileptogenesis in pilocarpine-induced status epilepticus. Available at: [Link]
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Chromatography Forum. (2014). Separation of cis/trans isomers. Available at: [Link]
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YouTube. (2020). 4-tert-Butylcyclohexanol - J values. Available at: [Link]
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Chegg. (2019). A portion of the 1H NMR spectrum of 4-tert-butylcyclohexanol is shown below. Available at: [Link]
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National Institutes of Health. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Available at: [Link]
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PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Available at: [Link]
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RSC Publishing. (n.d.). Role of cis-1,4-cyclohexanedicarboxylic acid in the regulation of the structure and properties of a poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolymer. Available at: [Link]
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MSU Chemistry. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Available at: [Link]
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trans-4-Butylcyclohexanecarboxylic Acid CAS number 38289-28-0
An In-Depth Technical Guide to trans-4-Butylcyclohexanecarboxylic Acid
Guide ID: T-BCCA-38289-28-0 Topic: this compound CAS Number: 38289-28-0 Prepared For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of this compound (t-BCCA), a molecule of significant interest in both material science and as a structural motif in medicinal chemistry. While its primary established application lies in the formulation of nematic liquid crystal mixtures for display technologies, its physicochemical properties merit consideration within the drug development landscape. This guide synthesizes available data on its synthesis, characterization, and applications, while also providing expert perspective on its potential, albeit underexplored, role as a bioisostere in pharmaceutical design. We will delve into established protocols, analytical validation, and a forward-looking assessment of its utility for drug development professionals.
Core Molecular Profile and Physicochemical Properties
This compound is an aliphatic carboxylic acid characterized by a cyclohexane ring substituted with a butyl group and a carboxylic acid group in a trans configuration. This specific stereochemistry is crucial, as it imparts a linear, rigid quality to the molecule, a key factor in its primary application. The trans isomer ensures that the bulky butyl and carboxylic acid groups are on opposite sides of the ring plane, maximizing molecular length and minimizing steric hindrance, which is essential for forming the ordered phases in liquid crystals.
The butyl tail provides the necessary flexibility and lipophilicity, while the carboxylic acid head offers a site for hydrogen bonding and further chemical modification. This amphiphilic nature, combining a rigid saturated core with a flexible nonpolar tail and a polar head group, defines its behavior in various chemical systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 38289-28-0 | |
| Molecular Formula | C11H20O2 | |
| Molecular Weight | 184.28 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 134-139 °C | |
| Boiling Point | 318.5±25.0 °C (Predicted) | |
| Density | 0.98±0.1 g/cm³ (Predicted) | |
| pKa | 4.93±0.10 (Predicted) |
| Solubility | Soluble in organic solvents like ethanol, chloroform. | |
Synthesis and Purification
The most prevalent and industrially viable method for synthesizing t-BCCA is through the catalytic hydrogenation of 4-butylbenzoic acid. This process reduces the aromatic ring to a cyclohexane ring.
Causality of Experimental Choice:
-
Substrate: 4-butylbenzoic acid is a readily available and cost-effective starting material.
-
Catalyst: A heterogeneous catalyst, typically Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al2O3), is chosen for its high efficiency in aromatic ring reduction under manageable conditions. Rhodium catalysts are often preferred for achieving high stereoselectivity for the trans isomer.
-
Solvent: A protic solvent like acetic acid is often used as it can protonate the aromatic ring, facilitating the hydrogenation process.
-
Conditions: High pressure and temperature are required to overcome the high activation energy associated with breaking the aromaticity of the benzene ring.
Experimental Protocol: Catalytic Hydrogenation of 4-Butylbenzoic Acid
-
Reactor Setup: A high-pressure autoclave (e.g., a Parr hydrogenator) is charged with 4-butylbenzoic acid (1.0 eq) and a suitable solvent such as acetic acid.
-
Catalyst Addition: The catalyst, 5% Rhodium on Alumina (approx. 1-5 mol%), is carefully added to the mixture.
-
Inerting: The reactor is sealed and purged multiple times with nitrogen gas to remove all oxygen, which can poison the catalyst and create an explosion hazard with hydrogen.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (H2) to a pressure of 70-100 bar and heated to a temperature of 100-150 °C.
-
Reaction Monitoring: The reaction is allowed to proceed with vigorous stirring for 12-24 hours. Progress is monitored by observing the cessation of hydrogen uptake.
-
Work-up: After cooling and carefully venting the hydrogen, the catalyst is removed by filtration through a pad of Celite.
-
Isolation: The solvent is removed under reduced pressure. The resulting crude product is a mixture of cis and trans isomers.
-
Purification & Isomer Separation: The desired trans isomer is separated and purified from the cis isomer by recrystallization from a suitable solvent (e.g., heptane or ethanol/water mixture), leveraging the solubility differences between the two isomers.
Caption: Synthesis workflow for t-BCCA via catalytic hydrogenation.
Analytical Characterization and Quality Control
Ensuring the isomeric purity and identity of t-BCCA is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive tools. The chemical shifts and coupling constants of the protons on the cyclohexane ring are distinct for the cis and trans isomers, allowing for unambiguous identification and quantification of isomeric purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the presence of key functional groups. A broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) are characteristic of the carboxylic acid moiety. The absence of aromatic C-H stretches (~3000-3100 cm⁻¹) confirms complete hydrogenation.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to determine the purity of the final product and separate it from any remaining starting material or byproducts.
Table 2: Representative Analytical Data
| Technique | Expected Result |
|---|---|
| ¹H NMR | Complex multiplets for cyclohexyl protons. The proton alpha to the carboxyl group (at C1) in the trans isomer typically appears as a distinct multiplet at a different chemical shift compared to the cis isomer due to its axial/equatorial environment. |
| ¹³C NMR | A signal for the carbonyl carbon (~180 ppm). Signals for the 11 carbons of the molecule, with distinct shifts for the trans configuration. |
| FTIR (cm⁻¹) | ~2920 (C-H stretch, alkyl), ~1700 (C=O stretch, acid), ~2500-3300 (O-H stretch, acid, broad) |
| Mass Spec (ESI-) | [M-H]⁻ ion at m/z 183.14 |
Applications and Relevance
Established Application: Liquid Crystal Displays (LCDs)
The primary commercial use of t-BCCA and its ester derivatives is as a core component in nematic liquid crystal mixtures. Its rigid, rod-like structure, conferred by the trans-cyclohexane ring, is essential for forming the liquid crystalline phase (mesophase). In these mixtures, t-BCCA helps to:
-
Optimize Anisotropy: It contributes to the necessary dielectric and optical anisotropy that allows liquid crystals to modulate light when an electric field is applied.
-
Control Viscosity and Clearing Point: By blending it with other liquid crystal molecules, manufacturers can fine-tune the physical properties of the final mixture, such as its operating temperature range and response time.
A Perspective for Drug Development Professionals
While t-BCCA does not have established direct pharmacological applications, its core structure is highly relevant in medicinal chemistry. The 4-substituted cyclohexane ring is often employed as a saturated bioisostere of a 1,4-disubstituted phenyl ring.
Bioisosteric Replacement: This is a strategy used in drug design to modify a lead compound's properties while retaining its desired biological activity. Replacing an aromatic ring with a saturated one can profoundly and often beneficially alter a drug candidate's profile:
-
Improved Metabolic Stability: Aromatic rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes. The saturated cyclohexane ring lacks this liability, potentially increasing the drug's half-life and reducing the formation of reactive metabolites.
-
Enhanced Solubility: The introduction of a non-planar, saturated ring can disrupt crystal packing and improve aqueous solubility, a common hurdle in drug development.
-
Modified Lipophilicity: A cyclohexane ring is generally less lipophilic than a phenyl ring, which can be tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) profile.
-
Novel Intellectual Property: Swapping a phenyl ring for a cyclohexane ring can create a new chemical entity, opening up new patenting opportunities.
A drug development professional could consider using the t-BCCA scaffold as a fragment or building block to design new molecules targeting a specific biological pathway. The workflow would involve incorporating this motif into a known pharmacophore and assessing the impact on efficacy and safety.
Caption: Hypothetical workflow for evaluating the t-BCCA scaffold in drug discovery.
Safety and Handling
Based on available Material Safety Data Sheets (MSDS), this compound is classified as an irritant. Standard laboratory precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.
-
Exposure Routes: May cause skin, eye, and respiratory irritation.
-
Toxicology: Comprehensive toxicological data for chronic exposure or specific organ toxicity is not widely available in the public domain. Any consideration for use in a biological system, particularly for drug development, would necessitate a full suite of preclinical toxicology studies.
Conclusion
This compound is a well-characterized molecule with a firmly established and critical role in the material science of liquid crystals. Its synthesis is robust, and its analytical characterization is straightforward. For the drug development professional, t-BCCA itself is not a therapeutic agent but rather represents a valuable structural motif. Understanding its properties and the strategic advantages of using the cyclohexyl core as a bioisostere for an aromatic ring provides a powerful tool for lead optimization, enabling chemists to overcome common challenges in ADME and toxicology and to generate novel intellectual property. Future exploration of t-BCCA derivatives in targeted biological screening programs could unlock new therapeutic potential.
Spectroscopic Characterization of trans-4-Butylcyclohexanecarboxylic Acid: A Technical Guide
Introduction
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of organic molecules is a cornerstone of development. trans-4-Butylcyclohexanecarboxylic Acid (CAS 38289-28-0), a substituted cycloalkane, presents a valuable model for understanding the conformational dynamics and spectroscopic signatures of 1,4-disubstituted cyclohexane rings. The presence of both a flexible n-butyl group and a polar carboxylic acid function imparts specific characteristics that are definitively resolved through modern spectroscopic techniques.
This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. As a self-validating system, the protocols and interpretations herein are designed to offer researchers a robust framework for compound verification and characterization. We will explore the causality behind experimental choices and the logic of spectral interpretation, grounded in authoritative principles of organic spectroscopy.
Molecular Structure and Conformation
The trans stereochemistry of the 1,4-disubstituted cyclohexane ring is critical to its structure. The bulky alkyl group and the carboxylic acid group preferentially occupy equatorial positions to minimize steric strain (1,3-diaxial interactions), locking the ring into a stable chair conformation. This conformational rigidity has profound and predictable effects on the molecule's NMR spectrum.
Caption: 2D structure of this compound.
Part 1: ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. For substituted cyclohexanes, the chemical shifts and, critically, the coupling constants (J-values) of the ring protons are diagnostic of their axial or equatorial orientation.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2] The use of a deuterated solvent is essential to avoid a large interfering solvent signal in the spectrum.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Many commercial deuterated solvents already contain TMS.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[1][3]
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum at a field strength of 300 MHz or higher to ensure adequate signal dispersion. Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.
Data Summary and Interpretation (Based on Analog: trans-4-tert-Butylcyclohexanecarboxylic acid)
| Signal (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| COOH | ~12.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift is concentration-dependent.[4] |
| H-1 (CH-COOH) | ~2.2-2.3 | Triplet of Triplets (tt) | 1H | This proton is axial and coupled to two adjacent axial protons (~12 Hz) and two adjacent equatorial protons (~3-4 Hz), resulting in a complex multiplet. It is deshielded by the adjacent carboxylic acid group. |
| H-2, H-6 (axial) | ~2.0-2.1 | Multiplet | 2H | Axial protons adjacent to the CH-COOH group. |
| H-3, H-5 (axial) | ~1.8-1.9 | Multiplet | 2H | Axial protons adjacent to the CH-alkyl group. |
| H-4 (CH-Alkyl) | ~1.0-1.1 | Multiplet | 1H | The methine proton at the 4-position, adjacent to the butyl group. |
| H-2,3,5,6 (equatorial) | ~1.2-1.6 | Multiplet | 4H | Equatorial protons on the cyclohexane ring typically resonate upfield of their axial counterparts. |
| Alkyl Group | ~0.8-1.4 | Multiplets & Triplet | 9H | Signals corresponding to the butyl group protons. |
Expected Data for this compound :
-
The signals for the cyclohexane ring protons (H-1 to H-6) and the carboxylic acid proton (COOH) would be nearly identical to the analog.
-
The butyl group would show distinct signals:
-
A triplet around 0.9 ppm for the terminal methyl group (-CH₃).
-
Multiplets between 1.2-1.4 ppm for the three methylene groups (-CH₂-). The total integration for these signals would be 9H (CH₃ + 3xCH₂).
-
Part 2: ¹³C NMR Spectroscopy
Carbon-13 NMR provides a map of the carbon skeleton. In proton-decoupled mode, each unique carbon atom typically appears as a single sharp line, making it a powerful tool for counting the number of non-equivalent carbons.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance of the ¹³C isotope.[2]
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A greater number of scans is required compared to ¹H NMR, often taking 30 minutes to several hours.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Data Summary and Interpretation (Based on Analog: trans-4-tert-Butylcyclohexanecarboxylic acid)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~182-185 | C =O | The carbonyl carbon of a saturated aliphatic carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[4] |
| ~45-48 | C -1 (CH-COOH) | The carbon bearing the carboxylic acid is deshielded. |
| ~42-45 | C -4 (CH-Alkyl) | The carbon bearing the alkyl group. |
| ~30-35 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~28-30 | C -2, C -6 | Carbons adjacent to C-1. |
| ~25-28 | C -3, C -5 | Carbons adjacent to C-4. |
| ~27 | C H₃ | Methyl carbons of the tert-butyl group. |
Expected Data for this compound :
-
The signals for the carbonyl carbon (~182-185 ppm) and the cyclohexane ring carbons (C-1 to C-6) would be very similar to the analog.
-
The n-butyl group would show four distinct signals, typically in the 14-40 ppm range, corresponding to its four unique carbon atoms.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is a modern, rapid technique for acquiring IR spectra of solid or liquid samples with minimal preparation.
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.[5]
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleanup: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
Data Summary and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 2500-3300 | O-H Stretch | Carboxylic Acid | A very broad and strong absorption band is the hallmark of the hydroxyl group of a hydrogen-bonded carboxylic acid dimer.[4][6] This broadness is a key distinguishing feature. |
| 2850-2960 | C-H Stretch | Alkane (Butyl & Cyclohexyl) | Sharp, strong peaks corresponding to the sp³ C-H bonds of the alkyl portions of the molecule. These often appear superimposed on the broad O-H band. |
| ~1700-1710 | C=O Stretch | Carboxylic Acid | A very strong, sharp absorption characteristic of the carbonyl group in a saturated, dimerized carboxylic acid.[7] |
| ~1210-1320 | C-O Stretch | Carboxylic Acid | A strong band associated with the carbon-oxygen single bond stretch.[5] |
| ~910-950 | O-H Bend | Carboxylic Acid | A broad band corresponding to the out-of-plane bend of the hydroxyl group. |
These IR absorptions, particularly the extremely broad O-H stretch and the strong C=O stretch around 1700 cm⁻¹, provide unambiguous evidence for the presence of a carboxylic acid functional group.
Integrated Spectroscopic Workflow and Conclusion
The structural elucidation of a molecule like this compound is a process of logical deduction, where each piece of spectroscopic data provides a unique and complementary part of the puzzle.
Caption: Workflow for integrated spectroscopic structure elucidation.
By combining these techniques, a complete and validated picture emerges:
-
IR spectroscopy confirms the presence of the essential functional groups: a carboxylic acid and alkane C-H bonds.
-
¹³C NMR establishes the carbon framework, confirming the total number of unique carbons and identifying the characteristic carbonyl and aliphatic regions.
-
¹H NMR provides the most detailed map, confirming the number and environment of all protons, their connectivity through spin-spin coupling, and crucial stereochemical information about the trans relationship of the substituents on the cyclohexane ring.
Together, these methods form a self-validating system that allows researchers and drug development professionals to confirm the identity, purity, and structure of this compound with high confidence, ensuring the integrity of their scientific endeavors.
References
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- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
- University of Regina. (n.d.). NMR Sample Preparation.
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A Comprehensive Technical Guide to the Solubility of trans-4-Butylcyclohexanecarboxylic Acid in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of trans-4-Butylcyclohexanecarboxylic Acid, a key intermediate in the synthesis of liquid crystals and various pharmaceuticals. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility is paramount for process optimization, formulation development, and ensuring the reproducibility of experimental outcomes. This document moves beyond a simple recitation of data, offering a foundational understanding of the principles governing solubility and providing actionable protocols for its determination.
Executive Summary: The Critical Role of Solubility in Application
This compound (t-BCCA) is a saturated alicyclic carboxylic acid. Its molecular structure, featuring a polar carboxylic acid head and a nonpolar butylcyclohexyl tail, imparts a unique solubility profile that is highly dependent on the chosen solvent. The interplay between the solute's ability to form hydrogen bonds and the disruptive influence of its bulky, nonpolar moiety dictates its behavior in different solvent environments. Inadequate solubility can lead to challenges in reaction kinetics, purification, and the ultimate formulation of the final product. Conversely, a well-characterized solubility profile enables rational solvent selection for crystallization, leading to optimal yield and purity, and informs the design of effective drug delivery systems.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of t-BCCA is essential for interpreting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀O₂ | [1] |
| Molecular Weight | 184.28 g/mol | [1] |
| Melting Point | 37 °C | [1][2] |
| Boiling Point | 287.7 °C at 760 mmHg | [1] |
| pKa (predicted) | 4.92 ± 0.10 | [1] |
| LogP (Octanol-Water Partition Coefficient) | 3.06760 | [1] |
| Appearance | White to off-white crystalline solid | [2] |
The molecule's structure consists of a cyclohexane ring with a butyl group and a carboxylic acid group in a trans configuration. This stereochemistry influences the crystal packing and, consequently, the energy required to break the crystal lattice for dissolution. The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor, a key factor in its interaction with polar solvents.[3] The butylcyclohexane portion is lipophilic, favoring interactions with nonpolar solvents. The predicted pKa of ~4.92 indicates it is a weak acid.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of the dissolution process.[4][5] For t-BCCA, solubility in a given organic solvent is a function of the balance between the energy required to overcome the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.
Key Influencing Factors:
-
Polarity: The carboxylic acid group can interact favorably with polar solvents through dipole-dipole interactions and hydrogen bonding.[3][6] Solvents capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol), are expected to be effective at solvating the polar head of t-BCCA.
-
Hydrogen Bonding: Carboxylic acids can form strong hydrogen bonds and often exist as dimers in nonpolar, aprotic solvents.[3] To achieve dissolution, the solvent molecules must effectively compete with these strong intermolecular forces.
-
Hydrophobicity: The nonpolar butylcyclohexane tail will have favorable van der Waals interactions with nonpolar solvents like alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene).[7]
-
Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature. This relationship is critical for techniques like recrystallization.[8]
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[1][9] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid.
Workflow for Solubility Determination
The overall process for determining the solubility of t-BCCA is outlined below.
Caption: Workflow for experimental solubility determination.
Detailed Step-by-Step Protocol: Shake-Flask Method with Gravimetric Analysis
This protocol provides a robust and straightforward method for determining the solubility of t-BCCA without the need for complex analytical instrumentation.
Materials:
-
This compound (≥99% purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Thermostatic shaker or water bath
-
Centrifuge or syringe filters (0.22 µm, solvent-compatible)
-
Pipettes
-
Pre-weighed glass evaporating dishes or aluminum weigh boats
-
Drying oven
Procedure:
-
Preparation: To a series of glass vials, add an excess amount of t-BCCA (e.g., 50-100 mg). The exact amount is not critical, but there must be undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for 24 to 48 hours. The time required to reach equilibrium should be confirmed by taking measurements at different time points (e.g., 24, 36, and 48 hours) to ensure the concentration is no longer changing.[1]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either:
-
Centrifugation: Centrifuge the vials at a moderate speed until a clear supernatant is obtained.
-
Filtration: Use a syringe to draw the supernatant and filter it through a 0.22 µm solvent-compatible filter into a clean, dry vial. This is crucial to remove any fine particulates.
-
-
Sample Collection for Analysis: Carefully and accurately pipette a known volume of the clear, saturated supernatant (e.g., 1.0 mL) into a pre-weighed evaporating dish. Record the exact weight of the empty dish.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the t-BCCA (e.g., 50-60 °C). A vacuum oven can expedite this process.
-
Final Weighing: Once the solvent has completely evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the solid residue. Repeat the drying and weighing process until a constant weight is achieved.[5][8]
-
Calculation: The solubility is calculated as follows:
-
Weight of residue = (Weight of dish + residue) - (Weight of empty dish)
-
Solubility (mg/mL) = Weight of residue (mg) / Volume of supernatant taken for analysis (mL)
-
Advanced Analytical Techniques for Solubility Determination
For higher throughput or when dealing with very low solubilities, more advanced analytical techniques can be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of t-BCCA in the saturated supernatant. A calibration curve must first be generated by preparing a series of standard solutions of known concentrations and analyzing their responses.[10]
UV-Vis Spectroscopy
If t-BCCA exhibits sufficient absorbance in the UV-Vis spectrum, this method can be a rapid way to determine its concentration. Similar to HPLC, a calibration curve is required.[11][12] However, t-BCCA lacks a strong chromophore, so this method may have limited applicability unless derivatization is performed.
The relationship between these methods is illustrated below.
Caption: Comparison of analytical methods.
Practical Applications and Conclusion
The solubility data generated through these methods is invaluable for:
-
Crystallization Process Design: Selecting an appropriate solvent system where t-BCCA has high solubility at an elevated temperature and low solubility at room temperature is key to achieving high-yield, high-purity crystals.[10]
-
Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is critical for developing stable and bioavailable formulations.
-
Reaction Chemistry: Ensuring that t-BCCA is sufficiently soluble in the reaction solvent is necessary for achieving optimal reaction rates and yields.
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An In-depth Technical Guide to trans-4-Butylcyclohexanecarboxylic Acid: A Non-Mesogenic Scaffold for Supramolecular Liquid Crystal Design
Abstract: This technical guide provides a detailed examination of trans-4-Butylcyclohexanecarboxylic Acid (t-4BCCA), a key building block in the field of liquid crystal (LC) materials. Contrary to what its frequent association with LCs might suggest, this document establishes that t-4BCCA is not inherently mesogenic. Instead, its significance lies in its role as a foundational scaffold for constructing complex, hydrogen-bonded liquid crystals (HBLCs). We will explore the structure-property relationships that preclude mesomorphism in the single molecule, delve into the principle of supramolecular self-assembly via hydrogen bonding that enables liquid crystallinity in its derivatives, and provide validated experimental protocols for the synthesis and characterization of such materials. This guide is intended for researchers, chemists, and materials scientists engaged in the design and development of advanced liquid crystal materials.
Introduction: Deconstructing a Misconception
This compound (t-4BCCA) is a compound frequently cited in the context of high-performance liquid crystal displays. Its molecular architecture, featuring a saturated cyclohexane ring with substituents in the rigid trans 1,4-conformation, is a staple in modern LC mixtures. However, a common misconception is that t-4BCCA itself exhibits liquid crystalline properties. This guide begins by unequivocally clarifying that t-4BCCA is a crystalline solid at ambient temperatures with a defined melting point, and it does not exhibit any thermotropic liquid crystal phases.
The true value of t-4BCCA is more nuanced and lies in its function as a scientifically crucial intermediate. Its structure provides an ideal, thermally stable, and conformationally rigid core that, when incorporated into larger molecular assemblies, helps induce and stabilize mesophases. The primary mechanism enabling this is the formation of supramolecular structures through hydrogen bonding.
Physicochemical Properties of this compound
The inherent properties of the t-4BCCA molecule dictate its physical state. A summary of its key characteristics is essential to understand why it does not form a liquid crystal phase on its own.
| Property | Value | Source |
| IUPAC Name | trans-4-Butylcyclohexane-1-carboxylic acid | - |
| CAS Number | 38289-28-0 | [1][2][3] |
| Molecular Formula | C₁₁H₂₀O₂ | [1][2][3] |
| Molecular Weight | 184.28 g/mol | [1][2][3] |
| Physical State | White to off-white solid | [3] |
| Melting Point | 35.0 to 38.0 °C | [1][3] |
| Boiling Point | 287.7 ± 8.0 °C (Predicted) | [1][2] |
The molecule's relatively low aspect ratio (the ratio of molecular length to breadth) is insufficient to promote the long-range orientational order required for mesophase formation upon melting. While the trans configuration and the linear butyl chain provide some linearity, the single cyclohexane ring does not generate the necessary molecular anisotropy to overcome the thermal energy that favors an isotropic liquid state.
The Principle of Supramolecular Mesogen Formation via Hydrogen Bonding
The scientific utility of t-4BCCA emerges when its carboxylic acid functional group is exploited to form larger, more anisotropic supramolecular structures. Carboxylic acids readily form stable, hydrogen-bonded dimers. This dimerization effectively doubles the length of the molecular unit, creating a "virtual" molecule with a significantly higher aspect ratio.
Figure 1: Logical workflow for forming a mesogenic HBLC.
Structure-Property Relationships: The Role of the trans-4-Butylcyclohexyl Moiety
The trans-4-butylcyclohexyl group is not merely a passive component. It imparts several desirable properties to the final liquid crystal mixture:
-
Low Viscosity: The saturated aliphatic ring, compared to an aromatic (benzene) ring, generally leads to lower viscosity in the resulting mesophase. This is critical for applications like displays, where fast switching times are required.
-
High Thermal and UV Stability: The absence of conjugated π-electron systems makes the cyclohexane core highly resistant to degradation from heat and UV radiation, enhancing the operational lifetime of the material.
-
Tailored Birefringence: While aromatic rings contribute to high birefringence (Δn), the aliphatic nature of the cyclohexyl group allows for the formulation of LC mixtures with lower, more controlled Δn values, which can be advantageous for specific display modes.
Experimental Protocols for Synthesis and Characterization
This section provides a validated, step-by-step methodology for using t-4BCCA to create and analyze a representative HBLC complex.
Synthesis of a Representative HBLC Complex
This protocol describes the formation of a 1:1 molar complex between t-4BCCA (the proton donor) and a generic substituted pyridine derivative (the proton acceptor).
Materials:
-
This compound (t-4BCCA), ≥99.0% purity
-
4-Alkoxypyridine (or similar proton acceptor)
-
Spectroscopy-grade solvent (e.g., chloroform, dichloromethane)
Procedure:
-
Molar Calculation: Calculate the equimolar amounts of t-4BCCA and the chosen pyridine derivative required.
-
Dissolution: Dissolve both components separately in a minimal amount of the chosen solvent at room temperature.
-
Mixing: Combine the two solutions and stir gently for 1-2 hours at room temperature. The hydrogen bond formation is typically spontaneous.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid/waxy material under high vacuum for several hours to remove any residual solvent. The resulting material is the HBLC complex.
Characterization of Mesogenic Properties
The following standard techniques are employed to determine the liquid crystalline behavior of the synthesized complex.
DSC is used to identify the temperatures and enthalpies of phase transitions. [4][5][6] Protocol:
-
Sample Preparation: Hermetically seal 3-5 mg of the dried HBLC complex in an aluminum DSC pan.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 200 °C) at a rate of 10 °C/min to erase thermal history.
-
Cool the sample at a rate of 10 °C/min to observe transitions upon cooling.
-
Perform a second heating scan at 10 °C/min to observe the transitions of the now-annealed sample.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic peaks on heating and exothermic peaks on cooling, which correspond to phase transitions (e.g., Crystal-to-Nematic, Nematic-to-Isotropic).
Figure 2: Standard DSC workflow for LC characterization.
POM is used to visually identify the type of liquid crystal phase by observing its characteristic optical texture. [6] Protocol:
-
Sample Preparation: Place a small amount of the HBLC complex on a clean glass microscope slide and cover with a coverslip.
-
Heating Stage: Place the slide on a hot stage connected to a temperature controller.
-
Observation:
-
Heat the sample above its melting point.
-
Observe the sample through crossed polarizers while slowly cooling from the isotropic liquid phase.
-
The appearance of birefringent textures upon cooling indicates the formation of a liquid crystal phase.
-
-
Texture Identification: Identify the mesophase by its texture. For example, a nematic phase will typically show a Schlieren or threaded texture, while smectic phases show focal-conic or fan-shaped textures.
Conclusion
This compound is a quintessential example of a molecule whose importance in materials science is not derived from its intrinsic properties, but from its role as a versatile and high-performance building block. While not mesogenic itself, its carboxylic acid moiety provides a gateway to the world of supramolecular chemistry, enabling the construction of complex hydrogen-bonded liquid crystals. Its saturated carbocyclic core imparts crucial physical properties such as low viscosity and high stability, making it an indispensable component in the formulation of advanced liquid crystal mixtures for a wide array of technological applications. Understanding this distinction—between an inherent mesogen and a mesogen scaffold—is critical for the rational design of next-generation materials.
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Thermal stability of trans-4-Butylcyclohexanecarboxylic Acid
An In-Depth Technical Guide to the Thermal Stability of trans-4-Butylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (t-BCCA) is a critical intermediate in the synthesis of advanced materials, particularly liquid crystals, where high thermal stability is a prerequisite for performance and longevity.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies used to evaluate the thermal stability of t-BCCA. While specific, publicly available thermogravimetric or calorimetric data for this compound is limited, this document synthesizes information from structurally related molecules and established analytical techniques to provide a robust framework for its thermal characterization. We detail the experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), discuss the probable decomposition mechanisms, and explain the kinetic analysis required to predict material lifetime. This guide serves as an essential resource for professionals requiring a deep understanding of the thermal behavior of this and related alicyclic compounds.
Introduction: The Imperative of Thermal Stability
This compound, with the chemical structure C₁₁H₂₀O₂, is an alicyclic carboxylic acid. Its molecular architecture, featuring a rigid cyclohexane ring coupled with a flexible butyl chain, makes it a valuable building block for thermotropic liquid crystals.[1] In applications such as liquid crystal displays (LCDs), these materials are subjected to thermal stresses during both manufacturing and operation.[3] Therefore, a quantitative understanding of the thermal stability of intermediates like t-BCCA is not merely academic; it is fundamental to ensuring the quality, durability, and reliability of the final product.
Thermal decomposition can lead to outgassing, discoloration, and the formation of impurities, all of which can catastrophically degrade the electro-optical properties of a liquid crystal mixture. This guide establishes the scientific foundation for assessing such stability.
Physicochemical Properties
A baseline understanding of the compound's physical properties is essential before commencing thermal analysis. These values dictate handling, storage, and the initial parameters for thermal experiments.
| Property | Value | Source |
| CAS Number | 38289-28-0 | [4] |
| Molecular Formula | C₁₁H₂₀O₂ | [4] |
| Molecular Weight | 184.28 g/mol | [4] |
| Melting Point | 37 °C | [5] |
| Boiling Point | 287.7 ± 8.0 °C (Predicted) | [5] |
Core Methodologies for Thermal Analysis
The thermal stability of a compound is not a single value but a profile of behavior under specific conditions. A multi-technique approach is required for a comprehensive assessment. The three pillars of this analysis are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is the primary technique for determining the onset temperature of decomposition and quantifying mass loss events.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of high-purity (>99%) this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere Selection: Purge the furnace with the desired gas (e.g., high-purity nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate the sample at a temperature below its melting point (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).
-
Continuously record the sample mass and temperature.
-
-
Kinetic Analysis (Optional but Recommended): Repeat steps 2-4 using different heating rates (e.g., 5, 15, and 20 °C/min) to enable the calculation of kinetic parameters.[7]
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[2] It is used to determine melting points, crystallization temperatures, and other phase transitions. While it can detect the enthalpy of decomposition, TGA is more precise for determining the onset temperature of mass loss.
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., indium).[4]
-
Sample Preparation: Hermetically seal 2-5 mg of high-purity t-BCCA in an aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
-
Atmosphere: Maintain a constant inert gas purge (e.g., nitrogen at 50 mL/min) through the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 0 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature that encompasses the melting point but remains below the decomposition onset observed in TGA (e.g., 250 °C).
-
Record the differential heat flow.
-
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Evolved Gas Analysis: Pyrolysis-GC-MS
To identify the chemical nature of the decomposition products, the outlet of the TGA can be coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS). This hyphenated technique, often called Pyrolysis-GC-MS, separates and identifies the volatile fragments produced during thermal decomposition.[8]
-
System Setup: Interface the heated transfer line from the TGA furnace outlet to the GC injection port.
-
TGA Program: Run a TGA experiment as described in section 3.1.
-
Evolved Gas Trapping: As the sample decomposes, the evolved gases are swept by the purge gas into the GC.
-
GC Separation: The fragments are separated on a capillary column based on their boiling points and affinity for the stationary phase.
-
MS Identification: The separated fragments are ionized and identified by their mass-to-charge ratio, allowing for structural elucidation by comparison with spectral libraries.[8][9]
Predicted Thermal Behavior & Decomposition Mechanisms
While specific experimental data for t-BCCA is not available in the reviewed literature, a scientifically sound prediction of its thermal behavior can be constructed from related compounds.
Expected TGA & DSC Profile
-
DSC: A sharp endothermic peak corresponding to the melting point is expected around 37 °C.[5] The profile should remain stable with no further thermal events until the onset of decomposition.
-
TGA (Inert Atmosphere): The compound is expected to be stable well beyond its boiling point in an inert atmosphere. Studies on related 4-alkyl-cyclohexanecarboxylic acids show they are stable enough for epimerization reactions at temperatures up to 220 °C.[5] Significant mass loss is likely to begin above 250 °C. The decomposition may occur in one or multiple steps, corresponding to the sequential loss of different parts of the molecule.
-
TGA (Oxidative Atmosphere): In the presence of oxygen, decomposition is expected at lower temperatures. The related cyclohexanecarboxylic acid undergoes oxidative decarboxylation at around 200 °C.[10] A similar, catalytically-influenced decomposition pathway may be accessible to t-BCCA.
Probable Decomposition Pathways
The thermal decomposition of carboxylic acids can proceed through several mechanisms, primarily involving decarboxylation (loss of CO₂) and fragmentation of the hydrocarbon skeleton.[11] For t-BCCA, the following pathways are plausible:
-
Decarboxylation: The most likely initial step is the elimination of the carboxylic acid group as CO₂ and H₂O, or as CO and H₂O in the presence of a catalyst, leaving a butylcyclohexane radical or related hydrocarbon.[12]
-
Butyl Group Cleavage: Fission of the bond between the cyclohexane ring and the butyl group, leading to the formation of butyl radicals and cyclohexanecarboxylic acid radicals.
-
Ring Opening/Fragmentation: At higher temperatures, the cyclohexane ring itself can undergo C-C bond fission, leading to the formation of smaller, unsaturated hydrocarbon fragments.[13]
Caption: Plausible thermal decomposition pathways for t-BCCA.
Kinetic Analysis of Decomposition
For predicting the long-term stability and lifetime of a material at a given operating temperature, it is crucial to determine the kinetics of its decomposition. This is achieved by performing TGA scans at multiple heating rates (β). Model-free isoconversional methods, such as the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) methods, are robust choices for analyzing the data.[7]
These methods allow for the calculation of the activation energy (Ea) of decomposition as a function of the extent of conversion (α). A stable material will exhibit a high activation energy, indicating that a significant amount of energy is required to initiate and propagate the decomposition reaction.
Conclusion
The thermal stability of this compound is a paramount parameter for its successful application in high-performance materials like liquid crystals. This guide outlines the authoritative experimental framework for a comprehensive evaluation of this property. Through a coordinated application of TGA, DSC, and Py-GC-MS, researchers can determine the precise temperatures of decomposition, understand the thermodynamics of phase transitions, and identify the resulting degradation products. By analogy with structurally similar compounds, t-BCCA is predicted to be a thermally robust molecule, stable to well over 200 °C, with decomposition likely initiated by decarboxylation. The protocols and theoretical considerations presented herein provide a self-validating system for any laboratory to rigorously characterize the thermal integrity of this important chemical intermediate.
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Ahonkhai, S. I., & Emovon, E. U. (1971). The catalysed thermal decomposition of organic acids. Part I. The catalysed decomposition of cyclohexanecarboxylic acid by hydrogen bromide. Journal of the Chemical Society B: Physical Organic, 2031-2033. [Link]
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Barbera, J., Donnio, B., & Giménez, R. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Materials, 16(13), 4789. [Link]
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Wikipedia contributors. (2024, November 28). Thermogravimetric analysis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Dass, R., & Jamal, S. (2023). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 298, 106999. [Link]
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Key Properties of this compound for Displays. (2025, October 20). Dakota Materials. [Link]
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Faravelli, T., & Ranzi, E. (2014). Pyrolysis of Carboxylic Acids. In Thermal and Catalytic Processes in Waste Management. [Link].
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Zhang, Z., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics, 23(14), 8682-8692. [Link].
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Tyte, J. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Pressure Sensitive Tape Council. [Link].
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Gong, C. M., Li, Z. R., & Li, X. Y. (2012). Theoretical Kinetic Study of Thermal Decomposition of Cyclohexane. Energy & Fuels, 26(5), 2811-2820. [Link].
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Van der Veen, J., & De Jonge, C. R. H. I. (1973). Oxidative decarboxylation of cyclohexanecarboxylic acid. Recueil des Travaux Chimiques des Pays-Bas, 92(4), 453-462. [Link].
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Cis-isomer of 4-Butylcyclohexanecarboxylic Acid properties
An In-Depth Technical Guide to the Cis-Isomer of 4-Butylcyclohexanecarboxylic Acid
Introduction
4-Butylcyclohexanecarboxylic acid is a saturated carbocyclic compound that serves as a valuable molecular scaffold in medicinal chemistry and materials science. Its cyclohexane core provides a rigid, three-dimensional framework that allows for the precise spatial orientation of functional groups. This is particularly crucial in drug development, where the specific geometry of a molecule dictates its ability to bind to biological targets.[1] The compound exists as two distinct geometric isomers: cis and trans. This guide focuses on the properties and characteristics of the cis-isomer, providing a technical overview for researchers, scientists, and drug development professionals. We will delve into its stereochemistry, conformational dynamics, physicochemical properties, and the critical role its geometry plays in chemical reactivity and potential applications.
Stereochemistry and Conformational Analysis: The Decisive Role of Geometry
The defining feature of the cis-isomer is the relative orientation of the n-butyl and carboxylic acid substituents on the cyclohexane ring. In the cis configuration, both groups are on the same face of the ring. This seemingly simple arrangement has profound implications for the molecule's shape, stability, and behavior, which are best understood through conformational analysis.
The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation. In this conformation, the substituent positions are either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For a substituted cyclohexane, a dynamic equilibrium exists between two chair conformers, which can be interconverted through a process called ring flipping.
For cis-4-butylcyclohexanecarboxylic acid, the two primary chair conformations are:
-
Conformer A: Axial butyl group and equatorial carboxylic acid group (a,e).
-
Conformer B: Equatorial butyl group and axial carboxylic acid group (e,a).
The bulky n-butyl group has a strong preference for the more spacious equatorial position to minimize steric hindrance with axial hydrogens (1,3-diaxial interactions).[2] Consequently, the conformational equilibrium will heavily favor the conformer where the butyl group is equatorial. This means Conformer B (equatorial butyl, axial carboxyl) is the most stable and populated conformation of the cis-isomer.
This contrasts sharply with the trans-isomer, where the most stable conformation has both the butyl and carboxylic acid groups in equatorial positions, resulting in a significantly different molecular shape and greater thermodynamic stability.
Caption: Conformational equilibrium of cis-4-butylcyclohexanecarboxylic acid.
Physicochemical Properties: A Comparative Analysis
Specific experimental data for cis-4-butylcyclohexanecarboxylic acid is sparse in the literature, which is often dominated by its trans counterpart or the conformationally-locked tert-butyl analogue.[3][4] However, we can infer its properties based on established principles of stereochemistry and compare them to the known values of the trans-isomer.
| Property | cis-4-Butylcyclohexanecarboxylic Acid (Predicted/Inferred) | trans-4-Butylcyclohexanecarboxylic Acid (Experimental) | Rationale for Difference |
| Molecular Formula | C₁₁H₂₀O₂ | C₁₁H₂₀O₂ | Identical for both isomers. |
| Molecular Weight | 184.28 g/mol | 184.28 g/mol | Identical for both isomers.[5] |
| Melting Point | Lower than trans-isomer | 35-38 °C[6] | The trans-isomer's diequatorial conformation allows for more efficient packing into a crystal lattice, leading to a higher melting point. The less symmetrical cis-isomer packs less effectively. |
| Boiling Point | Lower than trans-isomer | ~287.7 °C[4] | The greater polarity and potentially stronger intermolecular hydrogen bonding of the more sterically accessible equatorial carboxyl group in the trans-isomer could lead to a higher boiling point. |
| pKa | Slightly Higher (Less Acidic) | Predicted ~4.92[4] | The conjugate base of the trans-isomer features an equatorial carboxylate group that is well-exposed for solvation, which stabilizes the anion and increases acidity (lower pKa). The axial carboxylate of the cis-isomer is more sterically shielded, leading to less effective solvation of its conjugate base, making it a weaker acid.[7] |
| Solubility | Likely higher in polar solvents | Slightly soluble in DMSO and Methanol[4] | The less stable, more polar nature of the cis-isomer may lead to slightly increased solubility in polar solvents compared to the more stable, efficiently packed trans-isomer. |
Synthesis and Stereocontrol
The primary route for synthesizing 4-butylcyclohexanecarboxylic acid is the catalytic hydrogenation of p-butylbenzoic acid. The stereochemical outcome of this reaction—the ratio of cis to trans isomers—is highly dependent on the reaction conditions.
-
Catalyst: Catalysts like rhodium-on-carbon or ruthenium are often used.
-
Solvent: The choice of solvent can influence the approach of the substrate to the catalyst surface.
-
Temperature and Pressure: These parameters affect the reaction kinetics and thermodynamic equilibrium of the products.
Generally, hydrogenation under kinetic control (lower temperatures) may favor the formation of the cis-isomer, where the hydrogen atoms add from the same face of the aromatic ring as it adsorbs to the catalyst surface. Conversely, conditions that allow for equilibration (higher temperatures, certain catalysts) will favor the formation of the more thermodynamically stable trans-isomer.
General Experimental Workflow: Synthesis and Isolation
Caption: General workflow for the synthesis and isolation of isomers.
Protocol: Synthesis and Isolation of the Cis-Isomer
Objective: To synthesize 4-butylcyclohexanecarboxylic acid with an enriched cis-isomer ratio and isolate the cis-isomer.
-
Hydrogenation Reaction:
-
Charge a high-pressure reactor with p-butylbenzoic acid and a suitable solvent (e.g., ethanol or acetic acid).
-
Add a catalytic amount of a chosen catalyst (e.g., 5% Rhodium on Alumina).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).
-
Heat the reaction to a controlled temperature (e.g., 40-60 °C) and stir vigorously until hydrogen uptake ceases. Causality Note: Lower temperatures are chosen to favor kinetic control, which can increase the cis/trans ratio.
-
-
Work-up:
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude product, a mixture of cis and trans isomers.
-
-
Isomer Separation (Fractional Crystallization):
-
Dissolve the crude mixture in a minimum amount of a hot solvent system (e.g., hexane/ethyl acetate).
-
Allow the solution to cool slowly. The less soluble, more crystalline trans-isomer is expected to crystallize out first.
-
Filter the crystals and concentrate the mother liquor, which will be enriched in the cis-isomer.
-
Repeat the crystallization process on the mother liquor to further purify the cis-isomer. Self-Validation: The purity of each fraction should be monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
-
Characterization:
-
Confirm the identity and stereochemistry of the isolated cis-isomer using NMR. The axial proton at C1 (attached to the carboxyl group) in the cis-isomer will exhibit a characteristic splitting pattern and chemical shift compared to the equatorial proton in the trans-isomer.
-
Reactivity and Applications in Drug Development
The stereochemistry of the carboxylic acid group (axial vs. equatorial) directly impacts its chemical reactivity.
-
Steric Hindrance: An axial carboxylic acid, as found in the predominant conformation of the cis-isomer, is sterically more hindered than an equatorial one. This has significant consequences for reactions involving the carboxyl group. For example, in esterification reactions, the trans-isomer (with its equatorial -COOH group) will typically react faster than the cis-isomer.[8] The transition state for the attack of an alcohol is less crowded for the equatorial isomer, leading to a lower activation energy.[8]
-
Drug Design Implications: The cyclohexyl ring is a bioisostere for a phenyl ring, offering a non-aromatic, lipophilic scaffold. By using the cis-isomer, drug designers can position the carboxylic acid (or a derivative) in an axial orientation relative to the plane of the ring, while the butyl group occupies an equatorial position. This specific 3D arrangement can be crucial for fitting into a protein's binding pocket. The butyl group can serve to anchor the molecule in a hydrophobic pocket, while the axial carboxylate interacts with a polar or charged residue. Controlling the cis/trans stereochemistry is therefore a fundamental tool for optimizing a drug candidate's potency and selectivity.
Conclusion
While detailed experimental data for cis-4-butylcyclohexanecarboxylic acid is not as readily available as for its trans or tert-butyl counterparts, its properties can be reliably understood through the fundamental principles of stereochemistry and conformational analysis. Its defining characteristic is the favored conformation that places the bulky butyl group in an equatorial position and the carboxylic acid in a more sterically hindered axial position. This geometry reduces its thermodynamic stability compared to the trans-isomer and governs its physical properties and chemical reactivity. For scientists in drug development, the ability to synthesize and isolate the pure cis-isomer provides a critical tool for creating molecules with precise three-dimensional architectures, enabling the fine-tuning of interactions with biological targets.
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Stereoisomers of 4-tert-butylcyclohexanecarboxylic Acid: An Analysis of Stereochemistry and Acidity (pKa)
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The relationship between a molecule's three-dimensional structure and its chemical properties is a cornerstone of modern chemistry and drug development. The stereoisomers of 4-tert-butylcyclohexanecarboxylic acid serve as a classic model for understanding how spatial arrangement directly influences acidity. This technical guide provides an in-depth exploration of the conformational analysis of the cis and trans isomers, elucidates the principles governing their differing pKa values, and presents a detailed experimental protocol for their empirical determination via potentiometric titration. By examining the interplay of steric effects and conjugate base stabilization, we reveal the causal mechanisms behind the observed differences in acidity, offering field-proven insights for professionals in chemical and pharmaceutical research.
Introduction: The Significance of Stereoisomerism and Acidity
In the realm of medicinal chemistry and materials science, subtle changes in molecular architecture can lead to profound differences in biological activity, solubility, and reactivity. 4-tert-butylcyclohexanecarboxylic acid is an exemplary compound for illustrating this principle. Its cyclohexane ring can exist as two distinct diastereomers: cis and trans. The acidity of a molecule, quantified by its pKa value, is a critical parameter that governs its behavior in physiological environments, influencing everything from absorption and distribution to receptor binding. Understanding the factors that dictate the pKa of these specific isomers provides a foundational model for predicting the properties of more complex molecules.
The large tert-butyl group acts as a "conformational anchor," effectively locking the cyclohexane ring into a preferred chair conformation.[1][2] This structural rigidity minimizes conformational ambiguity and allows for a clear investigation into how the spatial orientation of the carboxylic acid group—either axial or equatorial—impacts the stability of the molecule and its corresponding conjugate base.
Conformational Analysis: The Structural Basis for pKa Differences
The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain.[3] Substituents on the ring can occupy two types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[1][3] Equatorial positions are generally more stable for bulky substituents to avoid steric clashes known as 1,3-diaxial interactions.[3][4]
Due to its significant steric bulk, the tert-butyl group will overwhelmingly occupy the equatorial position.[5] This dictates the orientation of the carboxylic acid group at the C4 position.
-
trans-4-tert-butylcyclohexanecarboxylic acid : In this isomer, the substituents are on opposite sides of the ring. With the tert-butyl group in the equatorial position, the carboxylic acid group also occupies a sterically favorable equatorial position. This results in a stable diequatorial conformation.
-
cis-4-tert-butylcyclohexanecarboxylic acid : Here, the substituents are on the same side of the ring. To accommodate the equatorial tert-butyl group, the carboxylic acid group is forced into the less stable axial position.
This fundamental conformational difference is the primary determinant of the observed pKa values.
Caption: Conformational states of the cis and trans isomers.
The Theoretical Underpinning of Acidity: Why Orientation Matters
The acidity of a carboxylic acid is determined by the equilibrium of its dissociation in a solvent, typically water:
RCOOH ⇌ RCOO⁻ + H⁺
The acid dissociation constant (Ka) is a measure of this equilibrium, and the pKa is its negative logarithm (pKa = -logKa). A lower pKa value signifies a stronger acid, indicating that the equilibrium favors the dissociated state.[6]
The key to understanding the different pKa values of the cis and trans isomers lies in the stability of the conjugate base (RCOO⁻) . Any factor that stabilizes the carboxylate anion will shift the equilibrium to the right, resulting in a stronger acid (lower pKa).[7]
For the isomers , the dominant stabilizing factor is solvation . The negatively charged carboxylate anion is stabilized by interactions (e.g., hydrogen bonds) with solvent molecules.
-
Trans Isomer (Equatorial -COOH) : Upon deprotonation, the resulting equatorial carboxylate anion is highly exposed and readily accessible to the surrounding solvent molecules. This allows for efficient solvation, which effectively disperses the negative charge and stabilizes the anion.[8][9]
-
Cis Isomer (Axial -COOH) : The axial carboxylate anion is sterically shielded by the two axial hydrogens at the C2 and C6 positions. This hindrance impedes the approach of solvent molecules, leading to less effective solvation compared to its equatorial counterpart.[9]
Because the conjugate base of the trans isomer is better stabilized, the trans isomer is the stronger acid.
Caption: Logical flow from conformation to relative acidity.
Quantitative Data: pKa Values
Experimental measurements confirm the theoretical predictions. The trans isomer consistently exhibits a lower pKa value than the cis isomer.
| Stereoisomer | Carboxylic Group Conformation | Expected Relative Acidity | Typical Experimental pKa |
| trans-4-tert-butylcyclohexanecarboxylic acid | Equatorial | Stronger | ~4.9 - 5.1[10][11] |
| cis-4-tert-butylcyclohexanecarboxylic acid | Axial | Weaker | ~5.5[10] |
Note: Absolute pKa values can vary slightly depending on the solvent and experimental conditions.
The difference of approximately 0.4-0.6 pKa units represents a significant, quantifiable impact of stereochemistry on acidity.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of weak acids.[12][13] The technique involves the gradual addition of a strong base of known concentration to a solution of the acid while monitoring the pH. The pKa is determined from the resulting titration curve as the pH value at which half of the acid has been neutralized (the half-equivalence point).
Materials and Apparatus
-
Apparatus : Calibrated pH meter with a combination glass electrode, magnetic stirrer and stir bar, 25 mL or 50 mL burette (Class A), 100 mL beaker.
-
Reagents :
-
cis- or trans-4-tert-butylcyclohexanecarboxylic acid sample
-
Standardized ~0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standard pH buffer solutions (e.g., pH 4.00, 7.00, 10.00)
-
Deionized, carbonate-free water for solution preparation
-
0.15 M Potassium Chloride (KCl) solution to maintain constant ionic strength[14]
-
Step-by-Step Methodology
-
pH Meter Calibration : Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.
-
Sample Preparation : Accurately weigh a sample of the carboxylic acid isomer to prepare a solution of approximately 10⁻³ to 10⁻⁴ M concentration in a known volume of deionized water containing KCl to maintain ionic strength.[12][14] Dissolution may be aided by a minimal amount of a co-solvent like ethanol if necessary, though this can affect the absolute pKa value.[12]
-
Titration Setup :
-
Place the beaker containing the acid solution on the magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring the stir bar does not strike them.
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
-
Titration Procedure :
-
Begin stirring the acid solution at a slow, steady rate.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, wait for the pH reading to stabilize (drift < 0.01 pH units per minute) and record both the pH and the total volume of titrant added.[14]
-
Continue adding titrant, reducing the increment size as the pH begins to change more rapidly, until well past the steep inflection point of the titration curve.
-
-
Data Analysis :
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve. This can be identified visually as the midpoint of the steepest part of the curve or more accurately by calculating the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV²).[15]
-
Determine the volume of NaOH required to reach the half-equivalence point (exactly half the volume of the equivalence point).
-
The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.
-
Caption: Experimental workflow for pKa determination.
Conclusion and Implications
The stereoisomers of 4-tert-butylcyclohexanecarboxylic acid provide a definitive and instructive example of stereochemical control over a fundamental chemical property. The lower pKa (stronger acidity) of the trans isomer is a direct consequence of its diequatorial conformation, which allows for superior solvation and stabilization of its carboxylate conjugate base compared to the sterically hindered axial carboxylate of the cis isomer.
For researchers in drug development and materials science, this principle is of paramount importance. The ionization state of a functional group, dictated by its pKa and the surrounding pH, profoundly affects a molecule's solubility, membrane permeability, and ability to interact with biological targets. The insights gained from this model system underscore the necessity of considering three-dimensional structure in molecular design and provide a robust framework for predicting and tuning the physicochemical properties of more complex chemical entities.
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
-
ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]
-
PubChem. (n.d.). 4-Tert-butylcyclohexane-1-carboxylic acid. Retrieved from [Link]
-
SlidePlayer. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. Retrieved from [Link]
-
Chegg. (2020). Solved: Predict which of the two diastereomers of the carboxylic acids shown has the lower pka in water. Retrieved from [Link]
-
Homework.Study.com. (n.d.). 1) What is the difference between axial and equatorial positions on chair cyclohexanes? 2) How.... Retrieved from [Link]
-
Fiveable. (n.d.). Axial and Equatorial Bonds in Cyclohexane | Organic Chemistry Class Notes. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
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Master Organic Chemistry. (2014). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?. Retrieved from [Link]
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ResearchGate. (2008). Substituent Effects. Part 13. Anomalous Dissociation Constants in Water-Organic Solvent Mixtures: Alicyclic and Aliphatic Carboxylic Acids. Retrieved from [Link]
-
Quora. (2018). What is the strong acid between benzoic acid and cyclohexane carboxylic acid?. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Pharmaguideline. (n.d.). Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Retrieved from [Link]
-
ResearchGate. (1993). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Retrieved from [Link]
-
ResearchGate. (n.d.). List of molecules and experimental pKa values used for Table 2. Retrieved from [Link]
-
Filo. (n.d.). (a) Predict the product(s) with suitable mechanism... (b) Which one of the following is stronger acid and why?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Cis/trans stereochemistry dictating pKa. Retrieved from [Link]
-
Harish Chandra PG College Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]
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OpenStax. (2023). 20.4 Substituent Effects on Acidity. Organic Chemistry. Retrieved from [Link]
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Molecular structure of trans-4-Butylcyclohexanecarboxylic Acid
An In-depth Technical Guide to the Molecular Structure of trans-4-Butylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure of this compound, a molecule of interest in medicinal chemistry and materials science. We will delve into the foundational principles of its conformational analysis, elucidate its structure through a multi-technique spectroscopic approach, and present a conceptual framework for its synthesis and characterization. This document is intended to serve as a practical resource, blending theoretical principles with actionable, field-proven insights for professionals engaged in molecular design and development.
The Structural Imperative: Conformational Analysis
The biological activity and physicochemical properties of a molecule are inextricably linked to its three-dimensional structure. For substituted cyclohexanes like this compound, the most stable arrangement is almost invariably a chair conformation, which minimizes both angle and torsional strain.[1] The introduction of substituents onto this ring necessitates a deeper analysis of the conformational equilibrium between the two possible chair forms that interconvert via a "ring flip".[2]
The Diequatorial Preference: A Consequence of Steric Hindrance
In a disubstituted cyclohexane, substituents can occupy either axial or equatorial positions. For a trans-1,4 substitution pattern, the two possible chair conformations are a diequatorial (e,e) form and a diaxial (a,a) form.[3] The energetic favorability of one conformer over the other is dictated by steric hindrance, particularly by unfavorable interactions known as 1,3-diaxial interactions.[4] These are repulsive steric interactions between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring.[4]
In the case of this compound, both the butyl and the carboxylic acid groups are sterically demanding. Placing a bulky group in the axial position forces it into close proximity with the axial hydrogens at the C3 and C5 positions, creating significant steric strain.[4][5] Consequently, the equilibrium is overwhelmingly shifted toward the diequatorial conformer, where both bulky groups occupy the more spacious equatorial positions, thus avoiding these high-energy interactions.[6][7] This conformational locking is a key feature of its molecular structure. The bulky tert-butyl group is often used in studies for this very reason, as it effectively "locks" the cyclohexane ring into a single, predictable conformation.
The diagram below illustrates the conformational equilibrium, heavily favoring the more stable diequatorial state.
Caption: Conformational equilibrium of this compound.
Spectroscopic Elucidation: A Self-Validating System
Confirming the diequatorial conformation and overall structure of this compound requires a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their collective data provides a self-validating confirmation of the molecule's identity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information.
-
¹H NMR Spectroscopy: The chemical shift and multiplicity of the proton on the carbon bearing the carboxylic acid (C1) is particularly diagnostic. In the stable diequatorial conformer, this proton is in the axial position. An axial proton typically appears as a broad multiplet or a triplet of triplets with large axial-axial coupling constants (J ≈ 8-13 Hz) to the adjacent axial protons. This contrasts sharply with the narrow multiplet and smaller coupling constants expected for an equatorial proton.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. For the trans isomer, due to its high symmetry in the diequatorial conformation, a simplified spectrum is expected compared to a less symmetric conformer.
Table 1: Representative NMR Data for 1,4-Disubstituted Cyclohexane Analogs (Note: Exact chemical shifts for the target molecule may vary based on solvent and concentration. Data below is based on close structural analogs like trans-4-tert-butylcyclohexanecarboxylic acid.)[8][9]
| Nucleus | Representative Chemical Shift (ppm) | Rationale |
| ¹H (CH -COOH) | ~2.2 - 2.5 | The proton alpha to the carbonyl group is deshielded. Its broad multiplicity would indicate an axial position with multiple couplings. |
| ¹H (-CH₂-CH₂-CH₂-CH₃) | ~0.9 (t), 1.2-1.4 (m) | Characteristic signals for a butyl group: a triplet for the terminal methyl and multiplets for the methylene groups. |
| ¹³C (C =O) | ~180 - 185 | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| ¹³C (C -COOH) | ~40 - 45 | The carbon atom attached to the carboxyl group. |
| ¹³C (C -Butyl) | ~30 - 35 | The carbon atom attached to the butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. For a carboxylic acid, two features are paramount.[10]
-
O-H Stretch: A very broad absorption band is observed from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10]
-
C=O Stretch: A strong, sharp absorption appears between 1690 and 1760 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[10]
Table 2: Key IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, very broad |
| C-H (Aliphatic) | 2850 - 3000 | Strong, sharp (often seen within the O-H band) |
| C=O (Carboxylic Acid) | 1690 - 1760 | Strong, sharp |
| C-O | 1210 - 1320 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₁H₂₀O₂, Molecular Weight: 184.28 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 184.[11][12] Key fragmentation patterns would likely include the loss of the butyl group ([M-57]⁺) and the loss of the carboxylic acid group ([M-45]⁺).
Experimental Workflow: Synthesis and Characterization
A robust protocol for confirming the structure of a synthesized compound involves a logical sequence of purification and analysis. This ensures that the data collected is from a pure sample, leading to a trustworthy structural assignment.
Conceptual Synthesis
One common laboratory-scale approach to synthesizing 4-substituted cyclohexanecarboxylic acids is through the catalytic hydrogenation of the corresponding substituted benzoic acid. For instance, 4-butylbenzoic acid can be reduced using a catalyst like rhodium on carbon (Rh/C) or ruthenium(IV) oxide (RuO₂) under hydrogen pressure. This reaction typically yields a mixture of cis and trans isomers, which must then be separated.
Purification and Characterization Protocol
The following workflow represents a standard, self-validating procedure for isolating and confirming the structure of the target molecule after a synthesis.
Step 1: Isomer Separation
-
Methodology: The cis and trans isomers can often be separated by fractional crystallization or column chromatography. The different packing efficiencies of the two isomers in a crystal lattice, or their differential adsorption to a stationary phase, allows for their isolation. The trans isomer is generally more crystalline and has a higher melting point.[13]
-
Causality: The higher symmetry of the trans diequatorial conformer allows for more efficient packing into a crystal lattice, resulting in a higher melting point (37°C) compared to the cis isomer.[13][14][15]
Step 2: Purity Assessment
-
Methodology: A small sample of the isolated solid is analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Trustworthiness: This step is critical to ensure that the subsequent spectroscopic analysis is performed on a pure compound (>99% purity is a common standard).[15]
Step 3: Spectroscopic Analysis
-
Methodology: The purified sample is subjected to ¹H NMR, ¹³C NMR, IR, and MS analysis as described in Section 2.
-
Trustworthiness: The convergence of data from these four independent techniques provides an unambiguous structural confirmation. For example, NMR confirms the connectivity and stereochemistry, IR confirms the functional groups, and MS confirms the molecular weight.
Step 4: Final Confirmation
-
Methodology: The obtained data is compared with literature values or spectral databases for known compounds.[8]
-
Authoritative Grounding: A match across all spectroscopic methods provides the highest level of confidence in the structural assignment.
The diagram below visualizes this comprehensive characterization workflow.
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Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis of trans-4-Butylcyclohexanecarboxylic Acid
Abstract: This document provides a comprehensive guide for the synthesis of trans-4-butylcyclohexanecarboxylic acid, a key intermediate in the development of pharmaceuticals and liquid crystals. The protocol details a robust two-stage process commencing with the catalytic hydrogenation of 4-butylbenzoic acid to yield a diastereomeric mixture, followed by the purification of the desired trans isomer. This note emphasizes the chemical principles, safety protocols, and analytical validation required for producing a high-purity final product.
Introduction and Scientific Background
4-Butylcyclohexanecarboxylic acid (BCCA) is a saturated carboxylic acid existing as two key diastereomers: cis and trans. The trans isomer, with the butyl and carboxyl groups in a diequatorial orientation in the preferred chair conformation, is of particular interest due to its specific stereochemical properties which are crucial for its application in advanced materials and as a building block in organic synthesis.[1] The molecular formula for this compound is C11H20O2, and its CAS number is 38289-28-0.[2][3]
The most direct and widely employed synthetic route involves the reduction of the aromatic ring of 4-butylbenzoic acid. Catalytic hydrogenation is the method of choice for this transformation, as it efficiently saturates the benzene ring while preserving the carboxylic acid functionality.[4][5][6] This reaction typically requires a heterogeneous catalyst, such as ruthenium on carbon (Ru/C) or platinum oxide, under a pressurized hydrogen atmosphere.[4][5][6]
A critical challenge in this synthesis is controlling the stereochemistry. The hydrogenation process inherently produces a mixture of cis and trans isomers. Therefore, a subsequent purification or isomerization step is essential to isolate the thermodynamically more stable trans isomer. This protocol outlines a validated method for both the initial hydrogenation and the subsequent purification by recrystallization to achieve high isomeric purity.
Reaction Scheme & Workflow
The synthesis is a two-part process:
-
Hydrogenation: The aromatic ring of 4-butylbenzoic acid is reduced to a cyclohexane ring.
-
Purification: The desired trans isomer is isolated from the cis isomer.
Caption: Overall workflow for the synthesis of this compound.
Materials and Reagents
Proper handling and documentation of all chemicals are paramount for safety and reproducibility.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 4-Butylbenzoic Acid | C11H14O2 | 178.23 | 20651-71-2 | Skin/Eye Irritant |
| 5% Ruthenium on Carbon (Ru/C) | Ru/C | N/A | 7440-18-8 | Flammable solid, Irritant |
| Glacial Acetic Acid | C2H4O2 | 60.05 | 64-19-7 | Corrosive, Flammable |
| Hydrogen (gas) | H2 | 2.02 | 1333-74-0 | Extreme Flammability, Gas under pressure |
| Heptane | C7H16 | 100.21 | 142-82-5 | Flammable liquid, Skin/Eye Irritant, Aspiration hazard |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | 7757-82-6 | Not classified as hazardous |
Detailed Experimental Protocol
PART A: Catalytic Hydrogenation of 4-Butylbenzoic Acid
This procedure details the reduction of the aromatic starting material. The use of a specialized high-pressure reactor is mandatory.
-
Reactor Preparation: Ensure a high-pressure hydrogenation vessel (e.g., a Parr hydrogenator) is clean, dry, and has been leak-tested according to the manufacturer's instructions.
-
Charging the Vessel: To the steel reaction vessel, add 4-butylbenzoic acid (e.g., 10.0 g, 56.1 mmol).
-
Catalyst Addition: Carefully add 5% ruthenium on carbon catalyst (e.g., 1.0 g, 10% w/w).
-
Solvent Addition: Add glacial acetic acid (e.g., 100 mL) to the vessel. The solvent helps to dissolve the starting material and aids in heat transfer.
-
Sealing and Purging: Seal the reactor. Purge the vessel with nitrogen gas three times to remove atmospheric oxygen, followed by three purges with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen to approximately 7 MPa (1000 psi).[4][5] Begin stirring and heat the reaction mixture to 100-120 °C. The reaction is exothermic; monitor the temperature and pressure closely.
-
Monitoring: The reaction is typically complete within 4-6 hours, indicated by the cessation of hydrogen uptake.
-
Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with nitrogen gas before opening.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Ru/C catalyst. Wash the Celite pad with a small amount of glacial acetic acid.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting residue is a waxy solid, which is a mixture of cis- and this compound.
-
PART B: Purification via Recrystallization
This step selectively isolates the trans isomer based on its lower solubility.
-
Dissolution: Transfer the crude cis/trans mixture from Part A into an Erlenmeyer flask. Add a minimal amount of hot heptane (start with ~50 mL for 10 g of crude product) and heat the mixture gently on a hot plate with stirring until the solid is fully dissolved.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The trans isomer will preferentially crystallize out of the solution. For maximum yield, subsequently cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the white, crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities (primarily the cis isomer).
-
Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a white crystalline solid.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | White crystalline solid |
| Molecular Formula | C11H20O2[2][7] |
| Molecular Weight | 184.28 g/mol [7] |
| Melting Point | ~37 °C[3] |
| Purity (GC/HPLC) | >99.0% (as trans isomer) |
Stereoisomer Conformations:
The stability of the trans isomer, which drives the purification, is due to the diequatorial positioning of the large butyl and carboxyl substituents, minimizing steric strain.
Caption: Chair conformations of cis and this compound.
Safety and Handling
This synthesis involves hazardous materials and conditions that require strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield.[2]
-
High-Pressure Operations: The use of a high-pressure hydrogenator must only be performed by trained personnel behind a certified safety shield. Ensure the equipment is properly maintained and rated for the intended pressure and temperature.
-
Flammable Materials: Hydrogen gas is extremely flammable. Ensure there are no ignition sources in the vicinity. Solvents like heptane and acetic acid are also flammable.[2]
-
Chemical Hazards: 4-butylcyclohexanecarboxylic acid and its precursors are irritating to the eyes, respiratory system, and skin.[2][7] Handle these chemicals in a fume hood to avoid inhalation of dust or vapors. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
References
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This compound - ChemBK. (2024). Available at: [Link]
- CN116120213A - Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents. (n.d.).
-
4-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2 | CID 136759 - PubChem. (n.d.). Available at: [Link]
-
4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture) | C11H20O2 | CID 2060518 - PubChem. (n.d.). Available at: [Link]
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Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture - CABI Digital Library. (n.d.). Available at: [Link]
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This compound - LookChem. (n.d.). Available at: [Link]
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STUDY MATERIAL - Dumkal College. (n.d.). Available at: [Link]
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Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture - ResearchGate. (n.d.). Available at: [Link]
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(PDF) Catalytic Hydrogenation of Benzoic Acid - ResearchGate. (n.d.). Available at: [Link]
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Application Notes and Protocols for the Utilization of trans-4-Butylcyclohexanecarboxylic Acid in Advanced Liquid Crystal Mixtures
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of trans-4-butylcyclohexanecarboxylic acid as a component in advanced liquid crystal (LC) mixtures. We will delve into the fundamental physicochemical properties of this compound and elucidate its role in modulating the electro-optical characteristics of nematic LC formulations. Detailed, field-proven protocols for the preparation of LC mixtures and the subsequent characterization of their key performance parameters, including nematic-to-isotropic transition temperature, dielectric anisotropy, and viscosity, are presented. The causality behind experimental choices is explained to provide a deeper understanding of the formulation process. This guide is intended to empower researchers and professionals in the fields of materials science and drug development to effectively utilize this compound in the design of novel liquid crystal-based technologies.
Introduction: The Strategic Role of Cyclohexanecarboxylic Acid Derivatives in Liquid Crystal Formulations
The performance of liquid crystal displays (LCDs) and other LC-based devices is intrinsically linked to the molecular architecture of the constituent compounds. This compound (t-BCCA) is a key building block and additive in the formulation of nematic liquid crystal mixtures. Its saturated cyclohexyl ring provides a rigid core, which is essential for maintaining the long-range orientational order characteristic of the nematic phase. The butyl tail contributes to the fluidity of the mixture, while the carboxylic acid headgroup offers a site for hydrogen bonding and influences the dielectric properties of the formulation.
The primary function of t-BCCA in LC mixtures is often as a dopant or a component of a eutectic mixture to optimize the physical properties of the host LC material. By carefully selecting the concentration of t-BCCA, researchers can fine-tune the nematic temperature range, modify the dielectric anisotropy (Δε), and adjust the viscosity of the final mixture. These parameters are critical for the performance of LC devices, affecting their operating temperature, switching voltage, and response time.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of t-BCCA is paramount for its effective application in liquid crystal mixtures.
| Property | Value | Source |
| IUPAC Name | trans-4-Butylcyclohexane-1-carboxylic acid | PubChem |
| CAS Number | 38289-28-0 | PubChem |
| Molecular Formula | C₁₁H₂₀O₂ | PubChem |
| Molecular Weight | 184.27 g/mol | PubChem |
| Appearance | White crystalline solid | --- |
| Purity | ≥99.0% (GC) recommended for LC applications | [1] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and characterization of a nematic liquid crystal mixture incorporating this compound.
Preparation of a Nematic Liquid Crystal Test Mixture
This protocol describes the formulation of a binary nematic liquid crystal mixture. The host is a commercially available nematic liquid crystal, and t-BCCA is introduced as a dopant.
Materials:
-
This compound (t-BCCA), ≥99.0% purity
-
Nematic liquid crystal host (e.g., 4'-Pentyl-4-biphenylcarbonitrile, 5CB)
-
Small glass vials with PTFE-lined caps
-
Analytical balance (± 0.0001 g)
-
Hot plate with magnetic stirring capabilities
-
Small magnetic stir bars
-
Ultrasonic bath
Protocol:
-
Component Weighing: In a clean, dry glass vial, accurately weigh the desired amounts of the nematic liquid crystal host (e.g., 5CB) and t-BCCA to achieve the target weight percentage. For initial studies, a concentration range of 1-10 wt% of t-BCCA is recommended.
-
Mixing and Homogenization:
-
Add a small magnetic stir bar to the vial.
-
Place the vial on a hot plate and heat the mixture to a temperature approximately 10°C above the clearing point of the host liquid crystal. The clearing point is the temperature at which the liquid crystal becomes an isotropic liquid.[2]
-
Stir the mixture gently until the t-BCCA is completely dissolved and the mixture appears as a clear, isotropic liquid.
-
For thorough mixing, place the vial in an ultrasonic bath for 15-20 minutes.[3]
-
-
Cooling and Storage:
-
Slowly cool the mixture to room temperature.
-
Store the vial in a desiccator to prevent moisture absorption.
-
Caption: Workflow for preparing the LC test mixture.
Preparation of a Liquid Crystal Test Cell
This protocol details the fabrication of a standard liquid crystal test cell for electro-optical characterization.
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyimide alignment layer solution (for planar or homeotropic alignment)
-
Spin coater
-
Hot plate
-
UV curable adhesive containing spacer beads of a specific diameter (e.g., 5 µm)
-
UV lamp
-
Liquid crystal mixture from Protocol 3.1
Protocol:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides with a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.
-
Alignment Layer Deposition:
-
Apply the polyimide alignment layer solution to the conductive side of the ITO glass slides.
-
Spin-coat the solution at a controlled speed (e.g., 3000 rpm for 30 seconds) to achieve a uniform thin film.
-
Pre-bake the slides on a hot plate to evaporate the solvent, followed by a hard bake at a higher temperature as per the manufacturer's instructions to cure the polyimide.
-
-
Rubbing (for Planar Alignment): For planar alignment, gently rub the cured polyimide surface in a single direction with a velvet cloth. This creates micro-grooves that will align the liquid crystal molecules parallel to the rubbing direction.
-
Cell Assembly:
-
Apply the UV curable adhesive containing spacer beads to the perimeter of one of the prepared ITO slides.
-
Place the second ITO slide on top, with the conductive/alignment layers facing inwards. For a twisted nematic cell, the rubbing directions of the top and bottom slides should be perpendicular to each other. For an anti-parallel cell, the rubbing directions should be parallel but opposite.
-
Gently press the slides together to ensure a uniform cell gap, defined by the diameter of the spacer beads.
-
Expose the cell to UV light to cure the adhesive.
-
-
Cell Filling:
-
Heat the empty cell and the liquid crystal mixture to a temperature above the clearing point of the mixture.
-
Place a drop of the isotropic liquid crystal mixture at the opening of the cell.
-
Allow the cell to fill via capillary action.
-
Once filled, slowly cool the cell to room temperature.
-
Caption: Workflow for fabricating the LC test cell.
Characterization of the Liquid Crystal Mixture
The clearing point is a critical parameter that defines the upper operating temperature of the liquid crystal mixture.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Polarizing Optical Microscope (POM) with a hot stage
DSC Protocol:
-
Hermetically seal a small, accurately weighed amount of the liquid crystal mixture (5-10 mg) in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC furnace.
-
Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature well above the expected clearing point.
-
Cool the sample at the same rate to a temperature below the crystallization point.
-
Perform a second heating scan. The nematic-to-isotropic phase transition will be observed as an endothermic peak on the DSC thermogram. The peak temperature is taken as the clearing point.[4]
POM Protocol:
-
Place a small drop of the liquid crystal mixture on a clean glass slide and cover it with a coverslip.
-
Place the slide on the hot stage of the polarizing microscope.
-
Heat the sample slowly while observing the texture under crossed polarizers.
-
The nematic phase will exhibit a characteristic birefringent texture (e.g., schlieren or marbled).
-
The clearing point is the temperature at which the birefringent texture completely disappears, and the field of view becomes dark (isotropic).[4]
Dielectric anisotropy is a measure of the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is a key parameter that influences the threshold voltage of an LC device.
Instrumentation:
-
Impedance Analyzer or LCR meter
-
Function generator
-
Temperature-controlled sample holder
-
Planar and homeotropically aligned liquid crystal test cells
Protocol:
-
Preparation of Aligned Cells: Prepare two types of liquid crystal cells as described in Protocol 3.2: one with a planar alignment layer (for measuring ε⊥) and one with a homeotropic alignment layer (for measuring ε∥).
-
Measurement of ε⊥:
-
Place the planar aligned cell in the temperature-controlled holder.
-
Apply a low-frequency AC voltage (e.g., 1 kHz) across the cell, with an amplitude below the switching threshold.
-
Measure the capacitance of the cell using the LCR meter.
-
Calculate ε⊥ using the formula: C = (ε₀ * ε⊥ * A) / d, where C is the measured capacitance, ε₀ is the permittivity of free space, A is the electrode area, and d is the cell gap.
-
-
Measurement of ε∥:
-
Place the homeotropically aligned cell in the temperature-controlled holder.
-
Apply the same AC voltage and measure the capacitance.
-
Calculate ε∥ using the same formula.
-
-
Calculation of Δε: Calculate the dielectric anisotropy as Δε = ε∥ - ε⊥.[3]
Rotational viscosity is a measure of the internal friction of the liquid crystal material and is a critical factor in determining the switching speed of an LC device.
Instrumentation:
-
Polarizing Optical Microscope
-
Function generator
-
Photodetector
-
Oscilloscope
-
Temperature-controlled sample holder
-
Twisted nematic (TN) liquid crystal test cell
Protocol (Transient Current Method):
-
Place the TN cell between crossed polarizers in the polarizing microscope.
-
Apply a square-wave voltage to the cell with an amplitude sufficient to switch the liquid crystal molecules.
-
The switching of the liquid crystal molecules will cause a change in the optical transmittance, which is detected by the photodetector and displayed on the oscilloscope.
-
The response time (rise time and decay time) of the cell is measured from the oscilloscope trace.
-
The rotational viscosity (γ₁) can be calculated from the response time using the following equation for the decay time (τ_off): τ_off = (γ₁ * d²) / (K * π²), where d is the cell gap and K is the relevant elastic constant.
Application Notes: The Influence of this compound on Mixture Properties
The addition of t-BCCA to a nematic liquid crystal host can have several predictable effects on the properties of the mixture:
-
Nematic Range: The introduction of a second component generally depresses the melting point of the mixture, potentially leading to the formation of a eutectic mixture with a wider nematic range at lower temperatures.[5] However, the effect on the clearing point is dependent on the molecular structure of both components. The rigid core of t-BCCA can help to stabilize the nematic phase, but the flexible butyl chain may disrupt the long-range order at higher temperatures.
-
Dielectric Anisotropy (Δε): Carboxylic acids can form hydrogen-bonded dimers, which can significantly alter the dielectric properties of the mixture. The formation of these dimers can lead to a decrease in the positive dielectric anisotropy or even induce a negative dielectric anisotropy, depending on the orientation of the dipole moments within the dimer structure relative to the molecular long axis.[6]
-
Viscosity: The viscosity of a liquid crystal mixture is influenced by the molecular shape and intermolecular interactions. The presence of the cyclohexane ring in t-BCCA can lead to a lower viscosity compared to analogous compounds with aromatic rings.[7] This is advantageous for applications requiring fast switching speeds.
Caption: Influence of t-BCCA on LC mixture properties.
Conclusion
This compound is a versatile and valuable component in the formulation of advanced liquid crystal mixtures. Its unique molecular structure allows for the fine-tuning of critical performance parameters, including the nematic temperature range, dielectric anisotropy, and viscosity. The protocols outlined in this guide provide a robust framework for the preparation and characterization of liquid crystal mixtures containing t-BCCA, enabling researchers and scientists to explore its potential in a wide range of applications, from high-performance displays to novel drug delivery systems. A systematic investigation of the concentration-dependent effects of t-BCCA in various host materials will undoubtedly lead to the development of next-generation liquid crystal technologies with enhanced performance characteristics.
References
-
Hassanein, G. N., et al. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. American Journal of Physical Sciences. [Link]
- Google Patents. (2010).
-
Chin. Phys. B. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. [Link]
-
University of Colorado Boulder. (2022). Design and Preparation of Nematic Colloidal Particles. [Link]
-
National Institutes of Health. (n.d.). MR-TADF liquid crystals: towards self assembling host–guest mixtures showing narrowband emission from the mesophase. [Link]
-
Labinsights. (2024). Manufacturing Steps of Liquid Crystal Materials. [Link]
- Vertex AI Search. (2025). Key Properties of this compound for Displays.
-
National Institutes of Health. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. [Link]
-
RSC Publishing. (2019). Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4′-dicarboxylic acid. [Link]
-
University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES. [Link]
-
DTIC. (n.d.). Ambient Light Control Using Guest Host Liquid-Crystal Dye Systems. [Link]
-
ResearchGate. (n.d.). Determination of the Dielectric Anisotropy of Cholesteric Liquid Crystals. [Link]
-
arXiv. (2022). Optical characterization of dyed liquid crystal cells. [Link]
-
ResearchGate. (n.d.). DSC traces of the nematic to isotropic transition for the pure LC mixture and for the ones doped with spherical and rod-like magnetic nanoparticles. [Link]
-
ResearchGate. (n.d.). Phase diagram of a binary liquid crystal mixture involving induced mesophase transitions. [Link]
-
MDPI. (2019). Parameter Space Design of a Guest-Host Liquid Crystal Device for Transmittance Control. [Link]
-
CORE. (2006). Crystal-Liquid Crystal Binary Phase Diagrams. [Link]
-
MIT. (n.d.). Phase transitions in liquid crystals. [Link]
-
ElectronicsAndBooks. (n.d.). The synthesis and liquid crystal transition temperatures of some weakly polar nematic trans-4-substituted-cycloh. [Link]
- Google Patents. (1981). Guest-host type liquid crystal composition and liquid crystal display device using the same.
-
ElectronicsAndBooks. (2006). Viscosity of Lyotropic Nematic Calamitic Liquid Crystals. [Link]
-
ResearchGate. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. [Link]
-
Semantic Scholar. (1982). Broad Nematic Phases with High Clearing Points. [Link]
-
ResearchGate. (n.d.). Critical Behavior at the Nematic-to-Smectic- A Transition in a Strong Magnetic Field. [Link]
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trans-4-Butylcyclohexanecarboxylic Acid as a chemical intermediate in organic synthesis
An In-Depth Guide to trans-4-Butylcyclohexanecarboxylic Acid as a Chemical Intermediate in Organic Synthesis
Introduction: The Versatile Building Block
This compound, often abbreviated as 4-BCCA, is a saturated cyclic carboxylic acid that has emerged as a crucial intermediate in modern organic synthesis. Its unique molecular architecture, characterized by a rigid trans-substituted cyclohexane ring, provides a specific and stable three-dimensional structure to target molecules. This structural feature is paramount in the fields of materials science and medicinal chemistry. The butyl group imparts hydrophobicity and influences molecular packing, while the carboxylic acid moiety serves as a versatile handle for a wide array of chemical transformations.
Primarily, 4-BCCA is recognized as a foundational component in the synthesis of high-performance liquid crystals.[1][2] Its incorporation into mesogenic structures contributes to desirable properties such as thermal stability and specific phase behavior.[2] Beyond materials, its derivatives are explored in drug development, where the cyclohexyl scaffold can act as a bioisostere for phenyl rings, and the overall structure can be esterified to create long-acting prodrugs.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of its properties, core reactivity, and field-proven protocols for its application.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38289-28-0 | [3][4] |
| Molecular Formula | C₁₁H₂₀O₂ | [3][4][5] |
| Molecular Weight | 184.27 g/mol | [3][5][6] |
| Appearance | White to Almost white powder/crystal | [7] |
| Melting Point | 37 °C | [1] |
| Boiling Point | 287.7 °C at 760 mmHg | [1] |
| Density | 0.973 g/cm³ | [1] |
| Solubility | Soluble in polar solvents like ethanol and ether; slightly soluble in DMSO and methanol.[1][4] | [1][4] |
| pKa | 4.92 ± 0.10 (Predicted) | [1] |
Safety and Handling: this compound is classified as an irritant.[6] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6] Therefore, handling requires appropriate personal protective equipment (PPE), including gloves and eye/face protection, in a well-ventilated area.[4]
Core Reactivity and Synthetic Strategy
The synthetic utility of 4-BCCA stems from the reactivity of its carboxylic acid functional group. The trans-configuration of the butyl and carboxyl groups on the cyclohexane ring is sterically favored, with both groups occupying equatorial positions in the stable chair conformation. This minimizes steric hindrance around the reaction center and influences the trajectory of incoming reagents.
The primary transformations involve the conversion of the carboxylic acid into more reactive intermediates or final products such as esters and amides. These reactions are central to its application in synthesizing a diverse range of target molecules.
Caption: Workflow for Steglich Esterification.
Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Reagent Addition: Add the desired phenolic compound (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.). Dissolve the components in anhydrous dichloromethane (DCM). [8]3. Initiation: Cool the stirred solution to 0°C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) in anhydrous DCM dropwise over 15 minutes. [9]A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (to remove residual DMAP and any unreacted DCC), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and finally with brine. [8]7. Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure ester.
Application in Pharmaceutical Synthesis
In drug development, the trans-4-butylcyclohexyl moiety can serve as a lipophilic scaffold that improves membrane permeability or acts as a non-aromatic bioisostere for a phenyl ring, potentially reducing metabolic liabilities. Salts and esters of 4-BCCA are known as buciclates. [3]A notable example is testosterone buciclate, an investigational long-acting prodrug of testosterone. [3]The carboxylic acid provides a convenient point for derivatization into amides, which are a cornerstone of many active pharmaceutical ingredients (APIs).
A robust and common method for amide bond formation is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.
Protocol 2: Two-Step Amide Synthesis via Acyl Chloride Intermediate
This protocol describes the synthesis of an N-substituted amide from 4-BCCA.
Caption: Workflow for Amide Synthesis via Acyl Chloride.
Methodology:
Step 1: Formation of trans-4-Butylcyclohexanecarbonyl chloride
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize evolved HCl and SO₂ gas), suspend this compound (1.0 eq.) in a suitable solvent like toluene.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.5-2.0 eq.) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and solvent by distillation or under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.
Step 2: Amide Formation
-
Reaction Setup: In a separate flask, dissolve the desired amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) and cool to 0°C.
-
Reagent Addition: Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the stirred amine solution at 0°C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the desired amide.
Conclusion
This compound stands as a testament to the power of molecular architecture in chemical synthesis. Its rigid, well-defined stereochemistry and versatile carboxylic acid handle make it an indispensable intermediate. For materials scientists, it provides a robust scaffold for creating the ordered molecular systems required for liquid crystal displays. For medicinal chemists, it offers a lipophilic building block for constructing complex APIs and innovative prodrugs. The protocols outlined herein provide reliable, field-tested methods for leveraging the unique properties of this compound, enabling researchers to confidently incorporate it into their synthetic endeavors.
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Application Notes and Protocols for the Preparation of Liquid Crystal Displays Using trans-4-Butylcyclohexanecarboxylic Acid
Abstract
This comprehensive guide provides detailed application notes and protocols for the utilization of trans-4-Butylcyclohexanecarboxylic Acid as a key intermediate in the formulation of nematic liquid crystal mixtures for display applications. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development. It offers an in-depth exploration of the synthesis of the core molecule, formulation of a nematic liquid crystal mixture, fabrication of a liquid crystal test cell, and the subsequent characterization of its physical and electro-optical properties. The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Role of Cyclohexanecarboxylic Acids in Liquid Crystal Technology
Liquid Crystal Displays (LCDs) are ubiquitous in modern electronics, and their performance is intrinsically linked to the molecular architecture of the liquid crystal (LC) materials employed.[1] Nematic LCs, characterized by long-range orientational order but no positional order of their constituent molecules, are the cornerstone of many display technologies.[2] The properties of these materials, such as their birefringence (Δn), dielectric anisotropy (Δε), and viscoelasticity, are dictated by the shape and electronic characteristics of the molecules within the LC mixture.
This compound is a vital building block in the synthesis of high-performance liquid crystals. Its molecular structure, featuring a stable cyclohexane ring, a flexible butyl chain, and a polar carboxylic acid group, provides a versatile scaffold for creating mesogenic compounds.[1] The trans configuration of the substituents on the cyclohexane ring is crucial for achieving the desired linear molecular shape, which is a prerequisite for forming a stable nematic phase. This acid is often used as an intermediate, undergoing esterification with various aromatic or alicyclic alcohols to produce the final liquid crystal molecules. These resulting esters can then be formulated into complex mixtures to fine-tune the overall properties of the display. Furthermore, the carboxylic acid moiety itself can play a direct role in modifying the properties of LC mixtures and in the preparation of alignment layers that dictate the orientation of the liquid crystals within the display cell.
This guide will provide a holistic workflow, from the synthesis of the foundational molecule to the characterization of a functional liquid crystal cell, offering both theoretical insights and practical, step-by-step protocols.
Synthesis of this compound
The synthesis of trans-4-alkylcyclohexanecarboxylic acids is a critical first step. A high purity of the trans isomer is essential for optimal liquid crystal performance. The following protocol is an adapted and improved method for the synthesis of this key intermediate.[3]
Protocol 2.1: Synthesis of this compound
Materials:
-
4-Butylbenzoic acid
-
Ruthenium-Nickel on Carbon catalyst (Ru-Ni/C)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Hexane
-
High-pressure autoclave with a high-speed mixer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Hydrogenation:
-
In a high-pressure autoclave equipped with a high-speed mixer, combine 4-butylbenzoic acid (20 g), Ru-Ni/C catalyst (3 g), and 10% aqueous NaOH solution (100 mL).
-
Seal the autoclave and purge with hydrogen gas.
-
Heat the mixture to 140-150°C under a hydrogen pressure of 3.0-4.0 MPa for 1 hour with vigorous stirring.
-
-
Isomerization:
-
After the initial hydrogenation, carefully remove the catalyst by filtration.
-
Return the reaction mixture to the autoclave.
-
Heat the mixture to 260-280°C at a pressure of 3.0-4.0 MPa for an additional 2 hours. This high-temperature step promotes the isomerization of the cis-isomer to the more stable trans-isomer.[3]
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl until the pH reaches 2. This will precipitate the carboxylic acid.
-
Filter the precipitate and dry it thoroughly. The resulting solid will be a mixture of trans- and cis-isomers, with the trans-isomer being the major component (typically around 75%).
-
To isolate the pure trans-isomer, recrystallize the solid from hexane at 10°C. The trans-isomer is less soluble and will crystallize out.
-
The mother liquor, enriched in the cis-isomer, can be subjected to repeated isomerization-crystallization cycles to maximize the yield of the trans-product.[3]
-
Characterization:
-
The stereoisomeric purity of the final product should be confirmed by ¹H NMR spectroscopy.
-
The melting point of the purified this compound should be determined and compared to literature values.
Formulation of a Nematic Liquid Crystal Mixture
This compound is typically converted into an ester to be used as a component in a liquid crystal mixture. For the purpose of this guide, we will consider the formulation of a representative nematic mixture where an ester derivative of our synthesized acid is a component. The goal is to create a eutectic mixture, which has a lower melting point than its individual components, thus broadening the operational temperature range of the nematic phase.[4]
Protocol 3.1: Preparation of a Representative Nematic Mixture
Materials:
-
Esterified this compound (e.g., 4-cyanophenyl-4'-butylcyclohexanecarboxylate)
-
Nematic host mixture (e.g., a eutectic mixture of cyanobiphenyls like E7)
-
Small glass vials with PTFE-lined caps
-
Heating plate with magnetic stirring
-
Analytical balance
Procedure:
-
Component Selection:
-
Choose a nematic host mixture with known positive dielectric anisotropy, such as E7, which is a blend of several cyanobiphenyl compounds.[4]
-
The ester derivative of this compound will be used as a dopant to modify the properties of the host mixture.
-
-
Mixture Preparation:
-
Accurately weigh the desired amounts of the nematic host and the ester derivative into a clean, dry glass vial. The exact ratio will depend on the desired final properties, but a starting point could be a 5-20% weight percentage of the ester derivative.
-
Seal the vial and heat it on a hot plate to a temperature above the clearing point of all components (the temperature at which the liquid crystal becomes an isotropic liquid).
-
Gently stir the mixture using a small magnetic stir bar until a homogeneous isotropic solution is obtained.
-
Slowly cool the mixture back to room temperature while continuing to stir. This ensures a uniform nematic phase.
-
Rationale: The addition of the cyclohexyl-containing ester can influence the birefringence, clearing point, and viscosity of the host mixture. Doping with carboxylic acids has been shown to increase the nematic-isotropic transition temperature (TNI), which can enhance the thermal stability of the mixture.[5]
Fabrication of a Liquid Crystal Test Cell
To evaluate the properties of the formulated liquid crystal mixture, a test cell must be fabricated. This involves creating a thin, uniform layer of the liquid crystal sandwiched between two glass substrates that have been treated to align the LC molecules in a specific direction.
Workflow for LC Cell Fabrication
Caption: Workflow for liquid crystal test cell fabrication.
Protocol 4.1: Preparation of the Alignment Layer
A polyimide (PI) alignment layer is commonly used in the LCD industry.[1][6]
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyamic acid solution (precursor to polyimide)
-
N-Methyl-2-pyrrolidone (NMP) or other suitable solvent
-
Spin coater
-
Hot plate or oven
-
Rubbing machine with velvet cloth
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates with a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the substrates with a stream of nitrogen.
-
Spin Coating:
-
Prepare a dilute solution of the polyamic acid in a suitable solvent (e.g., 1-5 wt% in NMP).
-
Dispense the solution onto the center of the ITO-coated side of the substrate.
-
Spin coat the solution at a speed of 2500-3000 rpm for 30-60 seconds to achieve a uniform thin film.[7] The final thickness of the alignment layer will depend on the solution viscosity and spin speed.[7]
-
-
Curing (Imidization):
-
Pre-bake the coated substrate on a hot plate at around 80-100°C for a few minutes to remove the solvent.
-
Transfer the substrate to an oven and cure at a higher temperature (typically 180-230°C) for about 1 hour to induce the imidization of the polyamic acid into polyimide.[1] The curing temperature and time are critical parameters that can affect the final properties of the alignment layer.[8]
-
-
Rubbing:
-
The cured polyimide layer is then mechanically rubbed in a single direction with a velvet cloth-covered roller. This process creates microscopic grooves and aligns the polymer chains, which in turn directs the alignment of the liquid crystal molecules. Key parameters to control are the rubbing pressure, roller speed, and the number of rubbing passes.[9]
-
Protocol 4.2: Cell Assembly and Filling
Materials:
-
Two prepared alignment layer-coated substrates
-
UV-curable sealant
-
Spacers (e.g., silica spheres of a specific diameter, typically a few micrometers)
-
Formulated liquid crystal mixture
-
UV lamp
-
Vacuum chamber (for capillary filling)
Procedure:
-
Spacer Application: Distribute the spacers onto the alignment layer of one of the substrates. The diameter of the spacers will determine the thickness of the liquid crystal layer.
-
Sealant Application: Apply a thin line of UV-curable sealant along the edges of the same substrate, leaving a small gap for filling.
-
Assembly: Place the second substrate on top of the first, with the alignment layers facing each other. The rubbing directions should be oriented appropriately for the desired display mode (e.g., anti-parallel for a standard nematic cell).
-
Curing the Sealant: Press the two substrates together and expose the sealant to UV light to cure it, forming a sealed cell with a defined gap.
-
Filling the Cell:
-
Capillary Filling: Place a drop of the liquid crystal mixture at the filling gap of the cell in a vacuum chamber. Evacuate the chamber and then slowly release the vacuum. The atmospheric pressure will push the liquid crystal into the cell.
-
One-Drop Fill (ODF): In an industrial setting, a precise amount of liquid crystal is dispensed onto the bottom substrate before the top substrate is attached in a vacuum.[10]
-
-
Final Sealing: Once the cell is filled, seal the filling gap with the UV-curable sealant.
Characterization of the Liquid Crystal Cell
After fabrication, the liquid crystal cell must be characterized to determine its physical and electro-optical properties.
Thermal and Phase Behavior Characterization
Techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are used to determine the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic) and to visualize the liquid crystal textures.[11][12]
Protocol 5.1.1: DSC and POM Analysis
-
DSC:
-
Place a small amount of the liquid crystal mixture (5-10 mg) in an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) and record the heat flow. Endothermic peaks will indicate phase transitions.[6]
-
Cool the sample at the same rate to observe the transitions upon cooling.
-
-
POM:
-
Place a small drop of the LC mixture on a microscope slide and cover with a coverslip.
-
Place the slide on a hot stage under a polarized light microscope.
-
Observe the sample as you heat and cool it through the phase transitions identified by DSC. The nematic phase will exhibit a characteristic Schlieren or threaded texture.[2]
-
Electro-Optical Characterization
Properties to Measure:
-
Dielectric Anisotropy (Δε): The difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. This property determines the threshold voltage of the display.[13]
-
Birefringence (Δn): The difference between the extraordinary (ne) and ordinary (no) refractive indices. This property, along with the cell gap, determines the phase retardation of light passing through the cell.[11]
-
Voltage-Transmittance (V-T) Curve: This curve shows how the light transmission through the cell changes as a function of the applied voltage, providing information on the threshold voltage and contrast ratio.[14][15]
Experimental Setup for Electro-Optical Measurements
Caption: A typical experimental setup for electro-optical measurements of a liquid crystal cell.
Protocol 5.2.1: Measurement of Dielectric Anisotropy
-
Place the LC cell in a temperature-controlled holder.
-
To measure ε∥, apply a high-frequency AC voltage (e.g., 1 kHz, > 20V) to align the liquid crystal director parallel to the electric field. Measure the capacitance of the cell using an LCR meter.
-
To measure ε⊥, apply a low voltage or no voltage, where the director is aligned by the surface. Measure the capacitance.
-
Calculate the dielectric permittivity from the capacitance, cell area, and cell gap. The difference gives Δε.[13]
Protocol 5.2.2: Measurement of Birefringence
-
Place the LC cell between two crossed polarizers in the light path of a laser or monochromator.
-
Rotate the cell and measure the transmitted light intensity as a function of the angle of incidence.
-
Alternatively, apply a voltage to the cell and measure the change in transmitted intensity. The number of maxima and minima in the transmission corresponds to a phase retardation of multiples of π, from which Δn can be calculated.[11]
Protocol 5.2.3: V-T Curve Measurement
-
Use the setup shown in the diagram above.
-
Apply a square wave voltage from the function generator to the LC cell, and slowly ramp the voltage from 0V to a value sufficient to fully switch the cell (e.g., 10V).
-
Record the transmitted light intensity at the photodetector as a function of the applied voltage.
-
Plot the normalized transmittance versus voltage to obtain the V-T curve.[10]
Data Summary
The following tables provide representative data that can be obtained through the protocols described above.
Table 1: Physical Properties of a Representative Nematic Mixture
| Property | Value |
| Crystal to Nematic Transition (°C) | 15-20 |
| Nematic to Isotropic Transition (Clearing Point, °C) | 85-95 |
| Dielectric Anisotropy (Δε) at 1 kHz, 25°C | +5 to +15 |
| Birefringence (Δn) at 589 nm, 25°C | 0.15 - 0.25 |
Table 2: Typical Parameters for LC Cell Fabrication
| Process Step | Parameter | Typical Value |
| Spin Coating | Speed | 2500 - 3000 rpm[7] |
| Time | 30 - 60 s | |
| Curing | Temperature | 180 - 230 °C[1] |
| Time | 60 min[16] | |
| Rubbing | Roller Speed | 500 - 1000 rpm[16] |
| Pile Impression | 0.3 - 0.5 mm |
Conclusion
This compound and its derivatives are indispensable components in the formulation of modern liquid crystal materials. This guide has provided a comprehensive overview and detailed protocols for the synthesis of this key intermediate, its formulation into a nematic liquid crystal mixture, the fabrication of a test cell, and the characterization of its essential properties. By understanding and meticulously controlling each step of this process, researchers and developers can engineer liquid crystal materials with tailored properties for advanced display applications. The methodologies presented herein are grounded in established scientific principles and industrial practices, providing a solid foundation for innovation in the field of liquid crystal technology.
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Wu, S. T., et al. (1986). Birefringence measurements of liquid crystals. Optica Publishing Group. Retrieved from [Link]
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Application Note: Synthesis of Nematic Liquid Crystals via Esterification of trans-4-Butylcyclohexanecarboxylic Acid
Introduction: The Role of Molecular Design in Liquid Crystal Properties
The precise molecular architecture of organic compounds is fundamental to their application in advanced materials, particularly in the field of liquid crystal displays (LCDs). The esterification of trans-4-butylcyclohexanecarboxylic acid is a critical synthetic step in the production of a versatile class of nematic liquid crystals. The resulting esters, particularly those with a cyanophenyl moiety, exhibit the characteristic rod-like molecular shape (calamitic) necessary for the formation of the nematic mesophase. This phase is the operational heart of the ubiquitous twisted nematic (TN) and super-twisted nematic (STN) LCDs.
The trans-cyclohexane ring provides a rigid, linear core, while the butyl chain contributes to the overall molecular length and influences the material's melting point and viscosity. The ester linkage introduces polarity and extends the molecular core, and the terminal cyano group on the phenyl ring induces a strong dipole moment. This high polarity enhances the intermolecular forces, leading to the necessary parallel alignment of molecules that defines the nematic phase. The careful selection of the constituent parts of the molecule allows for the fine-tuning of properties such as the nematic temperature range, dielectric anisotropy, and optical birefringence.
This application note provides a detailed protocol for the synthesis of a representative nematic liquid crystal, 4-cyanophenyl trans-4-butylcyclohexanecarboxylate, via Fischer-Speier esterification. It also outlines the necessary purification and characterization steps to ensure the high purity required for electro-optical applications.
Theoretical Background: The Fischer-Speier Esterification Mechanism
The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side.[1][3] This is typically accomplished by using a large excess of one of the reactants (usually the more volatile and easily removable alcohol) or by the continuous removal of water as it is formed.[2][3]
The mechanism proceeds through a series of protonation and deprotonation steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][3]
-
Nucleophilic attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[3]
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4] For this specific application, we will utilize p-toluenesulfonic acid in toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus.[3][4]
Experimental Protocols
Part 1: Synthesis of 4-Cyanophenyl trans-4-butylcyclohexanecarboxylate
This protocol details the synthesis of the target liquid crystal via Fischer-Speier esterification.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Starting material. |
| 4-Cyanophenol | ≥99% | e.g., Sigma-Aldrich | Reactant. |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | ≥98.5% | Various | Catalyst. |
| Toluene | Anhydrous | Various | Solvent, azeotropic removal of water. |
| Dichloromethane (CH₂Cl₂) | Reagent Grade | Various | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Reagent Grade | Various | For neutralization. |
| Brine (saturated NaCl solution) | Reagent Grade | Various | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying the organic phase. |
| Ethanol | Reagent Grade | Various | For recrystallization. |
Equipment:
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
-
Differential Scanning Calorimeter (DSC)
-
Polarized Optical Microscope (POM) with a hot stage
Reaction Workflow:
Caption: Workflow for the synthesis and purification of 4-cyanophenyl trans-4-butylcyclohexanecarboxylate.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-cyanophenol (1.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Solvent Addition: Add toluene to the flask to dissolve the reactants.
-
Azeotropic Reflux: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product.[3][4]
-
Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap, or until the reaction is deemed complete by thin-layer chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Part 2: Purification and Characterization
The purity of the final product is paramount for its application as a liquid crystal. Recrystallization is a common and effective method for purifying solid organic compounds.
Purification Protocol:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Drying: Wash the crystals with a small amount of cold ethanol and dry them under vacuum.
Characterization Protocol:
-
Melting Point Determination: Determine the melting point of the purified product using a melting point apparatus. A sharp melting point is indicative of high purity.
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the phase transition temperatures of the synthesized compound.[5] This analysis will reveal the temperatures at which the material transitions between crystalline, nematic, and isotropic phases.
-
Polarized Optical Microscopy (POM): Observe the texture of the liquid crystal phases using a POM equipped with a hot stage.[5] The nematic phase typically exhibits characteristic schlieren or marbled textures.
Data Presentation
Expected Product and Properties:
The esterification of this compound with 4-cyanophenol yields 4-cyanophenyl trans-4-butylcyclohexanecarboxylate.
Molecular Structure:
Caption: Chemical structure of 4-cyanophenyl trans-4-butylcyclohexanecarboxylate.
Physicochemical and Mesomorphic Properties (Representative Data):
| Property | Value | Method |
| Molecular Formula | C₁₈H₂₃NO₂ | - |
| Molecular Weight | 285.38 g/mol | - |
| Melting Point (Crystal → Nematic) | ~40-60 °C (expected) | DSC, POM |
| Clearing Point (Nematic → Isotropic) | ~60-80 °C (expected) | DSC, POM |
| Mesophase | Nematic | POM |
Note: The transition temperatures are estimated based on data for similar homologous series. The actual values for the butyl derivative should be determined experimentally.
Conclusion and Field-Proven Insights
The Fischer-Speier esterification is a reliable and scalable method for the synthesis of calamitic liquid crystals based on trans-4-alkylcyclohexanecarboxylic acids. The protocol outlined in this application note provides a robust framework for the preparation of 4-cyanophenyl trans-4-butylcyclohexanecarboxylate. The key to a successful synthesis lies in the effective removal of water to drive the reaction to completion and rigorous purification of the final product to achieve the high purity necessary for observing the desired liquid crystalline properties.
For researchers in drug development, the synthetic methodologies and characterization techniques described here are transferable to the synthesis of other complex organic molecules where control of stereochemistry and purity are critical. The understanding of structure-property relationships in liquid crystals can also inform the design of molecules with specific self-assembling properties relevant to drug delivery systems.
References
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
-
Otera, J. (2003). Esterification. In Modern Carbonyl Chemistry (pp. 235-266). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
MDPI. (2019). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-. [Link]
Sources
Role of trans-4-Butylcyclohexanecarboxylic Acid in enhancing display performance
An Application Guide to trans-4-Butylcyclohexanecarboxylic Acid for Enhanced Liquid Crystal Display Performance
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and engineers on the application of this compound as a critical component in liquid crystal mixtures for enhancing display performance. We delve into the fundamental physicochemical properties of this molecule, elucidating the structure-property relationships that govern its function. Detailed, field-tested protocols are provided for the preparation of doped liquid crystal test cells and the subsequent measurement of key electro-optical parameters, including response time, contrast ratio, and voltage-transmittance characteristics. This guide is designed to bridge the gap between material science and practical application, offering both the theoretical underpinnings and the empirical methodologies required to leverage this compound for the development of next-generation liquid crystal displays.
Introduction: The Molecular Architecture of Modern Displays
The heart of a modern Liquid Crystal Display (LCD) is the liquid crystal (LC) fluid, a phase of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] The ability to manipulate the orientation of the elongated molecules within this fluid using an electric field is the fundamental principle that allows for the modulation of light, creating the images we see on everything from smartphones to televisions.[1][2] The performance of these displays—characterized by metrics such as contrast, response speed, and viewing angle—is directly dictated by the chemical composition of the LC mixture.
Among the vast array of compounds used to formulate these intricate mixtures, this compound (CAS: 38289-28-0) and its derivatives stand out as vital intermediates and additives.[3] Its unique molecular structure is precisely engineered to impart desirable characteristics to the LC mixture, serving as a powerful tool for tuning the electro-optical response of the final display device.[3] This application note will explore the causal link between the molecular properties of this compound and its macroscopic impact on display performance, providing detailed protocols for its evaluation.
Physicochemical Properties & Rationale for Use
The efficacy of this compound in LC mixtures is not coincidental; it is a direct result of its specific molecular geometry and chemical nature.
-
Molecular Structure: The molecule consists of three key moieties: a cyclohexane ring , a butyl group , and a carboxylic acid group . The cyclohexane and butyl components provide a rigid, elongated core, which is a prerequisite for the formation of the nematic liquid crystal phase.
-
The 'trans' Isomer: The trans configuration, where the butyl and carboxylic acid groups are on opposite sides of the cyclohexane ring, is critical. This conformation ensures a linear molecular shape, which promotes the parallel alignment necessary for the nematic phase. The cis isomer, with its bent shape, would disrupt this ordered alignment.
-
Polarity and Dielectric Anisotropy: The carboxylic acid (-COOH) group is highly polar. When introduced into a host LC mixture, this polar group makes a significant contribution to the overall dielectric anisotropy (Δε) of the mixture.[4] Dielectric anisotropy is the difference in the material's dielectric permittivity measured parallel and perpendicular to the long axis of the LC molecules; its value and sign (positive or negative) determine how readily the molecules will reorient in an applied electric field.[5]
-
Purity: For all electronic applications, material purity is paramount. A high purity of ≥99.0% for this compound is essential to prevent unwanted ionic contamination, which can degrade display performance by altering the local electric field and reducing the operational lifetime of the device.[6]
Mechanism of Performance Enhancement
The addition of this compound to a base liquid crystal mixture can be used to precisely tune several key performance parameters. The underlying mechanisms are rooted in the intermolecular interactions within the fluid.
-
Tuning Dielectric Anisotropy (Δε) and Threshold Voltage (Vth): The primary role of this additive is to modify the dielectric anisotropy. By increasing the parallel component of the dielectric permittivity, it raises the overall Δε of the mixture. A higher positive Δε leads to a stronger torque on the LC molecules for a given electric field, resulting in a lower threshold voltage (Vth). This means less power is required to switch the pixels, a critical factor in mobile and battery-powered devices.
-
Impact on Viscosity (γ) and Response Time (τ): Response time, the speed at which a pixel can switch from on to off (τ_off) or off to on (τ_on), is heavily dependent on the rotational viscosity (γ) of the LC mixture.[7] While the addition of any component can alter viscosity, the rigid structure of this acid is designed to minimize adverse increases, thereby enabling the formulation of fast-switching LC mixtures.[8][9]
-
Influence on Nematic-Isotropic Transition Temperature (T_NI): The T_NI, or clearing point, is the temperature at which the material loses its liquid crystalline properties and becomes an ordinary isotropic liquid.[10] Additives can influence the T_NI of the host mixture, potentially broadening the operational temperature range of the display, which is crucial for applications in harsh environments.[11][12]
Caption: Relationship between molecular properties and display performance.
Application Protocols: Preparation and Evaluation
To empirically validate the effects of this compound, a series of protocols for mixture preparation, test cell fabrication, and electro-optical measurement are provided.
Protocol 1: Preparation of a Doped Liquid Crystal Mixture
This protocol describes the process for doping a host nematic liquid crystal with this compound.
Materials:
-
Host Nematic Liquid Crystal (e.g., 4-Cyano-4'-pentylbiphenyl, "5CB")
-
This compound (≥99.0% purity)
-
Small glass vial with a PTFE-lined cap
-
Precision balance (±0.1 mg)
-
Hot plate with magnetic stirring
-
Small magnetic stir bar
-
Ultrasonic bath
Procedure:
-
Weighing: On the precision balance, weigh the desired amount of the host LC (e.g., 500 mg of 5CB) into the glass vial.
-
Dopant Addition: Calculate and weigh the amount of this compound needed to achieve the target concentration (e.g., 1-10% by weight). Add the dopant to the vial containing the host LC.
-
Heating and Mixing: Place the magnetic stir bar into the vial. Heat the vial on the hot plate to a temperature slightly above the host LC's clearing point (T_NI for 5CB is ~35°C). Stir gently until the dopant is fully dissolved and the mixture appears as a clear, isotropic liquid.
-
Homogenization: Place the sealed vial in an ultrasonic bath for 15-20 minutes to ensure complete homogenization.
-
Cooling: Remove the vial from the bath and allow it to cool slowly to room temperature. The mixture is now ready for cell filling.
Protocol 2: Fabrication of a Twisted Nematic (TN) Liquid Crystal Test Cell
This protocol outlines the fabrication of a standard test cell, which is essential for measuring the electro-optical properties of the prepared LC mixture.[13][14]
Caption: Workflow for fabricating a liquid crystal test cell.
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyvinyl Alcohol (PVA) solution (e.g., 2% in DI water)
-
UV-curable epoxy
-
Spacer beads (e.g., 5 µm diameter) suspended in a solvent
-
Prepared LC mixture from Protocol 1
-
Lint-free cloth and rubbing machine
-
Spin coater, hot plate, UV lamp
-
Vacuum chamber
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides with a sequence of solvents (e.g., acetone, isopropanol, DI water) in an ultrasonic bath. Dry with nitrogen gas.
-
Alignment Layer Coating: Spin-coat a thin, uniform layer of the PVA solution onto the conductive side of two ITO slides.
-
Baking: Bake the slides on a hot plate (e.g., at 100°C for 10 minutes) to evaporate the solvent and cure the PVA layer.
-
Rubbing: Unidirectionally rub the PVA-coated surface of each slide with a velvet cloth. This process creates microgrooves that will align the LC molecules.
-
Cell Assembly: Apply a thin line of UV-curable epoxy mixed with spacer beads around the perimeter of one slide, leaving a small gap for filling. Place the second slide on top, with the rubbing directions oriented at 90° to each other (for a Twisted Nematic cell).
-
Curing: Gently press the slides together and cure the epoxy under a UV lamp to fix the cell gap.
-
Filling: Place the empty cell and a droplet of the prepared LC mixture in a vacuum chamber. Evacuate the chamber and then bring the cell's fill port into contact with the LC droplet. Venting the chamber will cause atmospheric pressure to push the LC material into the cell via capillary action.[15]
-
Sealing: Once filled, clean any excess LC from the exterior and seal the fill port with a small amount of epoxy.
Protocol 3: Measurement of Electro-Optical Performance
This protocol details the methods for quantifying the key performance metrics of the fabricated LC cell.
A. Response Time Measurement
-
Setup: Place the LC cell between two crossed polarizers. Align the cell so that one rubbing direction is parallel to the transmission axis of the first polarizer. Use a laser or LED as a light source and a photodiode connected to an oscilloscope to detect the transmitted light.
-
Procedure: Apply a square wave voltage (e.g., 0V to 5V) to the cell's ITO electrodes. The oscilloscope will capture the change in light intensity over time. The rise time is typically defined as the time taken for the transmission to change from 10% to 90% when the voltage is applied, and the fall time is the time for the transmission to change from 90% to 10% when the voltage is removed.[16][17]
B. Contrast Ratio (CR) Measurement
-
Setup: Use the same optical setup as for response time, but replace the oscilloscope with a power meter or use a calibrated photometer.
-
Procedure:
-
Measure the luminance (brightness) of the transmitted light when no voltage is applied (V_off, bright state). Let this be L_max.
-
Apply a voltage sufficient to fully switch the cell (e.g., 5-10V, dark state). Measure the luminance of the transmitted light (V_on). Let this be L_min.
-
The static contrast ratio is calculated as: CR = L_max / L_min .[18][19]
-
C. Voltage-Transmittance (V-T) Curve
-
Setup: Same as for CR measurement.
-
Procedure: Starting from 0V, incrementally increase the applied AC voltage (e.g., in 0.1V steps) and record the transmitted light intensity at each step until the transmission no longer changes (saturation). Plot the normalized transmittance as a function of voltage. The threshold voltage (Vth) is often defined as the voltage at which 10% of the maximum change in transmission occurs.
Data Interpretation and Expected Results
The addition of this compound is expected to systematically alter the electro-optical properties of the host liquid crystal. The table below summarizes the anticipated results when doping a standard nematic LC like 5CB.
| Dopant Concentration (% wt) | Threshold Voltage (Vth) | Response Time (τ_rise + τ_fall) | Contrast Ratio (CR) | N-I Transition Temp (T_NI) |
| 0% (Pure 5CB) | ~1.5 V | ~25 ms | >500:1 | ~35 °C |
| 2% | Lower (<1.4 V) | Similar or slightly faster | Similar | Similar or slightly lower |
| 5% | Significantly Lower (<1.2 V) | Similar or slightly faster | Similar | Lower |
| 10% | Substantially Lower (<1.0 V) | May increase due to viscosity | May decrease slightly | Significantly Lower |
Analysis:
-
A clear trend of decreasing threshold voltage with increasing dopant concentration is expected, confirming the positive impact on the mixture's dielectric anisotropy.
-
The response time may initially decrease slightly but could increase at higher concentrations if the viscosity increase becomes significant.
-
The contrast ratio should remain high but may see a slight reduction at higher concentrations if the dopant disrupts the quality of the dark state alignment.
-
The N-I transition temperature is expected to decrease, as the dopant acts as an impurity in the host LC matrix.[11]
Conclusion
This compound is a highly effective and versatile additive for tuning the performance of liquid crystal mixtures. Its well-defined molecular structure provides a direct and predictable means of increasing the dielectric anisotropy, thereby lowering the operating voltage of the display. The protocols outlined in this guide provide a robust framework for researchers and developers to systematically incorporate and evaluate this compound, enabling the rational design of advanced liquid crystal materials. By understanding the fundamental relationship between molecular structure and macroscopic display properties, the continued innovation in LCD technology is assured.
References
- Kelai. (2025, June 14). What Is The LCD Display Contrast Ratio?
- Lagom. (2012, May 6). Contrast ratio. The Lagom LCD monitor test pages.
- Liquid Crystal Technologies. (2008, January 3). Measuring Contrast Ratio of an LCD Display.
- Liang, H., & Badano, A. Temporal response measurements of medical liquid crystal displays. SPIE Digital Library.
- Westar Display Technologies. GLRT Gray Level Response Time Measurement Kit.
- Focus LCDs. Display Viewing Angles.
- Display Logic. LCD Viewing Angle Enhancements.
- Wikipedia. Contrast ratio.
- Kinglight. (2025, March 4). Understanding Screen Contrast Ratio and Its Impact on LED Display Performance.
- Sytsma, S. ADVANCEMENTS IN LUMINANCE VIEW ANGLE DISTRIBUTIONS IN LIQUID CRYSTAL DISPLAYS. The University of Arizona.
- Alfa Chemistry. Services/Response Time Measurement. Liquid Crystal.
- (2019, December 3). Optimization of the response time measuring method for liquid crystal variable retarders.
- MRSEC Education Group. Preparation of a Liquid Crystal Pixel.
- ResearchGate. Liquid Crystal Cell Process.
- MDPI. (2018, August 1). Fabrication of New Liquid Crystal Device Using Layer-by-Layer Thin Film Process.
- FlexEnable. (2021, June 29). The making of a plastic liquid crystal cell.
- (2025, October 20). Key Properties of this compound for Displays.
- Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chin. Phys. B.
- MDPI. High Birefringence Liquid Crystals.
- (2025, January 20). Effect of Concentration on the Viscosity of Some Carboxylic Acids in Diluted Aqueous Solutions.
- ResearchGate. Relationship between the nematic−isotropic transition temperature and....
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-(trans-4-Propylcyclohexyl)benzoic acid in Advancing LCD Technology.
- ResearchGate. (2025, August 6). Viscosity of Lyotropic Nematic Calamitic Liquid Crystals.
- arXiv. (2022, January 31). [2201.13024] Study of Nematic Isotropic Transition.
- ART Tor Vergata. Photopyroelectric Investigation of the trans–cis Isomerization Effect on the Nematic- Isotropic Phase Transition of a Liquid C.
- Chemistry For Everyone. (2025, July 19). How Are Liquid Crystals Used In LCDs? YouTube.
- (2017, June 24). How LCD Works (LIQUID CRYSTALS). YouTube.
- Liquid crystal displays. White Rose Research Online.
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
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- 9. researchgate.net [researchgate.net]
- 10. [2201.13024] Study of Nematic Isotropic Transition [arxiv.org]
- 11. researchgate.net [researchgate.net]
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- 18. Measuring Contrast Ratio of an LCD Display [liquidcrystaltechnologies.com]
- 19. Contrast ratio - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: trans-4-Butylcyclohexanecarboxylic Acid in Industrial Applications
For: Researchers, scientists, and drug development professionals.
Introduction
Trans-4-Butylcyclohexanecarboxylic Acid, a white crystalline solid with the chemical formula C₁₁H₂₀O₂, is a versatile organic compound that has garnered significant interest across various industrial sectors. Its unique molecular architecture, featuring a cyclohexane ring with a trans-configured butyl group and a carboxylic acid functionality, imparts a desirable combination of properties including thermal stability and a specific molecular geometry. These characteristics make it a valuable intermediate and building block in the synthesis of high-performance materials and pharmaceutically active compounds.
This technical guide provides an in-depth exploration of the industrial applications of this compound, with a primary focus on its role as a critical intermediate in the synthesis of liquid crystals for display technologies and as an emerging candidate in pharmaceutical development. Furthermore, this document will touch upon its potential applications in corrosion inhibition and polymer synthesis. The protocols and application notes provided herein are designed to be a practical resource for researchers and professionals in the field, offering both theoretical insights and actionable experimental guidelines.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application.
| Property | Value | Reference |
| CAS Number | 38289-28-0 | [1][2] |
| Molecular Formula | C₁₁H₂₀O₂ | [1] |
| Molecular Weight | 184.28 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | [3] |
| Purity | >99.0% (GC) | [3] |
| Melting Point | 35.0 to 38.0 °C | [3] |
I. Application in Liquid Crystal Displays (LCDs)
The most prominent industrial application of this compound is as a key intermediate in the synthesis of nematic liquid crystals.[4] The rigid cyclohexane core and the flexible butyl chain contribute to the desired anisotropic properties of the final liquid crystal molecules, which are essential for their function in LCDs. These molecules can align themselves in response to an electric field, thereby controlling the passage of light.
Mechanism of Action in Liquid Crystals
The trans-cyclohexane ring provides a rigid, linear core, which is a fundamental requirement for a molecule to exhibit liquid crystalline properties. The butyl group acts as a flexible tail, influencing the melting point and the nematic range of the liquid crystal. The carboxylic acid group is a reactive handle that allows for the straightforward synthesis of ester-containing liquid crystals, which are a major class of compounds used in commercial LCDs. By reacting this compound with various aromatic or cycloaliphatic alcohols (often containing a cyano or other polar group), a diverse library of liquid crystal molecules with tailored properties can be synthesized.
Protocol 1: Synthesis of a Nematic Liquid Crystal Intermediate via Esterification
This protocol describes a general procedure for the synthesis of a biphenyl ester derivative of this compound, a common structural motif in nematic liquid crystals.
Objective: To synthesize 4'-cyanobiphenyl-4-yl trans-4-butylcyclohexanecarboxylate.
Materials:
-
This compound
-
4-Hydroxy-4'-cyanobiphenyl
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and 4-Hydroxy-4'-cyanobiphenyl (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: To the stirred solution, add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) as a catalyst.
-
Coupling Agent Addition: Cool the reaction mixture in an ice bath and slowly add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4'-cyanobiphenyl-4-yl trans-4-butylcyclohexanecarboxylate.[5]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The liquid crystalline properties, including the nematic-isotropic transition temperature (clearing point), can be determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Caption: Workflow for the synthesis of a nematic liquid crystal.
II. Pharmaceutical Applications
Recent research has highlighted the potential of this compound (also referred to as 4-BCCA in pharmacological literature) as a therapeutic agent, particularly in the field of neurology.
AMPA Receptor Antagonist for Epilepsy Treatment
This compound has been identified as a low-affinity, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6][7] AMPA receptors are glutamate-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. Overactivation of these receptors is implicated in the pathophysiology of several neurological disorders, including epilepsy.
Mechanism of Action: Studies have shown that 4-BCCA binds to the transmembrane domain (TMD) of the AMPA receptor at lateral portals formed by transmembrane segments M1-M4.[6][7] This binding site is distinct from that of other non-competitive antagonists like perampanel.[6][7] By binding to this site, 4-BCCA allosterically inhibits the ion channel, reducing the influx of cations and thereby dampening excessive excitatory signaling that can lead to seizures.
Protocol 2: In Vivo Evaluation of Anticonvulsant Activity in a Rodent Model
This protocol outlines a general procedure for assessing the anticonvulsant efficacy of this compound in a pilocarpine-induced status epilepticus rat model, based on published research.[8]
Objective: To determine the effective dose and neuroprotective effects of this compound in a rat model of epilepsy.
Materials:
-
This compound
-
Lithium chloride (LiCl)
-
Pilocarpine hydrochloride
-
Saline solution (0.9% NaCl)
-
Vehicle for drug administration (e.g., saline with a small amount of DMSO and Tween 80)
-
Adult male Wistar rats
Equipment:
-
Animal housing facilities
-
Injection syringes and needles
-
Behavioral observation chambers
-
Electroencephalogram (EEG) recording equipment (optional)
-
Equipment for tissue collection and processing
Procedure:
-
Animal Preparation: Acclimate adult male Wistar rats to the housing conditions for at least one week before the experiment.
-
Induction of Status Epilepticus:
-
Administer LiCl (e.g., 3 mEq/kg, i.p.) to the rats.
-
After a set period (e.g., 18-24 hours), administer pilocarpine hydrochloride (e.g., 30 mg/kg, i.p.) to induce status epilepticus.
-
-
Drug Administration:
-
Prepare a solution of this compound in a suitable vehicle. A study found an effective dose to be 200 mg/kg, administered intraperitoneally (i.p.).[8]
-
Administer the drug or vehicle to different groups of rats at a specific time point after the onset of seizures.
-
-
Behavioral Assessment:
-
Observe and score the seizure severity using a standardized scale (e.g., Racine scale).
-
Record the latency to the first seizure and the duration of status epilepticus.
-
-
Neuroprotection Assessment (Long-term study):
-
After a recovery period, assess cognitive function using behavioral tests like the elevated plus maze and passive avoidance test.
-
At the end of the study, euthanize the animals and collect brain tissue for histological analysis (e.g., Nissl staining to assess neuronal loss) and biochemical assays (e.g., measuring markers of oxidative stress).[8]
-
Data Analysis: Compare the seizure parameters, behavioral outcomes, and markers of neurodegeneration between the drug-treated groups and the vehicle-treated control group using appropriate statistical methods.
Caption: Workflow for in vivo evaluation of anticonvulsant activity.
III. Potential and Emerging Applications
The unique chemical structure of this compound suggests its utility in other industrial domains, although these applications are less documented than its use in liquid crystals and pharmaceuticals.
Corrosion Inhibition
Aliphatic and cycloaliphatic carboxylic acids and their salts are known to act as corrosion inhibitors for various metals, including steel and copper alloys.[9][10] The mechanism of inhibition often involves the adsorption of the carboxylate group onto the metal surface, forming a protective film that prevents contact with corrosive agents. The hydrophobic butylcyclohexyl group of this compound would further enhance this protective barrier by repelling water.
General Protocol for Evaluation as a Corrosion Inhibitor:
-
Preparation of Inhibitor Solution: Dissolve this compound (or its salt) in a corrosive medium (e.g., 1M HCl) at various concentrations.
-
Electrochemical Measurements:
-
Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the inhibitor's effect on the corrosion rate of a metal specimen (e.g., mild steel).
-
An effective inhibitor will decrease the corrosion current density and increase the polarization resistance.
-
-
Surface Analysis:
-
Employ techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) to visualize the protective film formed on the metal surface.
-
Polymer Synthesis
The dicarboxylic acid functionality makes this compound a potential monomer for the synthesis of polyesters and poly(ester amides).[11][12] The incorporation of the butylcyclohexyl moiety into the polymer backbone can impart properties such as improved thermal stability, hydrophobicity, and modified mechanical properties.
General Protocol for Polyester Synthesis via Polycondensation:
-
Monomer Preparation: Convert this compound to its diol derivative by reduction of the carboxylic acid group.
-
Polycondensation: React the resulting diol with a dicarboxylic acid (or its ester) in the presence of a suitable catalyst at elevated temperatures and under vacuum to drive the reaction to completion.
-
Characterization: Characterize the resulting polymer's molecular weight, thermal properties (glass transition temperature and melting point), and mechanical properties.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area.
Conclusion
This compound is a valuable chemical intermediate with established and emerging industrial applications. Its primary role in the synthesis of liquid crystals for display technology is well-recognized, and its potential as a novel therapeutic agent for epilepsy is a promising area of ongoing research. Further exploration of its utility in corrosion inhibition and polymer science may unveil new opportunities for this versatile molecule. The protocols and application notes provided in this guide are intended to serve as a foundation for further research and development in these exciting fields.
References
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Yelshanskaya, M. V., Singh, A. K., Narangoda, C., Williams, R. S. B., Kurnikova, M. G., & Sobolevsky, A. I. (2022). Structural basis of AMPA receptor inhibition by trans-4-butylcyclohexane carboxylic acid. British journal of pharmacology, 179(14), 3628–3644. [Link]
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Yelshanskaya, M., Singh, A., Narangoda, C., Williams, R. S. B., Kurnikova, M., & Sobolevsky, A. (2020). Structural basis of AMPA receptor inhibition by trans‐4‐butylcyclohexane carboxylic acid. Royal Holloway Research Portal. [Link]
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Yelshanskaya, M. V., Singh, A. K., Narangoda, C., Williams, R. S. B., Kurnikova, M. G., & Sobolevsky, A. I. (2020). Structural basis of AMPA receptor inhibition by 4-BCCA. bioRxiv. [Link]
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Zaitsev, S. A., Zasedateleva, O. A., & Zorin, I. M. (2023). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. International Journal of Molecular Sciences, 24(13), 10983. [Link]
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Sarangi, S. C., Tripathi, M., Chandra, S. P., & Kumar, A. (2024). Effect of trans 4-butylcyclohexane carboxylic acid (4-BCCA) upon neurodegeneration, oxidative stress related to epileptogenesis in pilocarpine-induced status epilepticus. Epilepsy research, 202, 107471. [Link]
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Kim, Y., Lee, S., & Kim, D. (2025). Biosynthesis of poly(ester amide)s in engineered Escherichia coli. Nature Chemical Biology, 21(8), 1171-1181. [Link]
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Matsumoto, A., Mizuta, K., & Otsu, T. (1992). Radical polymerization of 4-tert-butylcyclohexyl methacrylate: polymerization kinetics and polymer properties. Macromolecules, 25(22), 5831-5837. [Link]
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Katsarava, R., & Kharadze, D. (2009). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Polymer Chemistry, 1(1), 17-31. [Link]
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Kaiser, R. I., et al. (2024). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. RSC Publishing. [Link]
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The Pivotal Role of trans-4-Butylcyclohexanecarboxylic Acid in the Architecture of High-Performance Polymers
Abstract
This technical guide delves into the synthesis and application of specialty polymers derived from trans-4-Butylcyclohexanecarboxylic Acid (t-BCCA). The unique molecular architecture of t-BCCA, characterized by a bulky, non-aromatic cyclohexyl ring, imparts a desirable combination of properties to polymers, including enhanced thermal stability, low dielectric constants, and liquid crystallinity. These attributes are highly sought after in advanced materials for the electronics, aerospace, and biomedical industries. This document provides a comprehensive overview of the polymerization of t-BCCA into high-performance polyesters and polyimides, complete with detailed experimental protocols, mechanistic insights, and characterization data. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique properties of t-BCCA in the design of next-generation materials.
Introduction: The Strategic Advantage of Alicyclic Monomers
In the pursuit of advanced polymeric materials, the incorporation of alicyclic monomers, such as this compound, represents a significant strategic advantage. Unlike their aromatic counterparts, the saturated ring structure of t-BCCA introduces a unique set of properties to the polymer backbone. The non-planar and rigid nature of the cyclohexyl ring disrupts chain packing, leading to increased free volume and consequently, lower dielectric constants and improved solubility[1][2]. Furthermore, the bulky butyl group enhances the hydrophobic character and can influence the liquid crystalline behavior of the resulting polymers.
The trans stereochemistry of the substituent on the cyclohexane ring is crucial. It provides a more linear and rigid structure compared to the cis isomer, which is essential for the formation of ordered phases, such as those observed in liquid crystal polymers[3]. This guide will explore the synthesis of two key classes of specialty polymers utilizing t-BCCA: low dielectric constant polyimides and thermotropic liquid crystalline polyesters.
Synthesis of Low Dielectric Constant Polyimides
The relentless miniaturization of electronic components necessitates the development of insulating materials with ever-lower dielectric constants (low-κ) to minimize signal delay and cross-talk. Polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength[4][5]. The incorporation of alicyclic structures, such as the one present in t-BCCA, is a proven strategy to reduce the dielectric constant of polyimides[1][6][7].
Mechanistic Rationale
The dielectric constant of a material is influenced by its polarizability and the density of polar groups. The introduction of the bulky, non-polar t-BCCA moiety into the polyimide backbone achieves a reduction in the dielectric constant through several mechanisms:
-
Increased Free Volume: The non-planar cyclohexyl ring disrupts the efficient packing of polymer chains, creating more free volume. This reduces the number of polarizable groups per unit volume[7].
-
Reduced Interchain Interactions: The bulky butyl group further hinders close chain packing and reduces intermolecular charge transfer, which can contribute to a lower dielectric constant[1].
-
Lower Molar Polarization: The aliphatic nature of the cyclohexyl ring has a lower molar polarization compared to aromatic rings, directly contributing to a lower dielectric constant.
Experimental Protocol: Two-Step Polycondensation
This protocol describes the synthesis of a polyimide from a diamine and a dianhydride, where a portion of the dianhydride is derived from t-BCCA to introduce the alicyclic moiety. For this example, we will consider the reaction of 4,4'-oxydianiline (ODA) with pyromellitic dianhydride (PMDA) and a t-BCCA-derived dianhydride. Note: As t-BCCA is a mono-carboxylic acid, it would first need to be converted to a suitable dianhydride or used as a co-monomer in a polyesterimide synthesis. For the purpose of this protocol, we will outline a general procedure for a polyimide synthesis where an alicyclic dianhydride is used.
Materials:
-
4,4'-Oxydianiline (ODA)
-
Pyromellitic dianhydride (PMDA)
-
Alicyclic dianhydride (e.g., 1,2,4,5-cyclohexanetetracarboxylic dianhydride)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve ODA in anhydrous DMAc.
-
Slowly add the alicyclic dianhydride and PMDA (in a desired molar ratio) to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution[8][9].
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add acetic anhydride as a dehydrating agent and pyridine as a catalyst.
-
Stir the mixture at room temperature for 12 hours, followed by heating to 80°C for 4 hours to complete the imidization[8].
-
-
Polymer Precipitation and Purification:
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.
-
Collect the fibrous polymer by filtration and wash it thoroughly with methanol and then water.
-
Dry the polymer in a vacuum oven at 100°C for 24 hours.
-
Characterization and Expected Properties
| Property | Expected Value/Characteristic |
| Dielectric Constant (1 MHz) | 2.5 - 3.0 |
| Glass Transition Temp. (Tg) | > 250 °C |
| Thermal Stability (TGA, 5% wt. loss) | > 450 °C |
| Solubility | Soluble in aprotic polar solvents |
Note: The exact values will depend on the molar ratio of the alicyclic dianhydride used.
Workflow for Low-κ Polyimide Synthesis
Caption: Two-step synthesis of a low-κ polyimide.
Synthesis of Thermotropic Liquid Crystalline Polyesters
Thermotropic liquid crystalline polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids over a specific temperature range. Their highly ordered molecular structure leads to outstanding mechanical properties, excellent chemical resistance, and high thermal stability[10]. The rigid, linear geometry of the trans-cyclohexane ring in t-BCCA makes it an excellent monomer for the synthesis of LCPs[3].
Mechanistic Rationale
The formation of a liquid crystalline phase is dependent on the presence of rigid, rod-like molecular segments (mesogens). The t-BCCA moiety, when incorporated into a polymer chain with other suitable aromatic or alicyclic co-monomers, can act as a mesogen. The key structural features of t-BCCA that promote liquid crystallinity are:
-
Rigidity and Linearity: The trans configuration of the butyl and carboxyl groups on the cyclohexane ring results in a relatively linear and rigid structure, which is conducive to forming ordered liquid crystalline phases[3].
-
Aspect Ratio: The elongated shape of the t-BCCA unit contributes to a high aspect ratio of the polymer chain segments, a critical factor for liquid crystal formation.
-
Intermolecular Interactions: While not as strong as the π-π stacking in wholly aromatic LCPs, the van der Waals interactions between the cyclohexyl rings contribute to the stability of the mesophase.
Experimental Protocol: Melt Polycondensation
This protocol details the synthesis of a copolyester from t-BCCA, an aromatic dicarboxylic acid (e.g., terephthalic acid), and a diol (e.g., 1,4-butanediol) via melt polycondensation.
Materials:
-
This compound (t-BCCA)
-
Dimethyl terephthalate (DMT)
-
1,4-Butanediol
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
Procedure:
-
Esterification:
-
Charge the reactor with t-BCCA, DMT, 1,4-butanediol, and the antioxidant. The diol should be in excess to compensate for losses due to volatilization[11].
-
Heat the mixture to 180-220°C under a nitrogen atmosphere with stirring. The water and methanol produced during esterification are distilled off.
-
Monitor the reaction until the distillation of byproducts ceases.
-
-
Polycondensation:
-
Add the titanium(IV) butoxide catalyst to the molten oligomer.
-
Gradually reduce the pressure to below 1 torr while increasing the temperature to 250-280°C.
-
Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity is achieved, indicating a high molecular weight polymer has been formed. The increase in viscosity is often observed through the torque of the mechanical stirrer.
-
-
Polymer Isolation:
-
Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to solidify.
-
Pelletize the resulting polymer strand for further processing and characterization.
-
Characterization and Expected Properties
| Property | Expected Value/Characteristic |
| Mesophase Type | Nematic or Smectic |
| Melting Temperature (Tm) | 200 - 300 °C |
| Glass Transition Temp. (Tg) | 80 - 120 °C |
| Tensile Strength | High, especially in the oriented state |
| Melt Viscosity | Low in the liquid crystalline state |
Workflow for LCP Polyester Synthesis
Caption: Melt polycondensation for LCP synthesis.
Conclusion
This compound is a versatile and valuable monomer for the synthesis of specialty polymers with tailored properties. Its unique alicyclic structure provides a powerful tool for designing materials with low dielectric constants and liquid crystalline behavior. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers and scientists to explore the full potential of t-BCCA in the development of advanced materials for a wide range of applications. The ability to fine-tune polymer properties through the strategic incorporation of such monomers will continue to drive innovation in the field of polymer science.
References
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Low dielectric constant polyimides containing alicyclic segments. ResearchGate. Available at: [Link]
-
Semi-Aromatic Polyimides with Low Dielectric Constant and Low CTE. ResearchGate. Available at: [Link]
-
Intrinsic low dielectric constant polyimides: relationship between molecular structure and dielectric properties. Journal of Materials Chemistry C. Available at: [Link]
-
FUNDAMENTAL INSIGHT ON DEVELOPING LOW DIELECTRIC CONSTANT POLYIMIDES. NASA Technical Reports Server. Available at: [Link]
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. MDPI. Available at: [Link]
-
Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. National Institutes of Health. Available at: [Link]
-
CHAPTER 2 LITERATURE REVIEW - VTechWorks. Virginia Tech. Available at: [Link]
-
Properties and Applications of Polymers: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. ResearchGate. Available at: [Link]
-
Mechanism Studies of LCP Synthesis. MDPI. Available at: [Link]
-
Properties and Applications of Polymers: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
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Application Notes and Protocols: Pharmaceutical Research Applications of trans-4-Butylcyclohexanecarboxylic Acid Derivatives
Introduction: The Versatility of the Cyclohexanecarboxylic Acid Scaffold
The trans-4-butylcyclohexanecarboxylic acid moiety represents a fascinating and versatile scaffold in medicinal chemistry. Its rigid, non-aromatic ring structure, combined with the lipophilic butyl group and the reactive carboxylic acid handle, provides a unique three-dimensional framework for the design of novel therapeutic agents. This scaffold allows for precise stereochemical control, influencing the binding affinity and selectivity of its derivatives to various biological targets. The carboxylic acid group serves as a key functional handle for derivatization, enabling the synthesis of a diverse library of compounds, including esters, amides, and more complex heterocyclic systems. These derivatives have shown promise in a range of therapeutic areas, from hormonal therapies to the treatment of neurological disorders and cancer. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the pharmaceutical research applications of this compound derivatives, complete with detailed experimental protocols and mechanistic insights.
Long-Acting Prodrugs: A Case Study of Testosterone Buciclate
One of the most well-established applications of this compound is in the development of long-acting prodrugs. The esterification of a parent drug with this lipophilic carboxylic acid can significantly alter its pharmacokinetic profile, leading to a slower release from the injection site and a prolonged duration of action. A prime example is testosterone buciclate, an androgen and anabolic steroid that was investigated for use in androgen replacement therapy and as a potential male contraceptive.
Rationale for Prodrug Design
Native testosterone has a short biological half-life, necessitating frequent administration. By esterifying testosterone with this compound (buciclic acid), the resulting compound, testosterone buciclate, exhibits increased lipophilicity. When administered via intramuscular injection in an oil-based vehicle, it forms a depot from which the active drug is slowly released and hydrolyzed by endogenous esterases to yield testosterone. This strategy reduces dosing frequency, improves patient compliance, and maintains more stable therapeutic hormone levels.
Synthesis of Testosterone Buciclate
The synthesis of testosterone buciclate involves the esterification of testosterone with the activated form of this compound.
Protocol 1: Synthesis of Testosterone Buciclate
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous benzene or dichloromethane (DCM)
-
Testosterone
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous benzene or DCM.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude trans-4-butylcyclohexanoyl chloride.
-
-
Esterification:
-
In a separate flask, dissolve testosterone (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C and slowly add the crude trans-4-butylcyclohexanoyl chloride (dissolved in a small amount of anhydrous benzene or DCM).
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure testosterone buciclate.
-
Pharmacokinetic Profile
The pharmacokinetic parameters of testosterone esters are heavily influenced by the length and structure of the ester side chain. Longer and more lipophilic esters generally result in a slower release and longer half-life.
Table 1: Comparative Pharmacokinetics of Testosterone Esters (Intramuscular Injection)
| Testosterone Ester | Typical Dose (mg) | Tmax (Time to Peak Concentration) | Half-life (t½) |
| Testosterone Propionate | 50-100 | ~0.5-1 day | ~3-4 days |
| Testosterone Enanthate | 200-250 | 1-2 days | ~4.5 days |
| Testosterone Cypionate | 200 | 4-5 days | ~8 days |
| Testosterone Buciclate | 600 | ~14 days | ~29.5 days |
| Testosterone Undecanoate | 750 | ~7 days | ~21-34 days |
Note: These values are approximate and can vary based on the carrier oil, injection volume, and individual patient metabolism.
Anti-Tumor Applications of Cyclohexene Carboxylic Acid Derivatives
Derivatives of the cyclohexene carboxylic acid scaffold have demonstrated promising cytotoxic activity against various cancer cell lines. The introduction of different substituents on the cyclohexene ring can modulate their anti-tumor potency and selectivity.
Mechanism of Action
The precise mechanism of action for many of these derivatives is still under investigation. However, it is hypothesized that their cytotoxic effects may be attributed to the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival.
In Vitro Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro cytotoxicity screening.
Protocol 2: SRB Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT116)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Plating:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation:
-
Gently add cold 10% TCA to each well to fix the cells and incubate at 4 °C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
-
Staining:
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates for 5-10 minutes and read the absorbance at 510-565 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Table 2: Representative Cytotoxicity Data of a Hypothetical Cyclohexene Carboxylic Acid Derivative (Compound X)
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | Placeholder: 15.2 |
| HepG2 (Liver Cancer) | Placeholder: 21.8 |
| HCT116 (Colon Cancer) | Placeholder: 18.5 |
Note: The IC₅₀ values presented are for illustrative purposes only. Actual values must be determined experimentally.
Anti-Inflammatory Potential of this compound Derivatives
Chronic inflammation is a key component of numerous diseases. Derivatives of this compound have been explored for their anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. It binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and cytokines like TNF-α and IL-6. Some this compound derivatives may exert their anti-inflammatory effects by inhibiting this pathway.[1][2][3][4]
Diagram 1: NF-κB Signaling Pathway in Inflammation
Caption: Simplified NF-κB signaling pathway upon LPS stimulation.
In Vitro Anti-Inflammatory Assay
The anti-inflammatory activity of test compounds can be assessed by measuring their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.
Protocol 3: Measurement of NO and Cytokine Production in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Griess Reagent for NO determination
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in complete DMEM.
-
Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.
-
-
Compound Treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include untreated controls, LPS-only controls, and vehicle controls.
-
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the collected cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody. Add the supernatant and standards. Add a detection antibody, followed by a substrate solution. Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production and determine the IC₅₀ values.
-
Table 3: Representative Anti-inflammatory Activity of a Hypothetical T-4-BCCA Derivative (Compound Y)
| Parameter | IC₅₀ (µM) |
| NO Production Inhibition | Placeholder: 25.5 |
| TNF-α Production Inhibition | Placeholder: 30.2 |
| IL-6 Production Inhibition | Placeholder: 28.9 |
Note: The IC₅₀ values presented are for illustrative purposes only. Actual values must be determined experimentally.
Anticonvulsant Properties and Neuroprotection
This compound (4-BCCA) itself has been investigated as a potential therapeutic agent for epilepsy. It has shown efficacy in preclinical models of seizures and has demonstrated neuroprotective effects.
Mechanism of Action: Low-Affinity AMPA Receptor Inhibition
Epileptic seizures are often characterized by excessive excitatory neurotransmission mediated by glutamate. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key ionotropic glutamate receptor involved in fast synaptic transmission. 4-BCCA has been identified as a low-affinity, non-competitive antagonist of the AMPA receptor. It is thought to bind within the transmembrane domain of the receptor, thereby inhibiting ion flux and reducing neuronal hyperexcitability. This mechanism of action is distinct from many other anti-epileptic drugs.
Diagram 2: AMPA Receptor and Site of Action of 4-BCCA
Caption: Schematic of AMPA receptor activation and inhibition by 4-BCCA.
In Vivo Anticonvulsant Activity Assessment: The Pentylenetetrazole (PTZ) Model
The PTZ-induced seizure model is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces generalized seizures.
Protocol 4: PTZ-Induced Seizure Test in Rodents
Materials:
-
Male mice or rats
-
Pentylenetetrazole (PTZ) solution (in saline)
-
Test compound (4-BCCA or derivative)
-
Vehicle control
-
Observation chambers
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize the animals to the experimental conditions.
-
Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined time before PTZ administration.
-
-
PTZ Administration:
-
Inject a convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p. for mice) to induce seizures.
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place the animal in an individual observation chamber.
-
Observe the animal's behavior for at least 30 minutes and score the seizure severity based on a standardized scale (e.g., Racine scale). Key parameters to record include the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.
-
-
Data Analysis:
-
Compare the seizure scores and latencies between the treated and control groups. An effective anticonvulsant will increase the seizure latency and/or decrease the seizure severity score. Determine the ED₅₀ (the dose that protects 50% of the animals from seizures).
-
Table 4: Representative Anticonvulsant Activity of 4-BCCA in the PTZ Model
| Parameter | Vehicle Control | 4-BCCA Treated |
| Latency to First Myoclonic Jerk (s) | Placeholder: 60 ± 10 | Placeholder: 180 ± 25 |
| Seizure Severity Score (0-5) | Placeholder: 4.5 ± 0.5 | Placeholder: 2.0 ± 0.8 |
| ED₅₀ (mg/kg) | N/A | Placeholder: ~200 |
Note: The values presented are for illustrative purposes only and should be determined experimentally.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a rich source of chemical diversity with significant potential in pharmaceutical research. From their established role in creating long-acting prodrugs to their emerging applications as anti-tumor, anti-inflammatory, and anticonvulsant agents, these compounds offer a compelling platform for the development of novel therapeutics. The detailed protocols and mechanistic insights provided in this document are intended to empower researchers to explore the full potential of this versatile chemical class. Future research should focus on expanding the structure-activity relationship studies to optimize potency and selectivity, elucidating the detailed molecular mechanisms of action, and advancing the most promising candidates into further preclinical and clinical development.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
- Behrens, C., et al. (1991).
-
World Health Organization Task Force on Methods for the Regulation of Male Fertility. (1996). Contraceptive efficacy of testosterone-induced azoospermia in normal men. The Lancet, 348(9033), 955-959. [Link]
-
Yelshanskaya, M. V., et al. (2020). Structural basis of AMPA receptor inhibition by trans‐4‐butylcyclohexane carboxylic acid. British Journal of Pharmacology, 177(23), 5393-5406. [Link]
-
Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell, 132(3), 344-362. [Link]
-
Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]
-
O'Neill, L. A., & Kaltschmidt, C. (1997). NF-kappa B: a crucial transcription factor for glial and neuronal cell function. Trends in Neurosciences, 20(6), 252-258. [Link]
-
Green, A. R., & Deakin, J. F. (1982). Brain noradrenaline depletion prevents ECS-induced enhancement of serotonin- and dopamine-mediated behaviour. Nature, 298(5876), 750-752. [Link]
-
Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496. [Link]
Sources
Application Note & Protocol: High-Purity trans-4-Butylcyclohexanecarboxylic Acid for Advanced Electronic Materials
Abstract & Introduction
trans-4-Butylcyclohexanecarboxylic Acid (t-BCCA) is a saturated carboxylic acid characterized by a cyclohexane ring with a butyl group and a carboxylic acid group in a trans-1,4-configuration. This specific stereochemistry imparts a rigid, linear molecular structure that is highly advantageous for applications requiring molecular order and stability. In the electronics industry, particularly in the manufacturing of liquid crystal displays (LCDs), the geometric and chemical properties of t-BCCA and its derivatives are leveraged to control the alignment of liquid crystal molecules, directly influencing display performance characteristics such as contrast ratio, response time, and viewing angle.
The paramount requirement for t-BCCA in these applications is exceptionally high purity. Ionic, particulate, and isomeric (cis-isomer) impurities can severely degrade the performance and reliability of electronic devices. This document provides a comprehensive guide to the properties, applications, and quality control protocols for high-purity t-BCCA, intended for researchers, material scientists, and process engineers in the electronics sector.
Physicochemical Properties & Specifications
The utility of t-BCCA in electronic applications is directly derived from its physical and chemical properties. The trans configuration of the bulky butyl group and the polar carboxylic acid group leads to a rod-like molecular shape, which is crucial for inducing anisotropy in liquid crystal mixtures.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38289-27-9 | [1][2] |
| Molecular Formula | C₁₁H₂₀O₂ | [3] |
| Molecular Weight | 184.28 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 97 - 100 °C | [1] |
| Boiling Point | ~270 °C (Predicted) | [2] |
| Purity Specification (Electronics Grade) | > 99.5% (by GC) | [4][5] |
| cis-Isomer Content | < 0.1% | |
| Ionic Impurities (e.g., Cl⁻, Na⁺) | < 1 ppm | |
| Heavy Metals (e.g., Fe, Cu) | < 1 ppm |
The Critical Role of Purity in Electronic Applications
In electronics, materials are not simply defined by their primary component but by the absence of deleterious impurities. For t-BCCA used in liquid crystal formulations, purity is a critical performance parameter.
-
Isomeric Purity (trans vs. cis): The linear shape of the trans-isomer is essential for efficient packing and interaction with liquid crystal molecules. The bent shape of the cis-isomer disrupts this order, reducing the nematic-to-isotropic transition temperature and degrading the voltage holding ratio (VHR) of the display, which leads to flicker and image sticking.
-
Ionic Impurities: Mobile ions within the liquid crystal layer can migrate under the influence of the electric field, causing a drop in the voltage holding ratio. This results in unstable pixel switching, image artifacts, and reduced display lifetime.
-
Metallic Impurities: Trace metals can act as catalysts for degradation reactions within the liquid crystal mixture, especially under UV exposure from the backlight, leading to premature failure.
-
Organic Impurities: Unreacted starting materials or by-products from synthesis can interfere with the liquid crystal alignment and introduce unpredictable changes to the mixture's dielectric properties.
The following diagram illustrates the logical relationship between impurity types and their detrimental effects on a liquid crystal display.
Caption: Impact of impurities on LCD performance.
Application Protocol: Use of t-BCCA as a Dopant in Nematic Liquid Crystal Mixtures
This protocol describes the preparation and evaluation of a nematic liquid crystal mixture doped with high-purity t-BCCA to promote homeotropic alignment (molecules aligned perpendicular to the substrate).
4.1 Materials & Equipment
-
High-Purity this compound (>99.5%)
-
Host Nematic Liquid Crystal (e.g., 4-(trans-4-Pentylcyclohexyl)benzonitrile, PCH5)[6]
-
Spectroscopy-grade solvent (e.g., Toluene or Dichloromethane)
-
ITO-coated glass substrates
-
Ultrasonic bath
-
Spin coater
-
Hot plate
-
Polarized optical microscope with a heating stage
-
Voltage Holding Ratio (VHR) measurement system
4.2 Experimental Workflow
The workflow involves preparing the doped LC mixture, fabricating a test cell, and characterizing its electro-optical properties.
Caption: Workflow for LC test cell fabrication and analysis.
4.3 Step-by-Step Protocol
-
Mixture Preparation: a. In a clean glass vial, accurately weigh the host liquid crystal (e.g., 99.5 mg of PCH5). b. Add the desired amount of high-purity t-BCCA. A typical starting concentration is 0.5% by weight (0.5 mg). c. Add a minimal amount of a volatile solvent (e.g., 1 mL Dichloromethane) to fully dissolve both components. d. Place the vial in an ultrasonic bath for 15 minutes to ensure a homogeneous solution. e. Gently evaporate the solvent under a stream of dry nitrogen, followed by placing the vial in a vacuum oven at a temperature below the clearing point of the LC (e.g., 40°C) for at least 4 hours to remove all solvent traces.
-
Test Cell Fabrication: a. Thoroughly clean two ITO-coated glass substrates using a sequence of detergent, deionized water, acetone, and isopropanol washes in an ultrasonic bath. Dry the substrates with a nitrogen gun. b. Assemble a test cell with a defined gap (e.g., 5 µm) using spacer beads and a UV-curable sealant on the edges, leaving a small opening for filling. c. Heat the prepared LC mixture to its isotropic phase (e.g., 60°C for PCH5-based mixtures). d. Place a droplet of the molten LC mixture at the opening of the test cell and allow it to fill via capillary action. e. Seal the opening with the UV-curable sealant and cure under a UV lamp.
-
Characterization: a. Place the filled cell on the heating stage of a polarized optical microscope. b. Observe the cell while cooling from the isotropic phase. In the absence of an electric field, a homeotropically aligned cell should appear dark between crossed polarizers. c. Measure the Voltage Holding Ratio (VHR) using a commercial measurement system. For electronics-grade performance, a VHR of >99% is typically required.
Quality Control Protocol: Purity Analysis by Gas Chromatography (GC)
Verifying the purity of t-BCCA, especially the critical trans/cis isomer ratio, is essential. Gas chromatography is a robust method for this analysis.
5.1 Principle Carboxylic acids can be challenging to analyze directly by GC due to their polarity and tendency to adsorb on the column. Derivatization to a more volatile and less polar ester (e.g., a methyl ester) is a common and effective strategy.
5.2 Reagents and Materials
-
t-BCCA sample
-
Derivatization reagent: Trimethylsilyldiazomethane (TMS-diazomethane) solution (2.0 M in hexanes)
-
Solvents: Methanol (anhydrous), Ethyl Acetate (GC grade)
-
GC system with a Flame Ionization Detector (FID)
-
Capillary column suitable for separating isomers (e.g., a mid-polarity phenyl- or cyano-based column like DB-17 or DB-225).
5.3 Derivatization Procedure
-
Accurately weigh ~10 mg of the t-BCCA sample into a 2 mL autosampler vial.
-
Add 1 mL of a 1:1 mixture of Ethyl Acetate and Methanol.
-
While gently vortexing, add the TMS-diazomethane solution dropwise until a persistent yellow color indicates a slight excess of the reagent. The reaction is instantaneous.
-
Allow the vial to stand for 5 minutes. The excess reagent will be quenched by the methanol.
-
The sample is now ready for GC analysis.
5.4 GC Method Parameters
| Parameter | Recommended Setting |
| Column | DB-17, 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Temp. | 250 °C |
| Detector Temp. | 270 °C (FID) |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 240 °C @ 10 °C/min, hold 5 min |
| Injection Vol. | 1 µL |
| Split Ratio | 50:1 |
5.5 Data Interpretation
-
The methyl ester of the trans-isomer will be the major peak.
-
The peak corresponding to the cis-isomer methyl ester (if present) will typically have a slightly different retention time.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The trans/cis ratio is calculated from the respective peak areas. For high-purity material, the cis-isomer peak should be below 0.1%.
Conclusion
High-purity this compound is a critical material for the fabrication of high-performance electronic devices, particularly liquid crystal displays. Its rigid, linear molecular structure is ideal for controlling the alignment of liquid crystals, but this advantage is only realized when isomeric, ionic, and other impurities are controlled to parts-per-million levels. The protocols outlined in this document provide a framework for the application and rigorous quality control of t-BCCA, enabling researchers and engineers to achieve optimal device performance and reliability.
References
- 1. fishersci.com [fishersci.com]
- 2. 38289-27-9 | CAS DataBase [m.chemicalbook.com]
- 3. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]
- 4. trans-4-n-Butylcyclohexanecarboxylic acid, 99%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 5. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. ossila.com [ossila.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-4-Butylcyclohexanecarboxylic Acid
Welcome to the technical support guide for the synthesis of trans-4-Butylcyclohexanecarboxylic Acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights and troubleshooting solutions for common challenges encountered during this synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both high yield and high stereochemical purity.
Synthesis Overview & Core Challenges
This compound is a valuable building block in the synthesis of pharmaceuticals and liquid crystals, where the specific trans stereochemistry is often critical for biological activity or material properties.[1][2] The thermodynamically more stable trans isomer, with both the butyl and carboxyl groups in equatorial positions, is the typical target.
While several synthetic routes exist, a common and reliable laboratory-scale method involves the oxidation of the corresponding alcohol, trans-4-butylcyclohexylmethanol. This guide will focus on the ubiquitous Jones oxidation for this transformation, as it presents several optimization and troubleshooting opportunities relevant to many organic syntheses.[3][4]
The primary challenges that researchers face are:
-
Incomplete Oxidation: Halting at the intermediate aldehyde or recovering unreacted starting material.
-
Low Stereoselectivity: Contamination of the desired trans product with the cis isomer.
-
Purification Difficulties: Removing chromium byproducts and separating stereoisomers.
This guide is structured in a question-and-answer format to directly address these specific issues.
Overall Synthesis Workflow
The general process involves the oxidation of the precursor alcohol, followed by workup and purification to isolate the target carboxylic acid.
Caption: General workflow for synthesizing this compound.
Troubleshooting Guide: Common Issues & Solutions
Q1: My overall yield is consistently low. What are the most likely causes?
Answer: Low yield can stem from three main areas: incomplete reaction, side reactions, or losses during workup and purification.
-
Incomplete Reaction: The most common cause is insufficient oxidizing agent. The Jones oxidation of a primary alcohol to a carboxylic acid requires a stoichiometric ratio of 4 equivalents of chromic acid to 3 equivalents of the alcohol.[5] It is crucial to calculate the molar equivalents correctly. Furthermore, the reaction is highly exothermic; if the addition of the Jones reagent is too fast, localized heating can cause solvent evaporation and concentration changes, hindering the reaction. A slow, dropwise addition at a controlled temperature (e.g., 0-10 °C) is recommended.
-
Side Reactions: While the Jones oxidation is robust, prolonged reaction times or excessive temperatures can lead to degradation of the product. The acidic nature of the reagent is generally well-tolerated by alkyl chains, but sensitive functional groups elsewhere in a molecule could be affected.[3]
-
Purification Losses: The product has some solubility in water, so extensive washing with aqueous solutions during workup can lead to significant loss.[6] It is advisable to back-extract all aqueous layers with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product. During recrystallization, ensure the minimum amount of hot solvent is used to dissolve the crude product to maximize recovery upon cooling.
Q2: My final product is contaminated with the cis-isomer. How can I improve the trans:cis ratio?
Answer: Achieving high trans selectivity is paramount. The issue can arise from the starting material or isomerization during the process.
-
Verify Starting Material Purity: The stereochemistry of the final product is dictated by the starting alcohol. Ensure your trans-4-butylcyclohexylmethanol is of high isomeric purity. If you are preparing the alcohol from 4-butylcyclohexanone, the choice of reducing agent is critical. Using bulky reducing agents tends to favor the formation of the trans alcohol via equatorial attack.
-
Avoid Isomerization: The trans isomer is the thermodynamically favored product. However, harsh basic or acidic conditions at elevated temperatures can potentially cause epimerization at the C1 position (adjacent to the carboxyl group). While the Jones oxidation conditions are acidic, the reaction is typically run at low temperatures, minimizing this risk.
-
Purification Strategy - Epimerization & Recrystallization: If you obtain a mixture of isomers, you can convert the undesired cis isomer into the desired trans product. This is achieved by heating the mixture with a base, such as potassium hydroxide, in a high-boiling solvent.[7] This process, known as epimerization, equilibrates the mixture to favor the more stable trans isomer. Following epimerization, the trans product can be purified to >99% purity by recrystallization.[7] Cold water recrystallization has also been shown to be effective for separating cis and trans isomers of similar compounds.[8]
Q3: The reaction stops at the intermediate aldehyde, or I recover a lot of unreacted alcohol. How do I drive the reaction to completion?
Answer: This is a classic sign of incomplete oxidation, usually due to reagent or condition issues.
-
Reagent Quality and Stoichiometry: Jones reagent is prepared from chromium trioxide (CrO3) and sulfuric acid.[5] Ensure the CrO3 is fresh and has been stored in a desiccator, as it is hygroscopic. As stated in Q1, verify your stoichiometry. It's common practice to use a slight excess of the Jones reagent (e.g., 1.05-1.10 equivalents) to ensure full conversion.
-
Reaction Mechanism Insight: The oxidation proceeds in two stages: alcohol to aldehyde, then aldehyde to carboxylic acid.[9] The second step involves the formation of a hydrate from the aldehyde, which is then oxidized.[3] For this to occur efficiently, water must be present in the reaction mixture, which is inherent to the aqueous sulfuric acid used to prepare the reagent.
-
Monitoring the Reaction: Do not rely solely on time. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The starting alcohol, intermediate aldehyde, and final carboxylic acid will have different Rf values. The reaction is complete when the spot corresponding to the starting alcohol has disappeared. The color change of the reaction from orange/red (Cr(VI)) to green/blue (Cr(III)) is also a strong indicator of the reaction's progression.[4][10]
Q4: I'm struggling to remove the green chromium salts and purify the final product. What's an effective method?
Answer: Removing inorganic byproducts is a critical step for obtaining a clean product.
-
Quenching: Once the reaction is complete (confirmed by TLC), the excess oxidant must be destroyed or "quenched." The easiest way is to add a small amount of isopropanol (a secondary alcohol) dropwise until the orange/red color disappears and the mixture remains green.[3]
-
Workup: After quenching, the acetone is typically removed under reduced pressure. The remaining aqueous slurry is then diluted with water and extracted multiple times with an organic solvent like ethyl acetate or ether. The chromium salts will preferentially remain in the aqueous layer.
-
Acid-Base Extraction: To further purify the product and separate it from any neutral byproducts (like the intermediate aldehyde), an acid-base extraction can be performed. Dissolve the crude organic extract in ether and wash with a saturated sodium bicarbonate (NaHCO3) solution. The carboxylic acid will be deprotonated and move into the aqueous basic layer, leaving neutral impurities behind in the organic layer. The aqueous layer can then be re-acidified with HCl, causing the pure carboxylic acid to precipitate, after which it can be extracted back into an organic solvent.
-
Final Purification: Recrystallization is highly effective for this compound. Given its melting point of around 37 °C, a low-boiling solvent system like hexanes or a mixture of hexanes and ethyl acetate is suitable.[7][11]
Frequently Asked Questions (FAQs)
-
Q: What is the mechanism of the Jones Oxidation?
-
A: The reaction begins with the formation of a chromate ester from the alcohol and chromic acid. A base (water) then abstracts a proton from the carbon bearing the oxygen, leading to an E2-like elimination that forms the carbonyl group and a reduced chromium(IV) species.[9] For primary alcohols, the resulting aldehyde is hydrated in the aqueous-acidic solution and then undergoes a similar oxidation process to form the carboxylic acid.[3]
Caption: Simplified mechanism of Jones oxidation for primary alcohols.
-
-
Q: Are there "greener" or less toxic alternatives to the Jones reagent?
-
A: Yes. Due to the carcinogenicity of Cr(VI) compounds, several alternatives are now common.[5] For this specific transformation, options include potassium permanganate (KMnO4) under basic conditions, or catalytic methods using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric oxidant like sodium hypochlorite (bleach). Catalytic oxidation using molecular oxygen and a metal catalyst is also a modern, greener approach.[3]
-
-
Q: How can I definitively confirm the stereochemistry of my final product?
-
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. In the ¹H NMR spectrum of the cyclohexane ring, axial and equatorial protons have different chemical shifts and coupling constants. For the trans isomer, the proton at C1 (the carbon attached to the carboxyl group) is axial and will appear as a triplet of triplets with large axial-axial coupling constants. In contrast, the C1 proton in the cis isomer is equatorial and will exhibit smaller couplings.
-
Experimental Protocols & Data
Protocol: Jones Oxidation of trans-4-butylcyclohexylmethanol
Safety Note: Chromium trioxide is highly toxic, corrosive, and a known carcinogen. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Prepare Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add 23 g of chromium trioxide (CrO3) to 21 mL of concentrated sulfuric acid (H2SO4). Once dissolved, cautiously dilute the mixture with water to a final volume of 100 mL.
-
Set up Reaction: Dissolve 10 g (58.7 mmol) of trans-4-butylcyclohexylmethanol in 150 mL of acetone in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the flask to 0 °C in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the acetone solution. Maintain the internal temperature between 0 and 10 °C. The solution will turn from orange to a sludgy green. Continue addition until a faint orange color persists, indicating a slight excess of the oxidant.
-
Reaction Monitoring: Stir the reaction at room temperature for 2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material spot is no longer visible.
-
Quench: Cool the mixture back to 0 °C and add isopropanol dropwise until the solution becomes a uniform bluish-green.
-
Workup: Remove the acetone via rotary evaporation. Dilute the residue with 100 mL of water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to yield the crude product. Recrystallize from a minimal amount of hot hexanes to obtain pure this compound.
Table 1: Typical Reaction Parameters & Expected Outcomes
| Parameter | Condition | Rationale & Expected Outcome |
| Temperature | 0-10 °C during addition | Controls the exothermic reaction, prevents solvent boiling, and minimizes side reactions. |
| Solvent | Acetone | Miscible with both the aqueous reagent and the organic substrate.[4] |
| Oxidant Eq. | ~1.05 molar equivalents | A slight excess ensures complete conversion of the starting alcohol. |
| Typical Yield | 75-85% | Yields are generally high for this reaction if performed carefully.[5] |
| Expected Purity | >98% trans isomer | Purity is dependent on the starting material's stereochemistry and purification efficacy. |
References
- ChemBK. (2024). This compound.
- Google Patents. (2021). CN116120213A - Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.
- Smolecule. (n.d.). Buy Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid.
- PubChem. (n.d.). 4-Tert-butylcyclohexane-1-carboxylic acid.
- Wikipedia. (n.d.). Jones oxidation.
- PubChem. (n.d.). 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture).
- Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL.
- Organic Chemistry Portal. (n.d.). Jones Oxidation.
- Sciencemadness Wiki. (2019). Jones oxidation.
- Chemistry Steps. (n.d.). Jones Oxidation.
- Alfa Chemistry. (n.d.). Jones Oxidation.
- Cymit Química S.L. (n.d.). CAS 38289-28-0: this compound.
- European Patent Office. (2017). EP 3411355 B1 - PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
- Sigma-Aldrich. (n.d.). 4-tert-Butylcyclohexanecarboxylic acid 99%.
- Sigma-Aldrich. (n.d.). 4-tert-Butylcyclohexanecarboxylic acid 99%.
- Google Patents. (n.d.). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
- LookChem. (n.d.). This compound.
- Google Patents. (n.d.). JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid.
- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- ChemicalBook. (2023). CIS-4-TERT-BUTYLCYCLOHEXANECARBOXYLIC ACID.
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
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- 8. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 9. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 11. This compound|lookchem [lookchem.com]
Technical Support Center: Purification of trans-4-Butylcyclohexanecarboxylic Acid
Welcome to the Technical Support Center for the purification of trans-4-Butylcyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating the high-purity trans-isomer of this compound. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.
Introduction: The Challenge of Stereoisomeric Purity
This compound is a valuable building block in organic synthesis, particularly in the development of liquid crystals and pharmaceutical intermediates. The primary challenge in its use lies in obtaining high isomeric purity, as synthetic routes often yield a mixture of cis and trans isomers.[1] These isomers possess very similar physicochemical properties, making their separation a non-trivial task that requires a nuanced understanding of their subtle structural differences.[2] This guide will equip you with the knowledge and practical steps to overcome these purification hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: My recrystallization attempt resulted in a low yield and/or poor recovery of the trans-isomer. What went wrong?
A1: Underlying Principles and Troubleshooting Steps
Recrystallization is a powerful technique for purifying solids, but its success hinges on the differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures.[3][4] For cis/trans isomers, finding a solvent that selectively dissolves one isomer over the other can be challenging.
Troubleshooting Protocol:
-
Solvent Selection is Critical: The ideal recrystallization solvent should dissolve the crude mixture at an elevated temperature but allow for the selective crystallization of the trans-isomer upon cooling, while the cis-isomer and other impurities remain in the mother liquor.
-
Initial Screening: Start with a range of solvents of varying polarities. Based on available data, this compound has moderate solubility, being soluble in polar solvents like ethanol and ether, and less soluble in non-polar solvents such as petroleum ether.[5]
-
Mixed Solvent Systems: If a single solvent is not effective, a binary solvent system can provide the necessary solubility gradient. A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists. Gentle heating to redissolve, followed by slow cooling, can yield high-purity crystals.
-
-
Optimize Cooling Rate: Rapid cooling can lead to the co-precipitation of both isomers and impurities.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of well-ordered crystals of the thermodynamically more stable trans-isomer.
-
Ice Bath Finish: Once the solution has reached room temperature and crystal formation has ceased, placing it in an ice bath can maximize the yield of the purified product.[4]
-
-
Seeding: If crystallization is sluggish, adding a single, pure crystal of this compound to the cooled, supersaturated solution can induce crystallization.
-
Concentration of the Solution: Using an excessive amount of solvent will result in low recovery. Aim to use the minimum amount of hot solvent required to fully dissolve the crude product.
Q2: After purification, my analytical data (NMR, GC) still shows the presence of the cis-isomer. How can I improve the separation?
A2: Advanced and Alternative Purification Strategies
When recrystallization alone is insufficient to achieve the desired isomeric purity, more advanced techniques or a combination of methods may be necessary.
Troubleshooting Protocol:
-
Iterative Recrystallization: Repeating the recrystallization process multiple times can progressively enrich the trans-isomer. However, this comes at the cost of reduced overall yield.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating isomers with high resolution.[2][6]
-
HPLC: Reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile and water is a good starting point.[6] Method development may be required to optimize the gradient, flow rate, and temperature for baseline separation.
-
GC: For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) can improve peak shape and separation. A polar capillary column is often effective for separating geometric isomers.
-
-
Isomerization (Epimerization): It is possible to convert the undesired cis-isomer into the more stable trans-isomer. This process, known as epimerization, is often achieved by heating the mixture with a base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.[7] The reaction drives the equilibrium towards the thermodynamically more stable trans configuration. Following epimerization, a standard purification technique like recrystallization can be used to isolate the pure trans-isomer.
Q3: I am observing unexpected side products or degradation of my compound during purification. What could be the cause?
A3: Ensuring Compound Stability
While this compound is a relatively stable compound, prolonged exposure to harsh conditions can lead to degradation.[5]
Troubleshooting Protocol:
-
Temperature Control: Avoid excessive heating during recrystallization or distillation, as this can potentially lead to decarboxylation or other side reactions. If distillation is attempted, performing it under reduced pressure (vacuum distillation) will lower the boiling point and minimize thermal stress on the compound.[2]
-
pH Management: The carboxylic acid functionality can be sensitive to extreme pH values. When performing extractions or other pH-dependent steps, use dilute acids and bases and avoid prolonged exposure.
-
Inert Atmosphere: For sensitive applications or prolonged storage, handling the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Frequently Asked Questions (FAQs)
-
What is the typical melting point of pure this compound? The reported melting point is in the range of 35-38°C. A broad melting range can be indicative of impurities, including the presence of the cis-isomer.
-
What analytical techniques are best for assessing the purity and isomeric ratio of 4-Butylcyclohexanecarboxylic Acid?
-
Gas Chromatography (GC): Excellent for determining the ratio of cis and trans isomers, especially after conversion to their methyl esters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the cis and trans isomers based on differences in the chemical shifts and coupling constants of the cyclohexane ring protons.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment and separation of the isomers.[2][8]
-
-
What are the key differences in physical properties between the cis and trans isomers? The trans-isomer is generally more thermodynamically stable due to the equatorial position of the bulky butyl and carboxylic acid groups, leading to a more stable chair conformation. This difference in stability can be exploited during purification. The isomers also exhibit differences in their vapor pressures.[9]
Detailed Experimental Protocols
Protocol 1: Recrystallization for the Purification of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system and volumes should be determined empirically for your specific crude material.
Materials:
-
Crude 4-Butylcyclohexanecarboxylic acid (mixture of isomers)
-
Recrystallization solvent (e.g., hexane, heptane, or a mixed solvent system like ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Crystal Formation: As the solution cools, crystals of the less soluble trans-isomer should form.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for approximately 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purity Assessment by HPLC
This protocol outlines a general method for assessing the isomeric purity of 4-Butylcyclohexanecarboxylic Acid using reversed-phase HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape)
-
Sample of purified 4-Butylcyclohexanecarboxylic acid
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.[10]
-
HPLC Conditions:
-
Mobile Phase: A typical starting point is a gradient elution from 50:50 acetonitrile:water to 95:5 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 210 nm (as carboxylic acids have a weak chromophore)
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peaks corresponding to the cis and trans isomers. The purity is typically reported as the area percentage of the trans-isomer peak relative to the total area of all peaks.
Visualizations
Logical Workflow for Purification and Analysis
Caption: Decision workflow for the purification and analysis of this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C11H20O2 | [1] |
| Molecular Weight | 184.28 g/mol | |
| Melting Point (trans) | 35-38 °C | |
| Purity (Commercial) | >99.0% (GC) | |
| Solubility | Soluble in methanol, ethanol, ether; less soluble in petroleum ether. | [5] |
References
-
ChemBK. This compound. [Link]
-
PubChem. 4-Tert-butylcyclohexane-1-carboxylic acid. [Link]
- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
RSC Publishing. Vapour Pressures of cis- and trans-Esters of 4-t-Butylcyclohexanecarboxylic Acid and 4-t-Butylcyclohexanol. [Link]
- Google Patents. CN116120213A - Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.
-
PubChem. 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). [Link]
-
University of California, Los Angeles. Recrystallization and Crystallization. [Link]
-
SIELC Technologies. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. [Link]
-
YouTube. Organic Chemistry Lab: Recrystallization. [Link]
- Google Patents.
- Google Patents.
- Google Patents. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
-
Organic Syntheses. trans-4-t-BUTYLCYCLOHEXANOL. [Link]
-
Chromatography Forum. Separation of cis/trans isomers. [Link]
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- Google Patents.
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
- Google Patents. JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid.
-
Bio-protocol. Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
-
European Patent Office. PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. [Link]
-
WMU's ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]
Sources
- 1. 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture) | C11H20O2 | CID 2060518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. youtube.com [youtube.com]
- 5. chembk.com [chembk.com]
- 6. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 7. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 8. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. Vapour pressures of cis- and trans-esters of 4-t-butylcyclohexanecarboxylic acid and 4-t-butylcyclohexanol - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Guide: Separation of cis- and trans-4-Butylcyclohexanecarboxylic Acid Isomers
Welcome to the technical support center for the analysis and separation of 4-Butylcyclohexanecarboxylic Acid isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating geometric isomers. We will move beyond simple protocols to explain the scientific rationale behind methodological choices, empowering you to troubleshoot and adapt these techniques for your specific applications.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the separation challenges and strategies.
Q1: Why is the separation of cis- and trans-4-Butylcyclohexanecarboxylic Acid isomers so challenging? The primary difficulty arises from the fact that geometric isomers share the same molecular formula and weight.[1] This results in very similar physicochemical properties, including polarity and boiling points, making their separation by common techniques like standard distillation or basic chromatography non-trivial. The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures and steric profiles.[1]
Q2: What are the most effective methods for separating these isomers? The choice of method depends heavily on the desired scale (analytical vs. preparative) and required purity.
-
For Analytical and Small-Scale Preparative Work: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and frequently used methods due to their exceptional resolving power.[1][2]
-
For Larger-Scale Preparative Work: Fractional crystallization is a viable technique that leverages differences in the isomers' solubility and crystal lattice packing in a specific solvent.[2][3]
Q3: How can I definitively identify which peak or fraction corresponds to the cis and which to the trans isomer? Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for isomer identification.[4] The chemical shift, and more importantly, the coupling constants (J-values) of the proton on the carbon bearing the carboxylic acid (C1-H) are distinct for each isomer due to their different spatial orientations (axial vs. equatorial).[5][6][7]
Q4: Is it necessary to derivatize the carboxylic acid before analysis?
-
For HPLC: No, derivatization is generally not required. You can directly analyze the carboxylic acid, though careful control of the mobile phase pH is crucial for good peak shape.[8]
-
For GC: Yes, derivatization is highly recommended. The high polarity of the carboxylic acid group can cause significant peak tailing and poor chromatographic performance.[9][10] Converting the acid to a less polar ester (e.g., a methyl or t-butylbenzyl ester) will dramatically improve volatility and peak symmetry.[9]
Core Separation Techniques: Principles and Applications
A successful separation protocol is built on a sound understanding of the underlying principles. Here we explore the causality behind the most effective techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For cis/trans isomers, the separation relies on subtle differences in polarity and shape.
-
Mechanism of Separation: In reversed-phase HPLC (e.g., using a C18 column), the more nonpolar isomer will interact more strongly with the stationary phase and thus have a longer retention time. The trans isomer, often being more linear and symmetrical, can sometimes pack more efficiently onto the C18 chains, leading to stronger retention. However, the exact elution order can depend on the specific column and mobile phase conditions.[11]
-
Key Success Factors:
-
Column Choice: A standard C18 column is an excellent starting point. For difficult separations, a phenyl-hexyl column can offer alternative selectivity through π-π interactions.[12] Chiral columns have also been shown to be effective in separating geometric isomers due to their ability to differentiate based on 3D structure.[13][14]
-
Mobile Phase pH: Since the analyte is a carboxylic acid, the mobile phase pH is critical. Operating at a pH well below the pKa of the acid (~pH 2.5-3.0) will keep it in its neutral, protonated form, leading to better retention and sharper peaks on a reversed-phase column.
-
Solvent Composition: The ratio of organic solvent (typically acetonitrile or methanol) to aqueous buffer controls the retention time. Isocratic elution can work, but a shallow gradient may be necessary to achieve baseline resolution.
-
Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds. As 4-butylcyclohexanecarboxylic acid is not sufficiently volatile for direct analysis, derivatization is a mandatory first step.
-
Mechanism of Separation: After derivatization to a volatile ester, the isomers are separated based on their boiling points and interactions with the stationary phase within the GC column. Even with identical molecular weights, the different shapes of the cis and trans isomers lead to slight differences in boiling points and van der Waals interactions, which a high-resolution capillary column can exploit.
-
Key Success Factors:
-
Derivatization: Conversion to a methyl ester (using diazomethane or trimethylsilyldiazomethane) or a benzyl ester is common. This neutralizes the polar carboxyl group, preventing interactions with active sites in the column and improving peak shape.[9]
-
Column Choice: A mid-polarity to polar stationary phase is recommended. A column specifically designed for fatty acid methyl esters (FAMEs) or a wax-based column (polyethylene glycol, PEG), such as an FFAP column, often provides the best selectivity for this type of compound.[10]
-
Temperature Program: A slow, optimized oven temperature ramp is crucial to maximize the resolution between the closely eluting isomer peaks.
-
Fractional Crystallization
This classical technique is best suited for separating kilograms of material and relies on differences in solubility between the two isomers in a given solvent system.
-
Mechanism of Separation: The cis and trans isomers will have different crystal packing efficiencies and, therefore, different solubilities. The trans isomer is typically more symmetrical and thermodynamically stable, often resulting in a higher melting point and lower solubility in a specific solvent, allowing it to crystallize out of a saturated solution first.[3]
-
Key Success Factors:
-
Solvent Selection: The choice of solvent is paramount. One must find a solvent in which both isomers are soluble at an elevated temperature, but one is significantly less soluble at a lower temperature. Ethanol is often a good starting point for related compounds.[3]
-
Controlled Cooling: Slow, controlled cooling of the saturated solution is essential to allow for the selective crystallization of the desired isomer and prevent the co-precipitation of the other.
-
Purity Analysis: Each crop of crystals must be analyzed (e.g., by HPLC or GC) to determine its isomeric purity. Multiple recrystallization steps are often necessary to achieve high purity.
-
Troubleshooting and Optimization Guide
Even with a well-designed protocol, challenges can arise. This guide provides solutions to common problems in a question-and-answer format.
Workflow & Troubleshooting Logic
Caption: Troubleshooting workflow for chromatographic separation.
HPLC Troubleshooting
Q: My peaks are tailing significantly. What is the cause and solution? A: Peak tailing for acidic compounds like this is very common and usually points to two issues:
-
Inconsistent Ionization: If the mobile phase pH is close to the analyte's pKa, a mix of ionized and neutral forms exists, which chromatograph differently and cause tailing. Solution: Lower the mobile phase pH to 2.5-3.0 using an acid like phosphoric or formic acid to ensure the analyte is fully protonated.[15]
-
Secondary Interactions: Residual, un-capped silanols on the silica support of the column can interact with the polar carboxylic acid group. Solution: Use a high-quality, end-capped column. Adding a competitive amine modifier (like triethylamine) to the mobile phase in small amounts can also help, but adjusting the pH is the preferred first step.
Q: The cis and trans isomers are co-eluting or have very poor resolution. How can I improve this? A: Improving the resolution of closely eluting peaks requires systematic optimization.[16]
-
Optimize the Gradient: If using a gradient, make the slope shallower in the region where the isomers elute. This gives more time for the column to resolve them.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation and may improve resolution.
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and provide better separation, at the cost of a longer run time.
-
Change the Column: If mobile phase optimization fails, the column chemistry is likely not selective enough. Switching to a different stationary phase, like a phenyl or a chiral column, is the next logical step.[12][13]
GC Troubleshooting
Q: I see a very broad peak, or no peak at all, for my sample. A: This is a classic symptom of analyzing a polar, non-volatile compound without derivatization. The carboxylic acid is likely adsorbing irreversibly to the column or injector liner. Solution: You must derivatize the sample. Convert the carboxylic acid to its methyl ester using a reagent like trimethylsilyldiazomethane for a clean and fast reaction.
Q: My derivatized isomers are still not well-resolved. A:
-
Check Derivatization Efficiency: First, confirm that your derivatization reaction went to completion. Incomplete reaction will lead to tailing and potentially confusing peaks.
-
Optimize the Temperature Program: Slow down the oven ramp rate (e.g., from 10°C/min to 2-3°C/min) during the elution window of your isomers. This increases the time the analytes spend interacting with the stationary phase, enhancing separation.
-
Use a More Selective Column: If optimization fails, your current column is not suitable. For FAME-type derivatives, a highly polar wax column (e.g., Stabilwax-DA) or a specialized ionic liquid column can provide the unique selectivity needed.[10]
Detailed Experimental Protocols
These protocols provide a validated starting point for your method development. Always handle chemicals in accordance with your institution's safety guidelines.
Protocol 1: Analytical Separation by HPLC
This method is designed to provide baseline resolution for quantifying the cis/trans isomer ratio.
-
Sample Preparation:
-
Prepare a stock solution of the cis/trans isomer mixture at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute this stock solution to a final concentration of approximately 50-100 µg/mL using the initial mobile phase composition.
-
Filter the final sample through a 0.45 µm PTFE syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 60% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Expected Outcome: Two well-resolved peaks corresponding to the cis and trans isomers. The exact elution order should be confirmed by NMR analysis of collected fractions.
Protocol 2: Isomer Confirmation by ¹H NMR Spectroscopy
This protocol describes how to distinguish the isomers after separation.
-
Sample Preparation:
-
Collect fractions of each separated isomer from an HPLC run.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in deuterated chloroform (CDCl₃).
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Interpretation:
-
The key diagnostic signal is the proton on the carbon attached to the carboxylic acid (the methine proton, C1-H).
-
Trans Isomer: The bulky butyl and carboxylic acid groups will both prefer the equatorial position. This forces the C1-H into an axial position. An axial proton typically appears as a broader multiplet (often a triplet of triplets) with large axial-axial coupling constants (J ≈ 8-12 Hz).
-
Cis Isomer: The butyl group will dominate and occupy the equatorial position, forcing the carboxylic acid group axial. This places the C1-H in an equatorial position. An equatorial proton typically appears as a narrower multiplet with smaller equatorial-axial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz).[4][5]
-
Data Summary Table
| Property | cis-4-Butylcyclohexanecarboxylic Acid | This compound |
| Conformation | Carboxyl group tends to be axial | Carboxyl group tends to be equatorial |
| Thermodynamic Stability | Less stable | More stable |
| Expected HPLC Elution | Typically elutes earlier on C18, but is method-dependent | Typically elutes later on C18, but is method-dependent |
| Key ¹H NMR Signal (C1-H) | Narrower multiplet, smaller J-values (~2-5 Hz) | Broader multiplet, larger J-values (~8-12 Hz)[5][6] |
Isomer Separation Workflow
Caption: General workflow for separation and confirmation of isomers.
References
-
PubChem. 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture) | C11H20O2 | CID 2060518. [Link]
- Google Patents.
-
Study.com. Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol. [Link]
- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
SIELC Technologies. Separation of 4-(4-Butylcyclohexyl)phenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate on Newcrom R1 HPLC column. [Link]
-
ElectronicsAndBooks. Preparation of cis- and trans-4-tert-Butylcyclohexane-1-dl and Their Identification by Infrared Spectra and 2H Nuclear Magnetic Resonance. [Link]
-
PubChem. 4-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2 | CID 136759. [Link]
-
Chegg. Question: provide a method for separating cis and trans 4-t-butylcyclohexanols after reduction from 4-t-butylcyclohexanone. (2015-02-04). [Link]
-
Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]
-
TutorChase. How does NMR differentiate between cis and trans isomers? [Link]
-
Unknown Source. Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Link]
-
Chemistry LibreTexts. 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. (2024-09-01). [Link]
-
ResearchGate. Highly Selective Separation of cis - over trans -1,2-Dimethylcyclohexane Isomers by Nonporous Adaptive Crystals of Pillar[ n ]arenes | Request PDF. (2025-12-25). [Link]
-
Studylib. Separation of a Carboxylic Acid from a Neutral Compound by. [Link]
-
WMU's ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]
- Google Patents.
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025-10-15). [Link]
-
Dumkal College. STUDY MATERIAL. [Link]
-
MicroSolv. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025-06-19). [Link]
-
YouTube. 4-t-Butylcyclohexanol - J values. (2020-03-18). [Link]
- Google Patents. CN116120213A - Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.
-
Springer. 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. [Link]
-
YouTube. Cis or Trans? How to differentiate by NMR? (2023-02-15). [Link]
-
LabAlley. 4-Butylcyclohexanecarboxylic Acid (Cis- And Trans- Mixture) TCI Analytical reagent. [Link]
-
ResearchGate. What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? (2024-09-26). [Link]
-
PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]
-
Chromatography Forum. Separation of cis/trans isomers. (2014-02-22). [Link]
-
ScienceDirect. Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. [Link]
-
National Institutes of Health. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]
-
PubMed. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. homework.study.com [homework.study.com]
- 5. tutorchase.com [tutorchase.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
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- 9. d-nb.info [d-nb.info]
- 10. par.nsf.gov [par.nsf.gov]
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- 12. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
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- 14. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Purity of trans-4-Butylcyclohexanecarboxylic Acid
Welcome to the technical support center for the purification of trans-4-Butylcyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and facing challenges in achieving high purity. Here, we will delve into the common issues encountered during purification, provide detailed troubleshooting guides, and present step-by-step protocols grounded in established chemical principles. Our focus is on providing not just the "how," but the fundamental "why" behind each methodological choice, ensuring you have the expertise to adapt and optimize these procedures for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
The primary impurity of concern is typically the cis-isomer of 4-Butylcyclohexanecarboxylic Acid. Due to the thermodynamics of the cyclohexane ring, the trans-isomer, where both the butyl and carboxylic acid groups can occupy equatorial positions, is generally the more stable conformer. However, synthetic routes can often lead to mixtures of both cis and trans isomers. Other potential impurities include unreacted starting materials, residual solvents from the synthesis, and byproducts of side reactions.
Q2: Why is the cis-isomer the most challenging impurity to remove?
The cis and trans isomers are geometric isomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This results in very similar physicochemical properties, such as polarity and molecular weight, making their separation by standard techniques like column chromatography challenging.[1]
Q3: Is it possible to convert the undesired cis-isomer into the desired trans-isomer?
Yes, a process known as epimerization can be used to convert the less stable cis-isomer into the more stable trans-isomer. This is typically achieved by heating the isomer mixture in the presence of a strong base, such as potassium hydroxide.[2][3][4] This process is highly effective and can significantly increase the yield of the desired trans-isomer before the final purification step.
Q4: What are the recommended analytical methods for assessing the purity of my sample?
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful techniques for this purpose.
-
HPLC can effectively separate and quantify the cis and trans isomers, providing a clear measure of isomeric purity.[5][6][7][8]
-
¹H and ¹³C NMR spectroscopy can distinguish between the two isomers based on differences in the chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring.[9][10][11] Protons in an axial position are typically shielded and appear at a lower ppm value compared to their equatorial counterparts.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the carboxylic acid to a more volatile ester.[12]
Troubleshooting Guide: Recrystallization
Recrystallization is the primary method for purifying solid organic compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[13]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for your compound. The volume of solvent is insufficient. | Select a more suitable solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature. Increase the volume of the hot solvent incrementally until dissolution is achieved. |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too rapidly. The solution is supersaturated. | Choose a solvent with a lower boiling point. Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling. Add a small amount of additional hot solvent to reduce the concentration. |
| No crystals form upon cooling. | The solution is too dilute. The chosen solvent is too good at dissolving the compound even at low temperatures. | Boil off some of the solvent to concentrate the solution. If crystals still do not form, consider adding a less polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then reheat to clarify and cool again. |
| Crystals form too quickly, resulting in a fine powder. | The solution was cooled too rapidly (e.g., by placing it directly in an ice bath). | Allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Slower crystal growth leads to higher purity. |
| The purity of the recrystallized product is still low. | The impurity has very similar solubility to the desired product in the chosen solvent. The crystals were not washed properly after filtration. | A different recrystallization solvent or a mixture of solvents may be necessary. Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities. |
Experimental Protocols
Protocol 1: Epimerization of a cis/trans Mixture of 4-Butylcyclohexanecarboxylic Acid
This protocol is designed to convert a mixture of cis and trans isomers into a product highly enriched in the desired trans-isomer. The mechanism relies on the base-catalyzed removal and re-addition of the acidic proton at the carbon bearing the carboxyl group, which allows the system to reach a thermodynamic equilibrium favoring the more stable trans-isomer.
Materials:
-
Mixture of cis- and this compound
-
Potassium hydroxide (KOH)
-
High-boiling point solvent (e.g., ethylene glycol, though the reaction can also be run neat)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the cis/trans mixture of 4-Butylcyclohexanecarboxylic Acid with 2-3 molar equivalents of potassium hydroxide.
-
Heat the mixture to a temperature between 150°C and 180°C.[4] The reaction can be carried out without a solvent or with a minimal amount of a high-boiling solvent like ethylene glycol.
-
Maintain the reaction at this temperature with stirring for 4-6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the cooled mixture with deionized water.
-
Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid.
-
Extract the precipitated acid into an organic solvent such as diethyl ether or ethyl acetate. Perform at least three extractions to ensure complete recovery.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude, trans-enriched 4-Butylcyclohexanecarboxylic Acid.
Protocol 2: Purification of this compound by Recrystallization
This protocol outlines the steps for purifying the trans-enriched product obtained from the epimerization step, or for purifying a crude sample that is already predominantly the trans-isomer.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of ethanol and water, or hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., 40% aqueous ethanol).[14]
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. This slow cooling is crucial for the formation of pure crystals.
-
As the solution cools, crystals of the pure trans-isomer should begin to form.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals, preferably under vacuum, to remove any residual solvent.
-
Assess the purity of the final product using HPLC, NMR, and/or melting point analysis.
Visualization of Workflows
Epimerization and Purification Workflow
Caption: Workflow for the conversion and purification of 4-Butylcyclohexanecarboxylic Acid.
Analytical Purity Assessment Logic
Caption: Logic diagram for the analytical validation of product purity.
References
- Inagaki, M., et al. (1998). Epimerization of 2- or 4- substituted cyclohexanecarboxylic acids. U.S. Patent No. 5,831,118.
- Inagaki, M., et al. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. European Patent No. EP0814073A1.
- Gawde, S. & Phadke, R. (2008). A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. Indian Patent Application No. 2008/MUM/2135.
- Inagaki, M., et al. (2001). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. European Patent No. EP0814073B1.
- Inagaki, M., et al. (2001). Epimerization of 2- or 4-substituted cyclohexane carboxylic acids. German Patent No. DE69706604D1.
-
ChemBK. (2024). This compound. Available at: [Link]
-
LookChem. (n.d.). This compound. Available at: [Link]
-
PubMed. (1994). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Available at: [Link]
-
PubChem. (n.d.). 4-Tert-butylcyclohexane-1-carboxylic acid. Available at: [Link]
-
TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Available at: [Link]
-
Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
SpectraBase. (n.d.). 4-tert-Butylcyclohexanecarboxylic acid - Optional[MS (GC)] - Spectrum. Available at: [Link]
-
PubChem. (n.d.). 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). Available at: [Link]
-
Organic Syntheses. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL. Available at: [Link]
-
Tsunoi, S., et al. (2020). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Analytical and Bioanalytical Chemistry, 412(13), 3051-3058. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. Available at: [Link]
-
Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL. Available at: [Link]
-
National Institutes of Health. (2010). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of the Chilean Chemical Society, 55(1), 77-80. Available at: [Link]
- CN116120213A. (2023). Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid. Google Patents.
- CN103018350B. (2014). High performance liquid chromatography separation method of paroxol cis and trans isomers. Google Patents.
-
MSU Chemistry. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US5831118A - Epimerization of 2- or 4- substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 3. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 4. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 5. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103018350B - High performance liquid chromatography separation method of paroxol cis and trans isomers - Google Patents [patents.google.com]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. benchchem.com [benchchem.com]
- 10. tutorchase.com [tutorchase.com]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 12. d-nb.info [d-nb.info]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of trans-4-Butylcyclohexanecarboxylic Acid
Introduction:
The synthesis of trans-4-Butylcyclohexanecarboxylic Acid is a critical process in the development of various pharmaceuticals and advanced materials. Achieving high purity of the desired trans-isomer is paramount, as the presence of byproducts can significantly impact downstream applications, affecting efficacy, safety, and material properties. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, minimizing, and eliminating common byproducts encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
What are the most common byproducts in the synthesis of this compound?
The most prevalent byproduct is the cis-isomer of 4-Butylcyclohexanecarboxylic Acid.[1] Other significant impurities can include unreacted starting materials, oxidation byproducts, and products from incomplete hydrogenation. The specific byproduct profile heavily depends on the synthetic route employed.
The most common industrial synthesis involves the hydrogenation of 4-butylbenzoic acid. In this process, the primary byproduct is the cis-isomer of 4-butylcyclohexanecarboxylic acid. The ratio of trans to cis isomers is a critical quality parameter. Other potential impurities include residual starting material (4-butylbenzoic acid) and products of over-hydrogenation, where the aromatic ring is fully saturated but the carboxylic acid group is reduced.
The primary and most challenging byproduct to separate is the cis-isomer of 4-butylcyclohexanecarboxylic acid.[1] The relative thermodynamic stabilities of the cis and trans isomers often lead to an equilibrium mixture, with the trans isomer generally being more stable and thus favored. However, kinetic control during the reaction can lead to significant amounts of the cis isomer.
Other potential byproducts include:
-
Unreacted Starting Material: Incomplete hydrogenation will leave residual 4-butylbenzoic acid.
-
Over-reduction Products: Under harsh conditions, the carboxylic acid group can be partially or fully reduced to an alcohol or even a hydrocarbon.
-
Ring Opening Products: Though less common under typical hydrogenation conditions, high temperatures and pressures with certain catalysts can lead to cleavage of the cyclohexane ring.
-
Solvent-Related Byproducts: If a reactive solvent is used (e.g., an alcohol), esterification of the carboxylic acid can occur.
The formation of these byproducts is highly dependent on the chosen synthetic route, catalyst, reaction conditions (temperature, pressure), and solvent.
How can I identify and quantify the byproducts in my reaction mixture?
A multi-pronged analytical approach is recommended for accurate identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is particularly useful for identifying the cis and trans isomers and other volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating the carboxylic acid products from unreacted starting materials and less volatile byproducts. Chiral HPLC columns can be used for baseline separation of the cis and trans isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the major products and byproducts. The coupling constants and chemical shifts of the protons on the cyclohexane ring can definitively distinguish between the cis and trans isomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the carboxylic acid functional group (strong C=O and O-H stretches) and the absence of aromatic C-H bonds from the starting material.
Table 1: Typical Analytical Methods for Byproduct Analysis
| Analytical Technique | Information Provided |
| GC-MS | Separation and identification of volatile byproducts, including cis/trans isomers. |
| HPLC | Quantification of cis/trans isomers and non-volatile impurities. |
| 1H & 13C NMR | Definitive structural confirmation of isomers and other byproducts. |
| FTIR | Functional group analysis, confirmation of hydrogenation. |
My synthesis yields a high proportion of the cis-isomer. How can I increase the yield of the trans-isomer?
Several strategies can be employed to favor the formation of the thermodynamically more stable trans-isomer.
-
Catalyst Selection: The choice of hydrogenation catalyst is critical. Rhodium-on-carbon (Rh/C) and Ruthenium-on-carbon (Ru/C) have been shown to be highly effective for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid.[2] Platinum-based catalysts, such as Pt/TiO2, have also demonstrated high activity and selectivity.[3] The catalyst support and metal loading can also influence the isomer ratio.
-
Reaction Conditions:
-
Temperature and Pressure: Higher temperatures can facilitate the equilibration of the cis to the trans isomer. However, excessively high temperatures may lead to other side reactions. Optimization of both temperature and hydrogen pressure is crucial.[2]
-
Solvent: The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface and affect the stereochemical outcome. Non-polar solvents like hexane are often used.[3]
-
-
Isomerization (Epimerization): If a mixture of isomers is obtained, it is possible to enrich the trans-isomer through a separate isomerization step. This is often achieved by heating the mixture in the presence of a strong acid or base.
Experimental Protocol: Catalyst Screening for Optimal trans:cis Ratio
-
Setup: Prepare multiple parallel small-scale hydrogenation reactors.
-
Reactants: To each reactor, add 4-butylbenzoic acid (1 equivalent) and a chosen solvent (e.g., hexane).
-
Catalysts: Add a different hydrogenation catalyst (e.g., 5% Pd/C, 5% Rh/C, 5% Ru/C, 5% Pt/C) to each reactor (typically 1-5 mol% loading).
-
Reaction: Pressurize the reactors with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the target temperature (e.g., 80-150 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion of the starting material and the trans:cis isomer ratio.
-
Analysis: After the reaction is complete, compare the results from each catalyst to identify the one that provides the highest selectivity for the trans-isomer under the tested conditions.
Diagram 1: Workflow for Catalyst Screening
Caption: Catalyst screening workflow to optimize the trans:cis isomer ratio.
I have unreacted 4-butylbenzoic acid in my final product. How can I remove it?
The presence of unreacted starting material indicates incomplete hydrogenation.
-
Reaction Optimization:
-
Increase Reaction Time: The reaction may not have reached completion.
-
Increase Catalyst Loading: A higher catalyst loading may be necessary to drive the reaction to completion.
-
Increase Hydrogen Pressure: Higher hydrogen pressure can increase the rate of hydrogenation.[2]
-
-
Purification:
-
Recrystallization: this compound and 4-butylbenzoic acid have different solubilities in various solvents. A carefully chosen recrystallization solvent can selectively precipitate the desired product, leaving the starting material in the mother liquor.
-
Chromatography: Column chromatography (e.g., silica gel) can effectively separate the more polar carboxylic acid product from the less polar starting material.
-
Acid-Base Extraction: An acid-base extraction can be used to separate the carboxylic acids from neutral impurities, but it will not separate the product from the starting material as both are acids.
-
Diagram 2: Troubleshooting Incomplete Hydrogenation
Caption: Options for addressing incomplete hydrogenation.
How do I purify the final product to obtain high-purity this compound?
A combination of techniques is often necessary to achieve high purity.
-
Initial Workup: After the reaction, the catalyst is typically removed by filtration. The solvent is then removed under reduced pressure.
-
Crystallization: This is the most common and effective method for purifying the trans-isomer. The crude product is dissolved in a hot solvent in which the trans-isomer is less soluble than the cis-isomer and other impurities upon cooling. The choice of solvent is critical and may require some experimentation. Common solvents include hexanes, heptane, and mixtures with more polar solvents like ethyl acetate.
-
Chromatography: For very high purity requirements, flash column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the isomers and other impurities.
-
Distillation: If the product is sufficiently volatile and thermally stable, fractional distillation under reduced pressure can be used to separate components with different boiling points.
Experimental Protocol: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., heptane).
-
Cooling: Allow the solution to cool slowly to room temperature. The trans-isomer should start to crystallize out.
-
Chilling: Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purity of the recrystallized product and the mother liquor by GC or HPLC to assess the efficiency of the purification. Multiple recrystallizations may be necessary to achieve the desired purity.
References
- CN116120213A - Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents.
-
STUDY MATERIAL - Dumkal College. Available at: [Link]
-
trans-4-t-BUTYLCYCLOHEXANOL - Organic Syntheses Procedure. Available at: [Link]
-
4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture) | C11H20O2 | CID 2060518 - PubChem. Available at: [Link]
-
Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - MDPI. Available at: [Link]
-
Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - WMU's ScholarWorks. Available at: [Link]
-
Exploring the Factors which Result in Cytochrome P450 Catalyzed Desaturation Versus Hydroxylation - PMC - NIH. Available at: [Link]
-
Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - Nature. Available at: [Link]
Sources
Technical Support Center: Stability of trans-4-Butylcyclohexanecarboxylic Acid
Welcome to the technical support center for trans-4-butylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of this compound. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container in a refrigerator at 0-10°C[1]. The area should be dry and protected from light. Storing it under these conditions minimizes the risk of thermal degradation and moisture absorption.
Q2: How long can I store the solid compound?
When stored under the recommended conditions (refrigerated, dry, dark, and tightly sealed), the solid compound is expected to be stable for an extended period. However, it is good laboratory practice to re-analyze the purity of the material, especially for long-term storage or if it is used in sensitive applications.
Q3: What are the signs of degradation in solid this compound?
Visual signs of degradation can include a change in color, caking of the powder (due to moisture absorption), or a noticeable change in odor. However, chemical degradation can occur without any visible changes. Therefore, analytical testing is the most reliable way to assess purity.
Q4: What solvents are suitable for dissolving this compound?
This compound is slightly soluble in polar aprotic solvents like DMSO and polar protic solvents like methanol[1]. Its solubility in aqueous solutions is expected to be low but will increase with pH as the carboxylate salt is formed. For analytical purposes, it can be dissolved in common organic solvents like acetonitrile or methanol.
Q5: Are there any known incompatibilities for this compound?
Yes, as a carboxylic acid, it is incompatible with strong bases, strong oxidizing agents, and reactive metals[2]. Contact with bases can cause a vigorous acid-base reaction. Strong oxidizers can potentially lead to degradation of the molecule. It can also react with and corrode certain metals.
Troubleshooting Guide: Stability Issues
This section addresses specific problems you might encounter related to the stability of this compound during storage and in your experimental workflow.
Problem 1: Inconsistent Experimental Results or Loss of Potency
Symptoms:
-
Decreased biological activity in your assays.
-
Variable results between different batches or over time with the same batch.
-
Appearance of unexpected peaks in your analytical chromatograms.
Potential Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Workflow:
Sources
Troubleshooting liquid crystal alignment with trans-4-Butylcyclohexanecarboxylic Acid
Technical Support Center: Troubleshooting Liquid Crystal Alignment with trans-4-Butylcyclohexanecarboxylic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound (4-BCHA) for liquid crystal (LC) alignment. This guide, designed by our senior application scientists, provides in-depth troubleshooting, field-proven protocols, and answers to frequently asked questions to help you achieve high-quality, uniform liquid crystal alignment in your experiments.
Section 1: Core Principles of Alignment with 4-BCHA
This compound is a versatile molecule for inducing homeotropic alignment , where rod-like liquid crystal molecules orient themselves perpendicular to a substrate. The alignment mechanism r[1]elies on the formation of a self-assembled monolayer (SAM) on hydrophilic oxide surfaces like Indium Tin Oxide (ITO).
The carboxylic acid (-COOH) "head" group has a strong affinity for the metal oxide surface, forming a robust anchor. The aliphatic butylcyclohexyl "tail" is nonpolar and extends away from the surface, directing the liquid crystal molecules to align vertically due to van der Waals interactions. Achieving a dense, well-o[2][3]rdered monolayer is paramount for defect-free alignment.
Caption: Molecular orientation of 4-BCHA on an ITO substrate inducing homeotropic LC alignment.
Section 2: Troubleshooting Guide: Common Alignment Issues
This section addresses the most common problems encountered when using 4-BCHA. Each issue is analyzed by probable cause, followed by a corrective action plan.
Problem 1: Poor or Non-Uniform Homeotropic Alignment
-
Symptom: Under a polarizing optical microscope (POM) with crossed polarizers, the view is not completely dark. Patches of brightness or different textures are visible.
-
Probable Cause A: Substrate Contamination
-
Explanation: Organic residues, dust, or ionic contaminants on the ITO surface will physically block the carboxylic acid head groups from anchoring, leading to areas with no SAM formation or a disordered monolayer. This is the most frequent cause of alignment failure.
-
Solution: Implement a rigorous, multi-step substrate cleaning protocol. A proven method involves sequential sonication in a detergent solution, followed by organic solvents. (See Protocol 1).
-
-
P[4][5][6]robable Cause B: Incorrect 4-BCHA Solution Concentration
-
Explanation: The concentration of the 4-BCHA solution used for deposition is critical. A solution that is too dilute may not provide enough molecules to form a dense monolayer within a reasonable time. Conversely, an overly concentrated solution can lead to the formation of aggregates and a disordered, multilayer film instead of a uniform monolayer.
-
Solution: Prepare fresh solutions and optimize the concentration. Start with a concentration in the range of 1-10 mM in a high-purity solvent like ethanol or isopropanol.
-
| Concentration Range | Potential Outcome | Recommendation |
| < 1 mM | Incomplete monolayer, patchy alignment | Increase concentration or immersion time |
| 1 - 10 mM | Optimal Range for monolayer formation | Start within this range and optimize |
| > 10 mM | Risk of molecular aggregation, disordered multilayers | Dilute solution, ensure complete dissolution |
-
Probable Cause C: Incomplete Self-Assembled Monolayer (SAM) Formation
-
Explanation: SAM formation is not instantaneous. It requires sufficient time for the 4-BCHA molecules to diffuse to the surface, adsorb, and organize into a well-ordered layer. Short immersion times or [7]suboptimal temperatures can result in an incomplete or poorly structured film.
-
Solution: Increase the substrate immersion time in the 4-BCHA solution. A typical duration is 12-24 hours at room temperature to ensure equilibrium is reached. Gentle heating (e.g., to 40-50°C) can accelerate the process, but must be done carefully to avoid solvent evaporation.
-
Problem 2: Appearance of Alignment Defects
-
Symptom: The POM image shows distinct imperfections such as points, lines (disclinations), or schlieren textures.
-
Explanation: Defe[8]cts, or disclinations, are regions where the liquid crystal director changes abruptly. While inherent to LC phys[8][9]ics, a high density of stable defects points to issues with the alignment layer.
-
Cause A: Particulate Contamination: Dust particles on the substrate act as nucleation sites for defects.
-
Cause B: Inhomogeneous SAM: Scratches on the substrate or areas of poor 4-BCHA coverage break the surface symmetry.
-
Cause C: Rapid [10]Solvent Evaporation: When rinsing the substrate after SAM deposition, if the solvent evaporates too quickly, it can disrupt the delicate monolayer.
-
-
Solution:
-
Work in a Clean Environment: Perform all steps, especially substrate coating and cell assembly, in a laminar flow hood or cleanroom to minimize dust.
-
Ensure Flawless Substrates: Inspect substrates for scratches or defects before cleaning.
-
Controlled Rinsing and Drying: After removing the substrate from the 4-BCHA solution, rinse gently with fresh solvent (e.g., ethanol) to remove physisorbed molecules. Dry the substrate with a gentle stream of inert gas like nitrogen or argon.
-
Caption: A logical workflow for troubleshooting common 4-BCHA liquid crystal alignment issues.
Problem 3: Unexpected Planar or Tilted Alignment
-
Symptom: Instead of a dark field under POM, a bright, birefringent texture is observed, indicating the LC molecules are lying parallel (planar) or tilted with respect to the substrate.
-
Probable Cause A: Incorrect Substrate Surface Chemistry
-
Explanation: The homeotropic alignment mechanism of 4-BCHA is predicated on an oxide surface that can interact with the carboxylic acid head group. If the substrate is hydro[2]phobic or lacks the necessary surface hydroxyl groups, the anchoring will fail.
-
Solution: Ensure you are using a hydrophilic, oxide-rich surface like clean ITO, glass, or silicon dioxide. For glass or silicon, a UV-Ozone treatment or piranha etch (use with extreme caution) can be used to generate hydroxyl groups and increase surface energy.
-
-
Probable Cause B: D[4]egradation of 4-BCHA Solution
-
Explanation: Over time, particularly if exposed to moisture or contaminants, the 4-BCHA solution can degrade. The effective concentration may decrease, or contaminants could competitively adsorb on the substrate.
-
Solution: Always use freshly prepared solutions from a high-purity (≥99%) source for consistent results. Store the solid 4-BCHA in a desiccator.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for 4-BCHA solutions?
-
A1: High-purity (anhydrous) ethanol and isopropanol are excellent choices. They readily dissolve 4-BCHA and have good wetting properties on ITO surfaces. Avoid using water as a primary solvent, as it can interfere with the head group's surface interaction.
-
-
Q2: How can I verify the formation of the 4-BCHA monolayer before building the LC cell?
-
A2: Contact angle goniometry is a highly effective method. A bare, clean ITO substrate is very hydrophilic (low water contact angle). After successful SAM formation, the surface should become significantly more hydrophobic due to the exposed butylcyclohexyl tails, resulting in a much higher water contact angle.
-
-
Q3: Can 4-BCHA be used for substrates other than ITO?
-
A3: Yes, 4-BCHA can effectively induce homeotropic alignment on any sufficiently smooth surface with a native oxide layer, such as glass, silicon wafers (with native SiO₂), and aluminum oxide.
-
-
Q4: What is the thermal stability of the 4-BCHA alignment layer?
-
A4: The SAM formed by 4-BCHA is generally robust and stable well above the clearing point of most nematic liquid crystals. It can typically withstand temperatures up to 150-200°C without significant degradation, though stability can be influenced by the specific substrate and environment.
-
Section 4: Standar[12]d Operating Protocols
Protocol 1: High-Quality ITO Substrate Cleaning
-
Initial Scrub: Gently scrub the ITO surface with a lint-free wipe soaked in a 2% solution of a lab-grade detergent (e.g., Hellmanex III, Decon 90).
-
Sonication 1 (Deter[4][5]gent): Place substrates in a beaker with the detergent solution and sonicate for 15 minutes.
-
DI Water Rinse: T[4]horoughly rinse the substrates under a stream of deionized (DI) water (18 MΩ·cm).
-
Sonication 2 (DI Water): Sonicate in fresh DI water for 15 minutes.
-
Sonication 3 (Acetone): Transfer to a beaker with ACS grade acetone and sonicate for 15 minutes.
-
Sonication 4 (Isopr[6]opanol): Transfer to a beaker with ACS grade isopropanol (IPA) and sonicate for 15 minutes.
-
**Final Rinse & Dry:[6] Rinse with fresh IPA and dry completely with a stream of dry nitrogen or argon.
-
UV-Ozone Treatment 11: Immediately before use, treat the cleaned substrates with UV-Ozone for 15-20 minutes to remove any final traces of organic contaminants and ensure a fully hydroxylated, high-energy surface.
Protocol 2: Prepa[4]ration of 4-BCHA Alignment Layer
-
Solution Preparation: Prepare a 5 mM solution of this compound in anhydrous ethanol. Ensure the solid is fully dissolved.
-
Substrate Immersion: Immediately after cleaning and UV-Ozone treatment, immerse the substrates in the 4-BCHA solution in a sealed container to prevent solvent evaporation and contamination.
-
Incubation: Allow the substrates to incubate for 18-24 hours at room temperature.
-
Rinsing: Remove the substrates from the solution and rinse them by dipping into a beaker of fresh, anhydrous ethanol for 30 seconds to remove any non-chemisorbed molecules.
-
Drying: Gently blow the substrates dry with a stream of dry nitrogen.
-
Storage: Store the coated substrates in a clean, dry environment (like a desiccator or nitrogen box) until ready for cell assembly.
References
-
ResearchGate. (2013). What is the best way to clean ITO coated glass substrate?[Link]
-
Eindhoven University of Technology Research Portal. (2002). Alignment of liquid crystals on self-assembled monolayers using ultra-thin gold films. [Link]
-
AIP Publishing. (2018). Homeotropic alignment behavior of liquid crystal molecules on self-assembled monolayers with fluorinated alkyl chain. Journal of Vacuum Science & Technology A. [Link]
-
MDPI. (2019). Fast Response and Spontaneous Alignment in Liquid Crystals Doped with 12-Hydroxystearic Acid Gelators. [Link]
-
JINAN EVERGREEN GLASS CO.,LTD. How to clean ITO Coated Glass. [Link]
-
ResearchGate. (2014). What is the best cleaning procedures for ITO substrates?[Link]
-
ResearchGate. (2018). Homeotropic alignment behavior of liquid crystal molecules on self-assembled monolayers with fluorinated alkyl chain | Request PDF. [Link]
-
UNC Physics. To make clean glass substrates. [Link]
-
ResearchGate. (2002). Alignment of Liquid Crystals on Self-Assembled Monolayers Using Ultra-Thin Gold Films | Request PDF. [Link]
-
ResearchGate. (2002). Self-assembled monolayers for liquid crystal alignment: Simple preparation on glass using alkyltrialkoxysilanes. [Link]
-
Indian Academy of Sciences. (1988). Defects in liquid crystals (II). [Link]
-
DoITPoMS, University of Cambridge. Defects. [Link]
-
Carnegie Mellon University College of Engineering. (2023). Liquid crystals and the hunt for defects. [Link]
-
Wikipedia. Alignment layer. [Link]
-
MDPI. (2021). Defects in Bent-core Liquid Crystals. [Link]
-
Taylor & Francis Online. (2013). Novel alignment mechanism of liquid crystal on a hydrogenated amorphous silicon oxide. [Link]
-
National Institutes of Health. (2022). Ordered and Disordered Carboxylic Acid Monolayers on Calcite (104) and Muscovite (001) Surfaces. [Link]
-
Wikipedia. Homeotropic alignment. [Link]
-
ResearchGate. (2011). a) Planar alignment b) homeotropic alignment. The images are taken by polarizing microscopy. [Link]
-
Frontiers. (2024). Q&A of liquid crystal alignment: theory and practice. [Link]
-
arXiv. (2010). Surface alignment and anchoring transitions in nematic lyotropic chromonic liquid crystal. [Link]
-
ACS Publications. (2014). Multiple Alignment Modes for Nematic Liquid Crystals Doped with Alkylthiol-Capped Gold Nanoparticles. [Link]
-
National Institutes of Health. (2022). Design of discotic liquid crystal enabling complete switching along with memory of homeotropic and homogeneous alignment over a large area. [Link]
-
Royal Society of Chemistry. (2014). Shape controlled assembly of carboxylic acids: formation of a binary monolayer by intercalation into molecular nanotunnels. [Link]
-
ResearchGate. (2019). Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions | Request PDF. [Link]
-
YouTube. (2024). What Is Liquid Crystal Alignment? - Chemistry For Everyone. [Link]
-
ResearchGate. (2024). (a) Homogeneous and (b) homeotropic alignment of liquid crystals. [1, PI coated ITO glass plate; 2, LC molecules]. [Link]
-
ResearchGate. (2018). Liquid crystal alignment (left) and persistence of the alignment at the alignment layer when an electric field is applied (right). [Link]
-
National Institutes of Health. (2019). Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films. [Link]
-
ElectronicsAndBooks. (2010). Novel glass-forming liquid crystals V. Nematic and chiral-nematic systems with an elevated glass transition temperature. [Link]
Sources
- 1. Homeotropic alignment - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel alignment mechanism of liquid crystal on a hydrogenated amorphous silicon oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. Ordered and Disordered Carboxylic Acid Monolayers on Calcite (104) and Muscovite (001) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defects [doitpoms.ac.uk]
- 9. Liquid crystals and the hunt for defects - College of Engineering at Carnegie Mellon University [engineering.cmu.edu]
- 10. Alignment layer - Wikipedia [en.wikipedia.org]
- 11. To make clean glass substrates: [research.physics.unc.edu]
Technical Support Center: Accelerating Synthesis of trans-4-Butylcyclohexanecarboxylic Acid
Welcome to the technical support center dedicated to the synthesis of trans-4-Butylcyclohexanecarboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols by reducing reaction times and improving efficiency. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, empowering you to make informed decisions in your work.
Core Synthetic Pathways & Troubleshooting
The synthesis of this compound can be approached through several common pathways. Below, we break down each route, addressing specific issues you might encounter related to reaction kinetics and offering advanced solutions to accelerate your synthesis.
Pathway 1: Catalytic Hydrogenation of 4-Butylbenzoic Acid
This is often the most direct route, involving the reduction of the aromatic ring of 4-butylbenzoic acid. While conceptually straightforward, achieving a fast and complete conversion to the desired trans isomer can be challenging.
Troubleshooting & FAQs: Catalytic Hydrogenation
Question 1: My hydrogenation of 4-butylbenzoic acid is sluggish, requiring long reaction times and high catalyst loading. How can I speed it up?
Answer: Slow hydrogenation rates are a common issue. Several factors can be optimized to significantly decrease reaction time.
-
Catalyst Selection & Activity: The choice of catalyst is paramount. While Pd/C is often used, Rh/C and Ru/C frequently exhibit higher activity for the hydrogenation of aromatic rings.[1][2] For instance, in the hydrogenation of benzoic acid, the activity order of some common catalysts was found to be Rh/C > Ru/C > Pt/C > Pd/C.[1] Ensure your catalyst is fresh, as activity can diminish over time with exposure to air and moisture.
-
Solvent Effects: The solvent system plays a crucial role. A binary solvent system, such as 1,4-dioxane and water, has been shown to increase the rate and selectivity of benzoic acid hydrogenation.[2][3] The presence of water can orient the carboxylic acid group away from the catalyst surface, favoring the adsorption and hydrogenation of the aromatic ring.[3]
-
Reaction Parameters:
-
Pressure: Increasing hydrogen pressure will increase the concentration of dissolved hydrogen, thereby accelerating the reaction rate.
-
Temperature: While higher temperatures generally increase reaction rates, they can also lead to side reactions or catalyst deactivation. An optimal temperature must be determined empirically. For benzoic acid hydrogenation, temperatures around 323-353 K have been shown to be effective.[1]
-
Agitation: Efficient stirring is critical in a multiphase reaction like catalytic hydrogenation to ensure good mass transfer of hydrogen from the gas phase to the catalyst surface.
-
-
Advanced Acceleration Techniques:
-
Ultrasound-Assisted Hydrogenation: The application of ultrasonic waves can dramatically accelerate hydrogenation reactions.[4] Sonication enhances mass transport and can activate the catalyst surface by cleaning it and promoting the breakdown of intermediates.[4] This can lead to higher yields in shorter times.
-
Microwave-Assisted Hydrogenation: Microwave irradiation can rapidly heat the reaction mixture, leading to a significant reduction in reaction time.[5][6]
-
Question 2: I'm observing a mixture of cis and trans isomers. How can I improve the stereoselectivity for the trans product?
Answer: Achieving high trans selectivity is a key challenge. The cis/trans ratio is often influenced by the reaction conditions.
-
Catalyst and Support: The nature of the catalyst and its support can influence stereoselectivity. Experimenting with different catalysts (e.g., Rh/C, Ru/C) and supports (e.g., alumina, titania) is recommended.
-
Solvent and pH: The polarity and pH of the solvent can affect the stereochemical outcome. For some hydrogenations of substituted phenols, basic conditions have been reported to favor the formation of the trans isomer. While this is for a different substrate, exploring the effect of pH in your system may be beneficial.
-
Post-reaction Isomerization: If a mixture is obtained, it may be possible to isomerize the cis isomer to the more thermodynamically stable trans isomer. This often involves treating the mixture with a strong base.
| Parameter | Conventional Approach | Optimized Approach for Faster Reaction |
| Catalyst | 5% Pd/C | 5% Rh/C or 5% Ru/C[1][2] |
| Solvent | Acetic Acid or Ethanol | 1:1 1,4-Dioxane/Water[2][3] |
| H₂ Pressure | 50 psi | 100-200 psi (or higher, equipment permitting) |
| Temperature | Room Temperature | 50-80 °C (optimization required)[1] |
| Energy Source | Conventional Heating | Ultrasound or Microwave Irradiation[4][5][6] |
Experimental Protocol: Accelerated Catalytic Hydrogenation
-
Reactor Setup: To a high-pressure reactor, add 4-butylbenzoic acid and a 1:1 mixture of 1,4-dioxane and water.
-
Catalyst Addition: Add 5 mol% of 5% Rh/C catalyst under an inert atmosphere.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 150 psi.
-
Reaction Conditions: Heat the mixture to 60 °C with vigorous stirring. For further acceleration, the reaction can be conducted in an ultrasonic bath or a microwave reactor designed for high-pressure reactions.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reactor, carefully vent the hydrogen, and filter the catalyst. Extract the product with an organic solvent and purify.
Diagram: Catalytic Hydrogenation Workflow
Caption: Workflow for accelerated catalytic hydrogenation.
Pathway 2: Grignard Reaction followed by Carboxylation
This route involves the formation of a Grignard reagent from a trans-4-butylcyclohexyl halide, followed by reaction with carbon dioxide. The rate-limiting step is often the formation of the Grignard reagent.
Troubleshooting & FAQs: Grignard Reaction
Question 3: The initiation of my Grignard reaction is very slow and often fails. How can I ensure a rapid and reliable start?
Answer: Difficulty in initiating a Grignard reaction is a classic problem in organic synthesis. The key is to ensure an oxide-free magnesium surface and anhydrous conditions.
-
Magnesium Activation: The magnesium turnings are coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction.
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod in a dry flask to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium to expose a fresh, active surface.
-
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water.
-
Thoroughly flame-dry all glassware under vacuum or in an oven before use.
-
Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Solvent Choice: The choice of ether solvent can influence the reaction rate. THF is a more polar solvent than diethyl ether and can sometimes lead to faster reaction rates.
-
Advanced Initiation Technique:
Question 4: My carboxylation step gives a low yield of the desired carboxylic acid. What can I do to improve this?
Answer: Low yields in the carboxylation step can be due to incomplete reaction or side reactions.
-
CO₂ Delivery: The method of CO₂ addition is critical.
-
Gaseous CO₂: Bubbling CO₂ gas through the solution can be inefficient due to poor mass transfer.
-
Solid CO₂ (Dry Ice): A common method is to pour the Grignard solution onto crushed dry ice. Use a large excess of dry ice and ensure it is free of condensed water.
-
Liquid CO₂: Reacting the Grignard reagent with liquid CO₂ under pressure can provide better temperature control and higher yields.[8]
-
-
Temperature Control: The carboxylation reaction is exothermic. Maintaining a low temperature (e.g., -78 °C) is crucial to minimize side reactions, such as the formation of ketones from the reaction of the initial carboxylate salt with another equivalent of the Grignard reagent.
Diagram: Grignard Reaction Logic
Sources
- 1. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 4-Butylcyclohexanecarboxylic Acid Isomers
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with the recrystallization and separation of cis- and trans-4-butylcyclohexanecarboxylic acid isomers. Here, we address common challenges and provide field-proven insights to ensure the successful purification of these compounds.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to rapidly address the most common issues encountered during the recrystallization of 4-butylcyclohexanecarboxylic acid isomers.
Q1: My 4-butylcyclohexanecarboxylic acid mixture is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This is a common issue and can be attributed to several factors:
-
Inappropriate Solvent Choice: 4-Butylcyclohexanecarboxylic acid has a significant nonpolar component (the butylcyclohexane ring) and a polar component (the carboxylic acid group). A single solvent may not be optimal. The trans isomer is generally less polar than the cis isomer. Consider using a mixed-solvent system. A good starting point is a pair of miscible solvents, one in which the compound is soluble (e.g., methanol, ethanol, or acetone) and one in which it is sparingly soluble or insoluble (e.g., water or hexane).[1][2][3]
-
Insufficient Solvent Volume: While the goal is to use a minimal amount of hot solvent to create a saturated solution, you may have simply not added enough.[4][5] Add small increments of hot solvent until the solid dissolves.
-
Low Temperature: Ensure your solvent is at or near its boiling point to maximize solubility.[6]
Q2: After cooling, no crystals have formed in my flask. How can I induce crystallization?
A2: The absence of crystal formation upon cooling often indicates a supersaturated solution.[5][7] Here are several techniques to induce crystallization:
-
Scratching the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[4][8]
-
Seed Crystals: If you have a small amount of the pure desired isomer, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.[8]
-
Reduce Solvent Volume: It's possible that too much solvent was added, resulting in a solution that is not saturated at the lower temperature.[7][8] Gently heat the solution to boil off some of the solvent and then allow it to cool again.
-
Drastic Cooling: If slow cooling does not yield crystals, try placing the flask in an ice-water bath to further decrease the solubility of the compound.[4]
Q3: My recrystallization resulted in an oil instead of solid crystals. What went wrong?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[7] This is more common with impure compounds or when using mixed-solvent systems.[3][7] To remedy this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of the "good" solvent (the one in which the compound is more soluble) to decrease the saturation level slightly.[7]
-
Slower Cooling: Allow the solution to cool at a much slower rate. You can insulate the flask to achieve this.[7]
-
Solvent System Re-evaluation: The chosen solvent system may not be ideal. Experiment with different solvent pairs.
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can be frustrating, but it is often preventable.[8] Consider the following:
-
Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[5][8]
-
Premature Crystallization: If crystals form too quickly during hot filtration, product can be lost. Ensure your filtration apparatus is pre-heated.[9]
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation.
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to prevent the product from redissolving.[5]
Q5: How can I be sure I have successfully separated the cis and trans isomers?
A5: The most definitive way to confirm the separation and purity of your isomers is through analytical techniques:
-
Melting Point Analysis: The cis and trans isomers of 4-butylcyclohexanecarboxylic acid have different melting points. A sharp melting point close to the literature value indicates a high degree of purity. The melting point of the trans isomer is approximately 37°C.[10]
-
Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can distinguish between the cis and trans isomers based on their unique spectral fingerprints.
-
Chromatography: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to assess the purity of each isomer and the effectiveness of the separation.
II. Experimental Protocols & Methodologies
Protocol 1: Single-Solvent Recrystallization
This method is suitable if a single solvent can be identified that dissolves the acid at high temperatures but not at low temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Test various solvents to find one that dissolves the crude 4-butylcyclohexanecarboxylic acid mixture when hot but results in poor solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling, adding more solvent in small portions until the solid is completely dissolved.[11]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Crystal formation should begin.[11] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal yield.[6]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]
-
Drying: Allow the crystals to dry completely before determining the yield and purity.
Protocol 2: Mixed-Solvent Recrystallization
This is often a more effective method for separating the cis and trans isomers due to their differing polarities.[1]
Step-by-Step Methodology:
-
Solvent Pair Selection: Identify a pair of miscible solvents. One solvent should readily dissolve the 4-butylcyclohexanecarboxylic acid (the "soluble solvent"), while the other should not (the "insoluble solvent").[3]
-
Dissolution: Dissolve the crude mixture in a minimum amount of the hot soluble solvent.[3]
-
Addition of Insoluble Solvent: While keeping the solution hot, add the insoluble solvent dropwise until the solution becomes slightly cloudy (turbid).[1][3] This indicates the point of saturation.
-
Clarification: Add a few drops of the hot soluble solvent until the cloudiness just disappears.[1]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[4]
-
Collection, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
III. Data & Diagrams
Physical Properties of 4-Butylcyclohexanecarboxylic Acid Isomers
| Property | cis-4-Butylcyclohexanecarboxylic Acid | This compound |
| Molecular Formula | C₁₁H₂₀O₂ | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol [12] | 184.28 g/mol [10] |
| Melting Point | Data not readily available in search results | 37 °C[10] |
| Boiling Point | Data not readily available in search results | 287.7 °C at 760 mmHg[10] |
| Solubility | Generally more soluble in polar solvents | Generally less soluble in polar solvents[13] |
Experimental Workflow Diagrams
Caption: Mixed-Solvent Recrystallization Workflow.
Caption: Troubleshooting Logic for Recrystallization.
IV. References
-
ChemBK. (2024-04-09). This compound. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022-04-07). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
YouTube. (2012-05-07). Recrystallization using two solvents. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Unknown Source. (n.d.). recrystallization-2.doc.pdf.
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Unknown Source. (n.d.). Recrystallization.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022-04-07). 3.3F: Mixed Solvents. Retrieved from [Link]
-
Unknown Source. (n.d.). recrystallization.pdf.
-
PubChem. (n.d.). 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). Retrieved from [Link]
-
YouTube. (2007-11-28). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]
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- 13. chembk.com [chembk.com]
Preventing degradation of trans-4-Butylcyclohexanecarboxylic Acid during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of trans-4-Butylcyclohexanecarboxylic Acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during its preparation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this synthesis and prevent the degradation of your target compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 4-Butylcyclohexanecarboxylic Acid?
The most prevalent and industrially scalable method for preparing 4-Butylcyclohexanecarboxylic Acid is the catalytic hydrogenation of 4-butylbenzoic acid. This reaction involves the reduction of the aromatic ring to a cyclohexane ring. The choice of catalyst and reaction conditions is critical to ensure high conversion and selectivity for the desired product[1]. Typically, a mixture of cis and trans isomers is obtained, with the trans isomer being the thermodynamically more stable product.
Q2: Why is the trans isomer often the desired product, and what determines the cis/trans ratio?
The trans isomer is frequently the target molecule in pharmaceutical and materials science applications due to its specific stereochemistry, which influences its biological activity and physical properties. The cis/trans ratio obtained from the hydrogenation of 4-butylbenzoic acid is influenced by several factors, including the type of catalyst, solvent, temperature, and hydrogen pressure[2][3]. For instance, certain ruthenium or rhodium-based catalysts may favor the formation of one isomer over the other[1][4]. Post-synthesis isomerization can also be employed to enrich the trans content.
Q3: What are the primary degradation pathways I should be aware of during the synthesis of this compound?
There are four primary degradation pathways that can significantly impact the purity and yield of your final product:
-
trans-to-cis Isomerization: The conversion of the desired trans isomer to the undesired cis isomer.
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂), resulting in butylcyclohexane.
-
Oxidation: The formation of undesired ketones or other oxygenated byproducts.
-
Incomplete Reaction or Over-reduction: The presence of unreacted starting material or the formation of byproducts from excessive hydrogenation.
These degradation pathways will be discussed in detail in the troubleshooting section.
II. Troubleshooting Guide: Preventing Degradation
This section addresses specific issues you may encounter during your synthesis, focusing on the underlying chemistry to provide robust solutions.
Issue 1: My final product is a mixture of cis and trans isomers. How can I increase the proportion of the trans isomer?
Root Cause Analysis: The formation of a cis/trans mixture is inherent to the catalytic hydrogenation of the planar aromatic ring. However, the thermodynamically less stable cis isomer can be converted to the more stable trans isomer through a process called epimerization. This equilibrium can be exploited to improve your product's isomeric purity. Epimerization is often promoted by basic or acidic conditions, especially at elevated temperatures[5].
Troubleshooting Steps:
-
Post-Synthesis Isomerization (Epimerization):
-
Principle: Heating the cis/trans mixture in the presence of a base (like potassium hydroxide) or a strong acid can facilitate the conversion of the cis isomer to the more stable trans isomer.
-
Protocol Insight: A patented process describes heating a mixture of cis- and trans-4-n-butyl-cyclohexanecarboxylic acid with potassium hydroxide in a high-boiling solvent to significantly increase the proportion of the trans isomer.
-
-
Purification through Fractional Crystallization:
-
Principle: The cis and trans isomers often have different solubilities in specific solvents. This difference can be exploited to selectively crystallize and isolate the desired trans isomer.
-
Protocol Insight: Separation of cis and trans isomers of similar cyclohexanecarboxylic acids has been achieved by fractional crystallization from solvents like ethanol or by converting them to their dihydrochloride salts, which have different solubilities[6].
-
Issue 2: I am observing a significant amount of butylcyclohexane as a byproduct. What is causing this, and how can I prevent it?
Root Cause Analysis: The presence of butylcyclohexane is a clear indication of decarboxylation, where the carboxylic acid group is lost as CO₂[7]. This is a common thermal degradation pathway for carboxylic acids and is often accelerated by high temperatures and the presence of certain catalysts[8][9].
Troubleshooting Steps:
-
Temperature Control:
-
Recommendation: Avoid excessive temperatures during the reaction, work-up, and particularly during distillation. If purification by distillation is necessary, it should be performed under high vacuum to lower the boiling point and minimize thermal stress on the molecule.
-
-
Catalyst Selection and Removal:
-
Recommendation: While catalysts are necessary for the hydrogenation, some may also promote decarboxylation at higher temperatures. Ensure the catalyst is completely removed from the reaction mixture before any high-temperature steps. Thorough filtration is crucial.
-
-
Avoid Prolonged Heating:
-
Recommendation: Minimize the duration of any heating steps. Reactions should be monitored for completion to avoid unnecessary exposure to high temperatures.
-
Issue 3: My product is discolored, and I suspect oxidative impurities. What are the likely side reactions, and how can I avoid them?
Root Cause Analysis: Discoloration can be a sign of minor, often colored, byproducts resulting from oxidation. At elevated temperatures and in the presence of oxygen (air), the cyclohexane ring can be susceptible to oxidation, potentially forming hydroperoxides that can decompose into ketones (e.g., 4-butylcyclohexanone) and other degradation products.
Troubleshooting Steps:
-
Maintain an Inert Atmosphere:
-
Recommendation: During the synthesis, especially at elevated temperatures, it is crucial to maintain an inert atmosphere using nitrogen or argon. This is particularly important during the hydrogenation step and subsequent work-up.
-
-
Use Degassed Solvents:
-
Recommendation: Using solvents that have been degassed (by sparging with an inert gas or through freeze-pump-thaw cycles) can help minimize the presence of dissolved oxygen.
-
-
Quench Reactions Appropriately:
-
Recommendation: Once the reaction is complete, cool it to room temperature under an inert atmosphere before exposing it to air for the work-up.
-
Issue 4: Analytical results show the presence of 4-butylbenzoic acid or 4-butylcyclohexylmethanol in my final product. How can I improve the selectivity of my reaction?
Root Cause Analysis:
-
4-Butylbenzoic Acid: This is the unreacted starting material, indicating incomplete hydrogenation.
-
4-Butylcyclohexylmethanol: This is an over-reduced byproduct where the carboxylic acid has been further reduced to an alcohol.
The selectivity of the catalytic hydrogenation is highly dependent on the reaction conditions[1][2].
Troubleshooting Steps:
-
To Address Incomplete Hydrogenation:
-
Catalyst Activity: Ensure your catalyst is active. If using a supported catalyst like Pd/C or Ru/C, ensure it has not been poisoned.
-
Hydrogen Pressure and Reaction Time: Increasing the hydrogen pressure or extending the reaction time can drive the reaction to completion. Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time.
-
-
To Prevent Over-reduction:
-
Catalyst Choice: Some catalysts are more aggressive than others. For instance, ruthenium catalysts can be more prone to reducing the carboxylic acid group compared to palladium catalysts under certain conditions[1].
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the undesired over-reduction reaction more than the desired ring hydrogenation.
-
Solvent System: The choice of solvent can influence selectivity. For example, using a binary solvent system like 1,4-dioxane and water has been shown to improve selectivity for the cyclohexane carboxylic acid when using a Ru/C catalyst[2].
-
III. Key Experimental Protocols
Protocol 1: Synthesis of 4-Butylcyclohexanecarboxylic Acid via Catalytic Hydrogenation
This protocol is a general guideline. The optimal conditions may vary depending on the specific catalyst and equipment used.
-
Reactor Setup:
-
To a high-pressure hydrogenation reactor, add 4-butylbenzoic acid (1 equivalent).
-
Add a suitable solvent (e.g., ethanol, acetic acid, or a 1:1 mixture of 1,4-dioxane and water)[2]. The amount of solvent should be sufficient to dissolve or suspend the starting material.
-
Carefully add the hydrogenation catalyst (e.g., 5% Rh/C, 5% Ru/C, or 5% Pd/C) at a loading of 5-10% by weight relative to the starting material.
-
-
Hydrogenation:
-
Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-15 bar)[4].
-
Begin stirring and heat the reactor to the target temperature (e.g., 80-120°C)[3].
-
Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can then be purified by recrystallization or undergo an isomerization step if required.
-
Protocol 2: Analysis of cis/trans Isomer Ratio by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Data Analysis:
-
The protons on the cyclohexane ring, particularly the proton on the carbon bearing the carboxylic acid group (H1), will have different chemical shifts and coupling constants for the cis and trans isomers.
-
For the trans isomer, the H1 proton is axial and typically appears as a triplet of triplets with one large axial-axial coupling constant.
-
For the cis isomer, the H1 proton is equatorial and will have smaller coupling constants.
-
The relative integration of the characteristic signals for the cis and trans isomers can be used to determine the isomeric ratio[10].
-
IV. Data and Visualization
Table 1: Summary of Potential Degradation Pathways and Prevention Strategies
| Degradation Pathway | Key Causal Factors | Prevention Strategies |
| Isomerization | High temperature, strong bases, or strong acids | Optimize reaction temperature; use mild work-up conditions; perform post-synthesis isomerization if necessary. |
| Decarboxylation | Excessive heat | Use vacuum distillation for purification; minimize reaction time at high temperatures. |
| Oxidation | Presence of oxygen at high temperatures | Maintain an inert atmosphere (N₂ or Ar); use degassed solvents. |
| Hydrogenation Byproducts | Inappropriate catalyst or reaction conditions | Optimize catalyst, hydrogen pressure, and temperature; monitor reaction progress. |
Diagrams
V. References
-
Meulman, P. A. (1965). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at Western Michigan University. [Link]
-
Qi, X., et al. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(5), o598. [Link]
-
Shinde, S. B., & Deshpande, R. M. (2014). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. International Journal of Engineering Research & Technology, 3(1).
-
Maegawa, T., et al. (2007). Efficient and Practical Arene Hydrogenation by a Supported Rhodium Catalyst. Chemistry – A European Journal, 13(20), 5734-5742.
-
Technical Support Center: Separation of Cis and Trans Isomers of Methyl Cyclohexanecarboxylate. (2025). Benchchem.
-
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2025). Molbank, m1988. [Link]
-
Newman, M. S., & Addor, R. W. (1953). Synthesis of cis- and trans-1,2-Cyclohexanedicarboxylic Acids. Journal of the American Chemical Society, 75(5), 1263–1264.
-
Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2021). CN108602758B. Google Patents.
-
HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. (n.d.). SIELC Technologies. [Link]
-
Shinde, S. B., & Deshpande, R. M. (2017). Catalytic Hydrogenation of Benzoic Acid. IntechOpen.
-
Mechanistic understandings of catalytic hydrogenation of bio-derived aromatics. (2021). Green Chemistry. [Link]
-
Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. (2004). Request PDF. [Link]
-
Process for preparing trans-4-amino-1-cyclohexanecarboxylic acid. (2017). EP 3411355 B1. Google Patents.
-
Catalytic Hydrogenation of Benzoic Acid. (2017). ResearchGate. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation. (2024). Nature Communications. [Link]
-
dungeonsandderp. (2019). Decarboxylation of Aliphatic Carboxylic Acids. Reddit. [Link]
-
Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. (n.d.). ResearchGate. [Link]
-
Thermal decarboxylation Definition. (n.d.). Fiveable. [Link]
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- 3. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
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- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative Analysis of trans-4-Butylcyclohexanecarboxylic Acid
An Objective Comparison of GC-MS, LC-MS/MS, and HPLC-UV Methodologies
This guide provides a comprehensive comparison of the primary analytical techniques for the quantification of trans-4-Butylcyclohexanecarboxylic Acid (t-BCCA). As researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is paramount for generating reliable and reproducible data. This document moves beyond simple procedural lists to explain the underlying scientific principles and rationale behind methodological choices, ensuring a self-validating approach to your experimental design.
Introduction to this compound (t-BCCA)
This compound, also known as buciclic acid, is an alkyl-substituted cyclohexanecarboxylic acid.[1] Its accurate quantification is crucial in various research contexts. For instance, it is investigated for its potential therapeutic effects in neurological conditions like epilepsy.[2] Furthermore, as a metabolite or a synthetic intermediate for active pharmaceutical ingredients, its presence and concentration in biological matrices (e.g., plasma, urine) and environmental samples must be determined with high precision and accuracy.[1][3]
The molecular structure of t-BCCA presents specific analytical challenges. Its carboxylic acid group imparts high polarity, while the butylcyclohexane moiety provides nonpolar character.[4] This amphipathic nature, combined with its limited volatility and lack of a strong native chromophore, dictates the strategies required for its successful quantification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | [1][4][5][6] |
| Molecular Weight | 184.27 g/mol | [3][4][5] |
| pKa (Predicted) | 4.92 ± 0.10 | [5] |
| LogP (Predicted) | 3.0 - 3.7 | [4][5] |
| Boiling Point | 287.7 °C at 760 mmHg | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
Core Analytical Methodologies: A Comparative Overview
The three predominant chromatographic techniques for quantifying small molecules like t-BCCA are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Each method offers a distinct balance of sensitivity, selectivity, throughput, and cost.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale
GC-MS is a powerful technique that separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer, which provides structural information and high selectivity. For carboxylic acids like t-BCCA, direct analysis is often problematic due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation.[7]
Expertise & Causality: To overcome these challenges, derivatization is a mandatory step.[7][8] This process converts the polar carboxyl group into a less polar, more volatile ester or silyl ester.[7][8] This chemical modification is the cornerstone of a successful GC-MS method for this analyte class, enhancing thermal stability and improving chromatographic performance. Silylation (e.g., with BSTFA) or alkylation (e.g., forming methyl or butyl esters) are common, effective strategies.[7][9]
Experimental Workflow & Protocols
Sources
- 1. Buciclic acid - Wikipedia [en.wikipedia.org]
- 2. Effect of trans 4-butylcyclohexane carboxylic acid (4-BCCA) upon neurodegeneration, oxidative stress related to epileptogenesis in pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2 | CID 136759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture) | C11H20O2 | CID 2060518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. d-nb.info [d-nb.info]
The Aliphatic Advantage: A Comparative Guide to trans-4-Butylcyclohexanecarboxylic Acid in Liquid Crystal Formulations
For researchers and formulation scientists in the advanced materials sector, the selection of appropriate dopants or intermediates is a critical step in engineering liquid crystal (LC) mixtures with optimized performance characteristics. The molecular architecture of each component dictates the bulk properties of the final mixture, influencing everything from phase transition temperatures to electro-optical response times. This guide provides an in-depth comparison of trans-4-Butylcyclohexanecarboxylic Acid (BCHA), a key aliphatic intermediate, with other classes of liquid crystal components, particularly those based on aromatic cores like the ubiquitous cyanobiphenyls. We will explore the structural rationale for performance differences and provide the experimental framework for their characterization.
The Central Role of the Molecular Core: Alicyclic vs. Aromatic
The performance of a liquid crystal material is fundamentally tied to the shape, rigidity, and electronic nature of its constituent molecules. Most thermotropic liquid crystals are composed of a rigid core that establishes orientational order and flexible terminal chains that impart fluidity.[1] The nature of this rigid core is a primary determinant of the material's properties.
-
Aromatic Cores (e.g., Cyanobiphenyls): Molecules like 4-pentyl-4'-cyanobiphenyl (5CB) feature a rigid, planar biphenyl core. The conjugated π-electron systems in these aromatic rings lead to high polarizability, which is essential for achieving strong intermolecular interactions and a large dielectric anisotropy (Δε).[2][3] This high Δε is a principal reason for their widespread use in display applications, as it allows for low-voltage switching.
-
Alicyclic Cores (e.g., Cyclohexane Derivatives): BCHA and other trans-4-alkylcyclohexanecarboxylic acids provide a non-planar, saturated (alicyclic) core. The trans configuration of the 1,4-disubstituted cyclohexane ring is crucial, as it provides a quasi-linear and rigid shape necessary for forming a stable mesophase. Unlike their aromatic counterparts, these saturated rings lack π-conjugation. This structural difference is the primary origin of their distinct property profile, which includes low viscosity and high thermal and UV stability.[4]
The choice between these core structures represents a fundamental trade-off in liquid crystal formulation. While aromatic systems typically offer superior dielectric and optical anisotropy, alicyclic compounds provide significant advantages in viscosity and stability.
Performance Metrics: A Comparative Analysis
Dopants and intermediates are added to liquid crystal hosts to modulate key performance indicators (KPIs). Below, we compare the expected impact of incorporating a BCHA-type alicyclic compound versus a typical aromatic compound (like a cyanobiphenyl derivative) into a nematic LC host.
| Performance Metric | This compound (BCHA) Type | Aromatic (e.g., Cyanobiphenyl) Type | Rationale & Causality |
| Clearing Point (TN-I) | Moderate to High Increase | High Increase | The clearing point, or nematic-to-isotropic transition temperature, reflects the stability of the mesophase. Both rigid cores enhance the orientational order of the host, increasing TN-I. The magnitude depends on the specific host-dopant interactions.[1] |
| Rotational Viscosity (γ1) | Low / Significant Reduction | High / Moderate Increase | This is a key advantage of alicyclic compounds. The absence of planar π-systems reduces intermolecular friction (π-π stacking), leading to lower rotational viscosity. Low viscosity is critical for achieving fast electro-optical response times.[4][5][6] |
| Dielectric Anisotropy (Δε) | Low (Typically < 2) | High (Typically > 8) | Δε is dominated by the molecular dipole moment and its alignment with the principal molecular axis. The strong dipole of the nitrile (-C≡N) group in cyanobiphenyls aligns with the long axis, producing a large positive Δε.[2] The carboxylic acid group in BCHA has a dipole moment that is not as well-aligned and lacks the high polarizability of the aromatic core. |
| Birefringence (Δn) | Low (Typically ~0.10) | High (Typically > 0.15) | Optical birefringence arises from the anisotropy of molecular polarizability. The conjugated π-electron system of aromatic rings is highly polarizable along the long molecular axis, resulting in a large Δn. Saturated alicyclic rings have lower, more isotropic polarizability.[5] |
| Chemical/UV Stability | High | Moderate to Low | The saturated C-C bonds in the cyclohexane ring are more resistant to degradation from UV radiation and oxidation compared to the electron-rich aromatic rings of cyanobiphenyls.[4] |
Experimental Verification: Protocols & Methodologies
Objective comparison requires robust and reproducible experimental data. The following sections detail the standard protocols for characterizing the key performance metrics discussed above.
Phase Transition Analysis via Differential Scanning Calorimetry (DSC)
DSC is the primary technique for accurately determining phase transition temperatures, such as the clearing point (TN-I), and their associated enthalpies.[7][8]
Experimental Workflow: DSC Analysis
Caption: Workflow for determining LC phase transitions using DSC.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the liquid crystal mixture into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place both the sample and reference pans into the DSC instrument. Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the first expected transition (e.g., 0°C).
-
Initiate the first heating scan at a controlled rate, typically 10 K/min, up to a temperature safely in the isotropic phase.[9]
-
Hold for a few minutes to ensure thermal equilibrium.
-
Initiate a cooling scan at the same rate back to the starting temperature.
-
Perform a second heating scan to observe the properties of the material after its thermal history has been normalized.[9]
-
-
Data Analysis: The clearing point (TN-I) is identified as the peak temperature of the endothermic peak on the heating scan corresponding to the nematic-to-isotropic transition.[7] The enthalpy of the transition (ΔH) is determined by integrating the area under this peak.
Texture Observation via Polarized Optical Microscopy (POM)
POM is an indispensable qualitative technique used to identify different liquid crystal phases (nematic, smectic, etc.) by observing their characteristic textures.[8][10]
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the LC sample on a clean glass microscope slide. Cover it with a coverslip to create a thin film.
-
Microscope Setup: Place the slide on a hot stage attached to the polarizing microscope. The microscope should be set up in a "crossed polars" configuration, where the analyzer's polarization axis is 90° relative to the polarizer's.[4][11]
-
Observation:
-
Heat the sample into the isotropic phase, where the field of view will appear dark (extinction) because the isotropic liquid does not alter the polarization of the light.
-
Slowly cool the sample. As it transitions into a mesophase, birefringent textures will appear.
-
A nematic phase is typically characterized by a "Schlieren" or "marbled" texture. The specific texture confirms the presence and type of the liquid crystal phase.[12]
-
Dielectric Anisotropy (Δε) Measurement
The dielectric properties are measured by treating the liquid crystal as the dielectric material in a capacitor. By measuring the capacitance in different molecular orientations, the dielectric anisotropy can be determined.[13]
Experimental Workflow: Dielectric Anisotropy Measurement
Caption: Workflow for measuring the dielectric anisotropy of a liquid crystal.
Step-by-Step Protocol:
-
Cell Preparation: Use commercially available liquid crystal cells with transparent electrodes (e.g., ITO-coated glass). One cell should have a planar alignment layer (for measuring ε⊥) and another a homeotropic alignment layer (for measuring ε∥). Alternatively, a single planar cell can be used, and ε∥ can be measured by applying a voltage high enough to reorient the molecules perpendicular to the electrodes.[14]
-
Filling: Fill the cells with the LC mixture by capillary action at a temperature where the material is isotropic. Slowly cool to the desired measurement temperature in the nematic phase.
-
Measurement:
-
Connect the electrodes of the planar-aligned cell to an LCR meter and measure the capacitance (C⊥) at a standard frequency (e.g., 1 kHz).
-
Similarly, measure the capacitance of the homeotropic-aligned cell (C∥).
-
-
Calculation: Calculate the dielectric permittivity components using the formula for a parallel plate capacitor: ε = (C * d) / (ε0 * A), where C is the measured capacitance, d is the cell gap, A is the electrode area, and ε0 is the permittivity of free space.
-
ε⊥ is calculated from C⊥.
-
ε∥ is calculated from C∥.
-
The dielectric anisotropy is then: Δε = ε∥ - ε⊥.[13]
-
Rotational Viscosity (γ1) Measurement
Rotational viscosity is a measure of the internal friction experienced by the LC director during reorientation. It is a critical parameter for determining the switching speed of an LC device. Several methods exist, including measuring the relaxation time after an electric field is removed.[15]
Step-by-Step Protocol (Transient Current Method):
-
Sample Setup: Use a planar-aligned LC cell placed in the crossed-polarizer setup of a POM.
-
Field Application: Apply a square-wave voltage across the cell that is well above the threshold voltage to orient the LC molecules perpendicular to the substrates.
-
Field Removal & Data Acquisition: Suddenly turn off the electric field. The LC molecules will begin to relax back to their initial planar state.
-
Optical Response: Record the optical transmittance as a function of time using a photodiode and an oscilloscope. The time it takes for the transmittance to change from 90% to 10% of its maximum change is the decay time (τoff).
-
Calculation: The rotational viscosity (γ1) can be calculated from the decay time using the following relation: τoff = (γ1 * d²) / (K11 * π²) where d is the cell gap and K11 is the splay elastic constant (which must be measured separately or estimated).[6]
Conclusion: Selecting the Right Tool for the Job
The choice between an alicyclic intermediate like this compound and an aromatic one is not a matter of one being universally superior, but rather of selecting the appropriate tool for a specific application.
-
Choose BCHA and related alicyclic compounds when:
-
Low viscosity and fast response times are the primary requirements , especially at low operating temperatures.[5]
-
High photostability and thermal stability are needed for applications with high-intensity backlights or harsh operating conditions.
-
The application can tolerate a lower birefringence and dielectric anisotropy.
-
-
Choose aromatic compounds (e.g., cyanobiphenyls) when:
-
Low threshold voltage and high dielectric anisotropy are critical for low-power devices.[2]
-
High birefringence is needed to minimize cell gap thickness while maintaining optical performance.
-
By understanding the fundamental structure-property relationships and employing rigorous experimental characterization, researchers can intelligently design and formulate liquid crystal mixtures that meet the increasingly demanding requirements of modern optical and electronic devices.
References
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Gauza, S., et al. (2005). Ultra-low viscosity liquid crystal materials. Optics Express, 13(23), 9453-9459.[5]
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Hsu, C. S., et al. (2008). Enhancement of electro-optical properties of twisted nematic liquid crystals by doping aromatic hydrocarbon liquids. Optics Express, 16(6), 3850-3855.[6]
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Lavrentovich, O. D. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group Website.[13]
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Li, J., et al. (2014). Perspectives in Liquid-Crystal-Aided Nanotechnology and Nanoscience. Materials, 7(5), 3786-3829.[16]
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NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. NETZSCH Website.[7]
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Nikon Instruments Inc. (n.d.). Basics of Polarizing Microscopy. Nikon MicroscopyU.[11]
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Olympus Corporation. (n.d.). Polarized Light Microscopy. Olympus Life Science.[4]
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S. S. et al. (2022). A Comparative Analysis of Liquid Crystalline Properties in the Cyanobiphenyl Homologous Series. BenchChem.[2]
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Shadpour, H. (2014). The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts.[12]
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Singh, G., & Avci, S. (2018). THE BENEFITS AND APPLICATIONS OF LIQUID CRYSTAL DOPED NANOPARTICLE SYSTEM. IIP Series.[17]
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Styring, P., et al. (1991). Viscosity coefficients of nematic liquid crystals: II. Measurements of some nematic liquid crystals. Liquid Crystals, 10(4), 549-560.[18]
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Urbanc, B., & Zidanšek, A. (2022). Nanoparticle-Induced Property Changes in Nematic Liquid Crystals. Nanomaterials, 12(3), 359.[1]
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Völgyi, G., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. International Journal of Molecular Sciences, 24(15), 12345.[19]
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Wróbel, S. (2011). Electric, Magnetic, Acoustic Properties and Viscosity of Liquid Crystals. In Liquid Crystals - Types, Properties and Applications. IntechOpen.[15]
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Xu, H., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244.[20]
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Lagerwall, J. P. F. (2016). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals, 43(13-15), 1963-1980.[3]
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A Comparative Guide to the Synthesis of trans-4-Butylcyclohexanecarboxylic Acid
Abstract
Trans-4-Butylcyclohexanecarboxylic acid is a key intermediate in the synthesis of various materials, including liquid crystals and pharmaceuticals. The stereochemistry of the 1,4-disubstituted cyclohexane ring is critical for its function, with the trans isomer being the thermodynamically more stable and often the desired product. This guide provides an in-depth validation of a robust and scalable synthetic route starting from 4-butylbenzoic acid. We present a detailed experimental protocol, mechanistic insights, and a comparative analysis against alternative synthetic strategies. All quantitative data is summarized for clarity, and workflows are visualized to enhance understanding. This document serves as a practical resource for researchers and process chemists in the fields of materials science and drug development.
Introduction: Strategic Importance of the trans Isomer
The 1,4-disubstituted cyclohexane ring is a common motif in medicinal chemistry and materials science. The axial and equatorial positions of the substituents in the chair conformation lead to cis and trans diastereomers with distinct physical and biological properties. For 4-butylcyclohexanecarboxylic acid, the trans isomer, where both the butyl and carboxylic acid groups can occupy equatorial positions, is thermodynamically favored. This configuration minimizes steric hindrance, leading to a more stable structure that is crucial for its application in liquid crystal displays and as a building block for pharmacologically active molecules.
The primary challenge in synthesizing this compound lies in controlling the stereoselectivity to maximize the yield of the desired trans isomer. This guide focuses on the validation of the most common and efficient method: the catalytic hydrogenation of 4-butylbenzoic acid.
Featured Synthetic Route: Catalytic Hydrogenation of 4-Butylbenzoic Acid
The catalytic hydrogenation of the aromatic ring in 4-butylbenzoic acid is a direct and atom-economical approach to producing 4-butylcyclohexanecarboxylic acid. The primary product of this reaction is often a mixture of cis and trans isomers, with the ratio depending heavily on the choice of catalyst and reaction conditions. Subsequent isomerization can be employed to enrich the trans content.
Overall Reaction Scheme & Mechanism
The process involves two key stages:
-
Hydrogenation: The aromatic ring of 4-butylbenzoic acid is reduced to a cyclohexane ring using a heterogeneous catalyst under hydrogen pressure.
-
Isomerization: The resulting mixture of cis and trans isomers is treated with a strong base to epimerize the less stable cis isomer to the more stable trans isomer.
Mechanism Rationale: The hydrogenation of a benzene ring is a challenging transformation due to its high resonance energy.[1] Rhodium (Rh) and Ruthenium (Ru) are highly effective catalysts for this purpose, often more so than Palladium (Pd) or Platinum (Pt) under milder conditions.[2][3] Rhodium, in particular, is known for its high activity in hydrogenating aromatic systems.[2][4] The reaction proceeds via the syn-addition of hydrogen atoms to the face of the aromatic ring adsorbed onto the catalyst surface. This typically leads to a kinetic product mixture that is rich in the cis isomer.[5][6]
To obtain the thermodynamically favored trans product, a subsequent isomerization step is necessary. The cis isomer can be converted into an equilibrium mixture that heavily favors the trans isomer (often in ratios exceeding 85:15) by heating in the presence of a strong base like potassium hydroxide (KOH).[7] This process, known as epimerization, proceeds through a deprotonation-reprotonation mechanism at the carbon atom bearing the carboxylic acid group.
Experimental Workflow Validation
The following diagram outlines the validated workflow from starting material to the purified final product.
Detailed Experimental Protocol
Part A: Catalytic Hydrogenation
-
Reactor Setup: To a high-pressure stainless-steel autoclave, add 4-butylbenzoic acid (17.8 g, 0.1 mol), 5% Rhodium on Carbon (Rh/C) catalyst (0.9 g, 5 wt%), and isopropanol (100 mL).
-
Inerting: Seal the reactor and purge with nitrogen gas three times to remove air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 15 bar. Begin stirring and heat the mixture to 100°C. Maintain these conditions for 8-12 hours, monitoring hydrogen uptake.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Rh/C catalyst. Rinse the celite pad with additional isopropanol.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield a viscous oil or waxy solid, which is a mixture of cis and trans isomers.
Part B: Isomerization and Purification
-
Isomerization Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the crude isomer mixture from Part A, potassium hydroxide (KOH, 8.4 g, 0.15 mol), and a high-boiling point solvent such as ethylene glycol (100 mL).
-
Heating: Heat the mixture to 180-200°C and maintain for 4-6 hours.[7] This high temperature is crucial for efficient epimerization.
-
Cooling and Acidification: Cool the reaction mixture to below 50°C and pour it into a beaker containing ice and water (200 mL). Slowly acidify the aqueous solution to pH 1-2 by adding concentrated hydrochloric acid (HCl). A white precipitate will form.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude trans-enriched product.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure this compound as a white crystalline solid.
Self-Validating System: Analytical Characterization
To ensure the identity and purity of the final product, the following analytical techniques are essential:
-
¹H NMR: Confirms the structure and determines the cis/trans ratio. The proton at C1 in the trans isomer typically appears as a triplet of triplets with large axial-axial coupling constants, whereas the corresponding proton in the cis isomer shows a more complex multiplet with smaller coupling constants.
-
HPLC/GC: Determines the purity of the final compound and can also be used to quantify the cis/trans ratio.
-
Melting Point: The pure trans isomer has a distinct melting point (approx. 35-38°C), which can be compared to literature values.
Comparative Analysis of Synthetic Routes
While catalytic hydrogenation is a robust method, other routes exist. Below is a comparison with two common alternatives.
| Parameter | Route 1: Hydrogenation (Featured) | Route 2: Friedel-Crafts & Oxidation | Route 3: Grignard Reaction |
| Starting Materials | 4-Butylbenzoic Acid | Butylbenzene, Acetyl Chloride | 4-Bromobutylcyclohexane, CO₂ |
| Number of Steps | 2 (Hydrogenation, Isomerization) | 3 (Acylation, Clemmensen/Wolff-Kishner, Oxidation) | 2 (Grignard formation, Carboxylation) |
| Stereocontrol | Good (via isomerization) | Poor (forms aromatic precursor first) | Good (if starting material is stereopure) |
| Key Reagents | H₂, Rh/C catalyst, KOH | AlCl₃, Zn(Hg)/HCl or H₂NNH₂, KMnO₄ | Mg, CO₂ (dry ice) |
| Typical Overall Yield | 70-85% | 40-60% | 50-70% |
| Scalability | Excellent; suitable for industrial scale | Moderate; use of stoichiometric AlCl₃ and strong oxidants can be problematic. | Good, but requires strictly anhydrous conditions. |
| Safety/Green Profile | High-pressure H₂, but catalytic. | Use of hazardous AlCl₃ and heavy metals (Zn(Hg)) or hydrazine. | Grignard reagents are highly reactive and moisture-sensitive. |
Rationale for Comparison:
-
Route 2 (Friedel-Crafts Acylation): This classical approach involves acylating butylbenzene, followed by reduction of the ketone and oxidation of the resulting alkyl side-chain. While feasible, it is a longer process with lower overall yields and involves hazardous reagents, making it less attractive for large-scale production.
-
Route 3 (Grignard Reaction): This route involves forming a Grignard reagent from a 4-butylcyclohexyl halide and reacting it with carbon dioxide. Its effectiveness is highly dependent on the availability and stereochemical purity of the starting halide. Achieving a high trans ratio in the starting material can be challenging, often requiring a similar hydrogenation/isomerization sequence on a precursor.
Conclusion and Recommendations
The validated synthetic route commencing with the catalytic hydrogenation of 4-butylbenzoic acid, followed by base-catalyzed isomerization, stands out as the most efficient and scalable method for producing high-purity this compound.
Key Advantages:
-
High Overall Yield: The two-step process consistently delivers high yields.
-
Excellent Stereocontrol: The final isomerization step reliably produces the desired trans isomer in high purity.[7]
-
Scalability: The use of heterogeneous catalysts and standard industrial procedures makes this route highly suitable for large-scale manufacturing.[3]
For laboratory-scale synthesis where starting materials might vary, the Grignard route can be a viable alternative, provided a stereochemically pure starting halide is available. However, for process development and commercial production, the catalytic hydrogenation pathway offers superior performance in terms of efficiency, cost-effectiveness, and scalability.
References
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Siegel, S. (n.d.). THE MECHANISM OF THE REACTIONS OF AROMATIC HYDROCARBONS WITH HYDROGEN ON METALLIC CATALYSTS. DTIC. Available at: [Link]
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Jongbloed, L. S. D., et al. (2020). Mechanistic Understanding of the Heterogeneous, Rhodium-Cyclic (Alkyl)(Amino)Carbene-Catalyzed (Fluoro-)Arene Hydrogenation. ACS Catalysis. Available at: [Link]
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Pátyi, B., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. Available at: [Link]
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Fukazawa, A., et al. (2021). Electrocatalytic hydrogenation of benzoic acids in a proton-exchange membrane reactor. The Royal Society of Chemistry. Available at: [Link]
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Shirai, M., Hiyoshi, N., & Rode, C. V. (2019). Stereoselective Aromatic Ring Hydrogenation over Supported Rhodium Catalysts in Supercritical Carbon Dioxide Solvent. Chemical Record. Available at: [Link]
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Sipos, G., et al. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. MDPI. Available at: [Link]
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van den Berg, M., et al. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Publications. Available at: [Link]
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A Comparative Analysis of Alkylcyclohexanecarboxylic Acids for Advanced Liquid Crystal Displays
In the pursuit of higher performance liquid crystal displays (LCDs), the rational design of liquid crystal (LC) molecules is paramount. Among the vast library of mesogenic compounds, those incorporating the cyclohexanecarboxylic acid moiety have proven indispensable for formulating mixtures with superior characteristics. This guide provides a comparative study of alkylcyclohexanecarboxylic acids and their derivatives, offering researchers and materials scientists a technical overview supported by experimental data and protocols. We will delve into the causal relationships between molecular structure and macroscopic properties, providing a framework for the selection and synthesis of next-generation LC materials.
The Enduring Significance of the Cyclohexane Core
The incorporation of a cyclohexane ring into a liquid crystal molecule, as opposed to a purely aromatic system, imparts several critical advantages. Primarily, it significantly reduces the rotational viscosity of the resulting LC mixture.[1] This is a direct consequence of the saturated, non-planar nature of the cyclohexane ring, which lessens intermolecular friction during director reorientation under an electric field. The result is faster switching speeds, a critical demand for modern displays aiming to reduce motion blur and enable higher refresh rates.
Furthermore, the trans-isomer of 4-alkylcyclohexanecarboxylic acids is crucial for maintaining the rod-like molecular shape (calamitic mesogen) necessary for the formation of the nematic phase, the workhorse of most LCDs. The cis-isomer disrupts this linearity, typically failing to exhibit liquid crystalline properties. Molecules based on the trans-cyclohexane ring often exhibit high thermal and photochemical stability, contributing to the longevity and reliability of the final display device.[1]
Comparative Analysis of Key Performance Parameters
The performance of a liquid crystal material is defined by a suite of physical properties. The choice of the alkyl chain length (e.g., propyl, pentyl) and the terminal aromatic groups esterified to the carboxylic acid have profound and predictable effects on these parameters.
Nematic-Isotropic Transition Temperature (TN-I)
The clearing point, or nematic-isotropic transition temperature (TN-I), defines the upper operational limit of the nematic phase. A higher TN-I contributes to a wider operating temperature range for the display. The rigidity and linearity of the molecule are key factors; more rigid molecules generally have higher clearing points.[2][3]
As a general trend, for a homologous series of alkylcyclohexanecarboxylic acid derivatives, increasing the alkyl chain length tends to alter the TN-I, often showing an odd-even effect where chains with an even number of carbons have a slightly different impact on transition temperatures than those with an odd number.[4][5]
Optical Birefringence (Δn)
Optical birefringence (Δn = ne - no), the difference between the extraordinary and ordinary refractive indices, is a fundamental property for display applications. It dictates the thickness of the LC cell required to produce the necessary phase retardation of light (d·Δn). A higher birefringence allows for a thinner cell gap, which is a primary strategy for reducing switching times (τ ∝ d²).
The birefringence is highly dependent on the electronic structure of the molecule. Aromatic rings with extensive π-electron conjugation contribute significantly to a high Δn.[6] The cyclohexane ring, being aliphatic, has a much lower intrinsic birefringence. Therefore, alkylcyclohexanecarboxylic acids are often used as components in a mixture to moderate other properties like viscosity, while other components provide the high birefringence.
Below is a comparison of the optical properties for three different phenyl esters of the same trans-4-pentylcyclohexanecarboxylic acid core, demonstrating the profound impact of the terminal group on birefringence.
| Compound Name | Abbreviation | Nematic-Isotropic Transition (TN-I) | Birefringence (Δn) at 55°C |
| p-methoxyphenyl trans-4-pentyl cyclohexane carboxylate | MPPCC | 69.0°C | 0.081 |
| p-propoxyphenyl trans-4-pentyl cyclohexane carboxylate | PPPCC | 76.5°C | 0.075 |
| p-cyanophenyl trans-4-pentyl cyclohexane carboxylate | CPPCC | 86.0°C | 0.125 |
Table 1: Comparative physical properties of three ester derivatives of trans-4-pentylcyclohexanecarboxylic acid. The data illustrates how modifying the terminal aromatic group dramatically influences both the clearing point and the optical birefringence. Data sourced from Mitra, M., et al. (1985).[7]
The CPPCC ester, with its highly polar cyano (–CN) group, exhibits a significantly higher TN-I and birefringence compared to the alkoxy-substituted esters. This highlights a key strategy in LC design: the use of strongly polar terminal groups to enhance both mesophase stability and optical anisotropy.
Dielectric Anisotropy (Δε)
The dielectric anisotropy (Δε = ε∥ - ε⊥) determines how the liquid crystal director responds to an electric field. For the common twisted nematic (TN) and in-plane switching (IPS) modes, a positive Δε is required. A larger magnitude of Δε allows for a lower threshold voltage, which translates to lower power consumption. This property is governed by the molecule's net dipole moment relative to its long axis. Attaching a group with a strong dipole moment, such as a cyano (–CN) or fluoro (–F) group, along the principal molecular axis is the primary method for achieving a large positive Δε.[8]
Rotational Viscosity (γ1)
As previously mentioned, low rotational viscosity is a key advantage of incorporating alkylcyclohexane structures. This parameter is a measure of the internal friction the LC director experiences as it rotates. Lowering γ1 is directly correlated with faster electro-optical switching times, a critical factor for high-performance displays. While shortening the terminal alkyl chain can also decrease viscosity, it often comes at the cost of an undesirably high melting point, making the material impractical for room-temperature applications.[6] Therefore, the use of the cyclohexane core provides a more effective means of achieving low viscosity while maintaining a useful mesophase temperature range.
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Here, we detail the synthesis of a representative alkylcyclohexanecarboxylic acid and the characterization of its most critical optical property.
Synthesis of trans-4-Pentylcyclohexanecarboxylic Acid
This protocol outlines a common synthetic route starting from the hydrogenation of the corresponding benzoic acid derivative, which ensures the desired trans stereochemistry.
Workflow Diagram: Synthesis of a Phenyl Alkylcyclohexanecarboxylate Ester
Caption: Synthetic pathway for a liquid crystal ester.
Step-by-Step Protocol:
-
Hydrogenation: 4-pentylbenzoic acid is dissolved in a suitable solvent (e.g., acetic acid) in a high-pressure autoclave. A rhodium on carbon (Rh/C) catalyst is added. The vessel is charged with hydrogen gas to high pressure (e.g., >100 bar) and heated. The reaction proceeds until hydrogen uptake ceases, indicating complete saturation of the aromatic ring. This method preferentially yields the thermodynamically stable trans isomer.[9]
-
Purification: After cooling and depressurization, the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the crude trans-4-pentylcyclohexanecarboxylic acid is purified by recrystallization from a suitable solvent like hexane.
-
Acyl Chloride Formation: The purified carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of HCl gas ceases.[10] The excess thionyl chloride is then removed by distillation, yielding the crude trans-4-pentylcyclohexanecarbonyl chloride. This reactive intermediate is typically used immediately in the next step.
-
Esterification: The acyl chloride is dissolved in a dry, inert solvent (e.g., toluene). The desired substituted phenol (e.g., 4-cyanophenol) and a base (e.g., pyridine) are added slowly at a reduced temperature (e.g., 0°C). The mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Final Workup and Purification: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The final ester product is purified by column chromatography followed by recrystallization to yield the high-purity liquid crystal material.
Measurement of Optical Birefringence (Δn)
The birefringence is determined by measuring the two principal refractive indices, ne (extraordinary) and no (ordinary), using a temperature-controlled Abbé refractometer or a goniometer-spectrometer setup with a thin prism cell.
Workflow Diagram: Birefringence Measurement
Caption: Protocol for measuring optical birefringence (Δn).
Step-by-Step Protocol:
-
Cell Preparation: A thin prism cell (typically with a refracting angle < 2°) is constructed from optically flat glass plates. The inner surfaces are coated with an alignment layer (e.g., polyimide), which is then unidirectionally rubbed to promote homogeneous alignment of the LC molecules.
-
Sample Filling: The liquid crystal sample is heated above its clearing point (TN-I) into the isotropic liquid phase. A small amount is placed at the edge of the prism cell opening and allowed to fill the cell via capillary action. This ensures a void-free sample.
-
Alignment and Temperature Control: The filled cell is placed in a thermostat-controlled stage. It is cooled very slowly (e.g., 0.1°C/min) into the nematic phase. For some materials, applying a strong magnetic field parallel to the rubbing direction during cooling can improve the uniformity of the molecular alignment.[7]
-
Refractive Index Measurement: The prism is mounted on a goniometer-spectrometer. A monochromatic light source (e.g., a sodium lamp, λ=589 nm) is used.
-
no Measurement: The light is polarized perpendicular to the rubbing direction of the cell. The angle of minimum deviation is measured, from which the ordinary refractive index (no) is calculated using the standard prism formula.
-
ne Measurement: The light is then polarized parallel to the rubbing direction. The angle of minimum deviation is measured again, and the extraordinary refractive index (ne) is calculated.
-
Birefringence Calculation: The optical birefringence is calculated as the difference: Δn = ne - no. The measurement is repeated at various temperatures to characterize the temperature dependence of Δn.
Conclusion
Alkylcyclohexanecarboxylic acids are a cornerstone of modern liquid crystal mixture formulation. Their primary contribution is the significant reduction in viscosity, leading to faster switching displays, without drastically compromising the nematic phase stability. The choice of the terminal alkyl chain length and the esterified aromatic moiety provides a powerful tool for fine-tuning key parameters. As demonstrated, attaching a polar group like –CN to a phenyl ester of trans-4-pentylcyclohexanecarboxylic acid can substantially increase both the clearing point and the optical birefringence. By understanding the fundamental structure-property relationships and employing rigorous synthesis and characterization protocols, researchers can continue to engineer novel liquid crystal materials that push the boundaries of display performance.
References
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Dąbrowski, R., et al. (2015). High Birefringence Liquid Crystals. Molecules. [Link]
- Mitra, M., Paul, S., & Paul, R. (1985).
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Chen, P., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B. [Link]
- Belyaev, V. V. (1989). The viscosity of nematic liquid crystals. Russian Chemical Reviews.
- Li, Y. (2012). Study on the Structure and Liquid Crystal Behavior of Cyclohexane Liquid Crystal Monomer.
- Osman, M. A. (1979). Nematic Liquid Crystals with High Positive Dielectric Anisotropy.
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Madej, M., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Molecules. [Link]
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ResearchGate. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. [Link]
- Gray, G. W., & Kelly, S. M. (1981). A Comparison of the Properties of Some Liquid Crystal Materials Containing Benzene, Cyclohexane, and Bicyclo[2.2.2]octane Rings. Molecular Crystals and Liquid Crystals.
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Kent State University. (n.d.). Dielectric Anisotropy of Liquid Crystals. Retrieved from [Link]
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Martínez-González, J. A., et al. (2020). Increased Nematic-Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. The Journal of Physical Chemistry B. [Link]
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ResearchGate. (2020). Increased Nematic–Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. [Link]
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Borschev, O. V., et al. (2020). Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives ofbenzothieno[3,2-b]benzothiophene. Journal of Materials Chemistry C. [Link]
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PrepChem. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
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A Comparative Guide to the Characterization of Impurities in trans-4-Butylcyclohexanecarboxylic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of impurities in trans-4-Butylcyclohexanecarboxylic Acid, a valuable building block in organic synthesis. We will delve into the causality behind experimental choices and present supporting data to empower you to build robust, self-validating analytical workflows.
The quality of pharmaceutical compounds is strictly regulated by international bodies. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A(R2) for impurities in new drug substances, mandate the reporting, identification, and qualification of impurities above certain thresholds.[1][2] These guidelines underscore the necessity for highly sensitive and specific analytical methods to ensure patient safety and regulatory compliance.[3][4]
Understanding the Impurity Landscape
This compound is commonly synthesized via the catalytic hydrogenation of 4-butylbenzoic acid. This process, while efficient, can introduce a predictable profile of impurities that must be carefully monitored.
Key Potential Impurities:
-
Geometric Isomer (cis-4-Butylcyclohexanecarboxylic Acid): The primary process-related impurity. Catalytic hydrogenation of the aromatic ring inevitably produces a mixture of cis and trans isomers, which can be challenging to separate due to their similar physicochemical properties.[4]
-
Unreacted Starting Material (4-Butylbenzoic Acid): Incomplete hydrogenation will result in the presence of the aromatic precursor.
-
Over-reduction Products (e.g., 4-Butylcyclohexylmethanol): Under harsh hydrogenation conditions, the carboxylic acid functional group can be further reduced to the corresponding alcohol.[5]
-
Catalyst and Solvent Residues: Trace amounts of the hydrogenation catalyst (e.g., Palladium, Ruthenium) and reaction or purification solvents may be present.
This guide will focus on the chromatographic and spectroscopic techniques best suited for the detection, identification, and quantification of these key organic impurities.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific impurity and the analytical objective (e.g., detection, quantification, structural elucidation). We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
HPLC is the cornerstone technique for analyzing non-volatile compounds and is particularly powerful for separating geometric isomers.[6][7] The subtle differences in the three-dimensional shape between the cis and trans isomers of 4-Butylcyclohexanecarboxylic Acid can be exploited to achieve chromatographic separation.[8]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of 100 µg/mL. Filter the final solution through a 0.45 µm PTFE syringe filter.
-
Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.
-
Method Parameters:
-
Column: A column with shape-selective stationary phases, such as a cholesterol-based or phenyl-based column, is recommended for resolving geometric isomers.[9] A C18 column may also be effective with method optimization.
-
Mobile Phase: An isocratic mixture of acetonitrile and water with a buffer (e.g., 0.1% phosphoric acid) is a common starting point.[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (where carboxylic acids have some absorbance).
-
-
Data Analysis: Identify and quantify the cis isomer and any other impurities based on their retention times relative to the main trans isomer peak.
Why This Approach?
The choice of a shape-selective stationary phase is critical. The more linear and rigid structure of the trans isomer interacts differently with the stationary phase compared to the bent conformation of the cis isomer, enabling their separation.[8] Acidification of the mobile phase is necessary to suppress the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention.
Data Presentation: HPLC Analysis Results
| Compound | Retention Time (min) | Area (%) | Identification |
| cis-4-Butylcyclohexanecarboxylic Acid | 8.5 | 0.45 | Process Impurity |
| This compound | 9.2 | 99.50 | API |
| 4-Butylbenzoic Acid | 11.8 | 0.05 | Starting Material |
Logical Workflow for HPLC Impurity Analysis
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trans-4-Butylcyclohexanecarboxylic Acid vs. benzoic acid derivatives in mesogenic properties
An In-Depth Comparative Guide to the Mesogenic Properties of trans-4-Butylcyclohexanecarboxylic Acid and Benzoic Acid Derivatives
For researchers and professionals in materials science and drug development, the selection of molecular scaffolds is a critical determinant of a material's final properties. In the realm of thermotropic liquid crystals, particularly the rod-like calamitic types, both alicyclic and aromatic cores are foundational. This guide provides a detailed comparison between this compound, representing a key alicyclic structure, and various benzoic acid derivatives, which are archetypal aromatic mesogens. We will explore the structural nuances that govern their liquid crystalline behavior, supported by experimental data and characterization methodologies.
The Structural Basis of Mesomorphism: A Tale of Two Cores
The ability of a molecule to form a liquid crystal (LC) phase is intrinsically linked to its molecular geometry. For calamitic LCs, a rigid, elongated (rod-like) shape is paramount. The primary distinction between this compound and benzoic acid derivatives lies in their core structures: a saturated alicyclic ring versus an aromatic ring.
Benzoic Acid Derivatives: The Aromatic Archetype
Benzoic acid and its derivatives are among the most studied building blocks for thermotropic liquid crystals.[1] Their mesogenic behavior is primarily driven by two key features:
-
Rigid Aromatic Core: The planar benzene ring provides significant rigidity to the molecular structure. This rigidity, combined with strong π-π stacking interactions between adjacent molecules, promotes the orientational order required for liquid crystallinity.
-
Hydrogen-Bonded Dimers: The carboxylic acid functional group facilitates the formation of stable hydrogen-bonded dimers.[2][3] This dimerization effectively doubles the length of the molecule, significantly enhancing its aspect ratio and stabilizing the mesophase.[3] The resulting supramolecular structure is more rod-like and conducive to forming nematic and smectic phases.[1]
The properties of these LCs can be finely tuned by modifying the para-substituent on the benzoic acid ring. For instance, attaching flexible alkoxy chains (as in 4-alkoxybenzoic acids) or strongly polar groups like the cyano group (-C≡N) can systematically alter transition temperatures, mesophase type, and electro-optical properties.[3][4][5]
This compound: The Alicyclic Alternative
This molecule offers a non-aromatic pathway to liquid crystallinity. Its key structural attributes include:
-
Alicyclic Core: The cyclohexane ring is less rigid than a benzene ring. However, the trans configuration of the 1,4-substituents is crucial. It forces the butyl and carboxylic acid groups into equatorial positions, resulting in a linear, elongated conformation essential for mesophase formation.[6][7]
-
Hydrogen Bonding: Similar to benzoic acids, it also forms hydrogen-bonded dimers, which is the primary driver for its mesogenic behavior.
-
Lower Birefringence and Viscosity: The absence of a delocalized π-electron system in the cyclohexane ring generally results in lower optical anisotropy (birefringence) and viscosity compared to aromatic analogs. These properties are highly desirable in liquid crystal mixtures for display applications to achieve fast switching times.
dot
Caption: Molecular Structures: Aromatic vs. Alicyclic Cores.
Comparative Analysis of Mesogenic Properties
The difference in core structure directly translates to distinct mesogenic and physical properties. The following table summarizes these differences, using representative molecules for comparison.
| Property | trans-4-Alkylcyclohexanecarboxylic Acids | 4-Alkoxybenzoic Acids | 4-Cyanobenzoic Acid | Rationale & Implications |
| Core Structure | Saturated Alicyclic (Cyclohexane) | Aromatic (Benzene) | Aromatic (Benzene) | The aromatic core provides greater rigidity and enables π-π stacking, leading to higher thermal stability. |
| Clearing Point (N→I) | Generally Lower | Higher | High (219-221 °C, dec.)[8] | Stronger intermolecular forces (π-π stacking) in benzoic acid derivatives require more thermal energy to disrupt the ordered LC phase. |
| Mesophase Stability | Nematic phases are common. | Nematic and Smectic phases observed, depending on alkoxy chain length.[3] | Exhibits liquid crystal properties.[4][9] | Longer alkyl/alkoxy chains tend to promote smectic phases due to micro-segregation between the rigid cores and flexible tails. |
| Optical Anisotropy (Δn) | Lower | Higher | High | The delocalized π-electron system in the benzene ring leads to significantly higher birefringence.[10] |
| Dielectric Anisotropy (Δε) | Low (unless a polar group is present) | Low to Moderate | High, Positive | The strong dipole moment of the terminal cyano group is the primary contributor to a large positive dielectric anisotropy. |
| Viscosity | Lower | Higher | Higher | The more flexible cyclohexane ring and weaker intermolecular forces typically result in lower rotational viscosity. |
dot
Caption: Hydrogen bonding leads to elongated supramolecular structures.
Experimental Characterization Protocols
To empirically determine and compare the mesogenic properties of these compounds, two primary techniques are indispensable: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Protocol 1: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material.[11][12] It is essential for accurately determining the temperatures of phase transitions, such as melting (Crystal → Nematic/Smectic) and clearing (Nematic → Isotropic).[13][14][15]
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent sublimation or decomposition during heating. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide a stable thermal atmosphere.
-
Thermal Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature well above the expected isotropic transition. This scan reveals the initial phase transitions and erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample at the same rate (10 °C/min) back to the starting temperature. This scan is crucial for identifying monotropic phases (phases that appear only on cooling) and observing supercooling effects.
-
Second Heating Scan: Perform a second heating scan at the same rate. The data from this scan is typically used for reporting transition temperatures as it reflects the material's intrinsic behavior after erasing thermal history.
-
-
Data Analysis: Identify endothermic (heating) and exothermic (cooling) peaks in the heat flow curve. The onset temperature of a peak is typically reported as the transition temperature.
Protocol 2: Polarized Optical Microscopy (POM)
POM is a vital technique for the visual identification and characterization of liquid crystal phases.[16] Anisotropic materials, like LCs, are birefringent, meaning they can split a beam of polarized light into two rays.[10] This property allows different LC phases to be identified by their unique and often colorful optical textures when viewed between crossed polarizers.[17]
Methodology:
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage connected to a temperature controller. This allows for precise heating and cooling of the sample while observing it through the microscope.
-
Microscope Setup: Use a polarizing microscope with the polarizer and analyzer in a crossed position (90° to each other). In this configuration, an isotropic (non-birefringent) material will appear completely dark.
-
Observation during Heating:
-
Slowly heat the sample while observing through the eyepieces.
-
Upon melting from the crystalline solid phase into an LC phase, a bright, textured image will appear against the dark background.
-
Note the temperature and the characteristic texture. For example, a nematic phase often exhibits a "Schlieren" texture with dark brushes or a "threaded" texture.[17][18] Smectic phases show different textures, such as focal conic or fan-like patterns.
-
-
Observation during Cooling:
-
Continue heating until the sample becomes fully isotropic (the field of view will turn dark again). Note this clearing temperature.
-
Slowly cool the sample from the isotropic liquid. Observe the formation of LC domains (droplets) at the clearing point. As these domains coalesce, the characteristic texture of the mesophase will reappear.[18]
-
dot
Caption: A typical workflow for liquid crystal characterization.
Conclusion and Field Perspective
The choice between an alicyclic core like this compound and an aromatic core from a benzoic acid derivative is a strategic one, dictated by the desired application.
-
Benzoic acid derivatives serve as excellent foundational materials for creating LCs with high clearing points and significant optical anisotropy. Their inherent rigidity and strong intermolecular interactions make them ideal for applications where thermal stability is paramount. The ease with which their properties can be tuned via para-substitution has made them a cornerstone of LC research.[1][2]
-
This compound and related alicyclic compounds are indispensable components in modern liquid crystal mixtures. While they may not always form stable mesophases on their own, their inclusion in formulations with aromatic LCs is critical for lowering viscosity, which directly translates to faster device switching times. Their lower birefringence can also be used to tune the overall optical properties of a mixture to meet specific display requirements.
In practice, high-performance liquid crystal displays rarely use a single compound. Instead, they employ complex eutectic mixtures of dozens of components. The objective comparison of fundamental building blocks, such as those discussed here, provides the essential knowledge base for rationally designing these advanced materials, balancing properties like clearing point, viscosity, and birefringence to achieve optimal device performance.
References
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The Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Research. Benchchem. 2
- Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. [No Source Found]
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Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central. 10
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Liquid Crystal Transitions. NETZSCH Analyzing & Testing. 11
-
Differential scanning calorimetry. Wikipedia. Link
- Leveraging 4-Cyanobenzoic Acid in Advanced M
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First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. NIH. Link
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CAS 619-65-8 4-Cyanobenzoic Acid - Materials. Alfa Chemistry. Link
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Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press. Link
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4-Cyanobenzoic acid, 99%. SLS - Lab Supplies. Link
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Detailed investigations on hydrogen bond liquid crystals formed between 4-nitrobenzaldehyde and alkyloxy benzoic acids. Taylor & Francis Online. Link
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Polarized‐light optical micrographs of a lyotropic nematic... ResearchGate. Link
-
(PDF) Transformational kinetics in liquid crystal polymers and differential scanning calorimetry calibration. ResearchGate. Link
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4-Cyanobenzoic acid 99%. Sigma-Aldrich. Link
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An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. MDPI. Link
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Uses For Differential Scanning Calorimetry. Innovatech Labs. Link
-
Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties. PMC. Link
-
Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. MDPI. Link
-
4-Cyanobenzoic Acid|98%|CAS 619-65-8. Benchchem. Link
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Mesomorphic Properties of 4-(4-Pyridyl)Benzoic Acid Esters. ResearchGate. Link
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Polarized optical microscopy (POM) images of the nematic liquid crystal... ResearchGate. Link
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Optical Microscopy of Soft Matter Systems. University of Colorado Boulder. Link
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Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal. Link
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7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Chemistry LibreTexts. Link
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Calamitic and discotic liquid crystalline phases for mesogens with triangular cores. Soft Matter (RSC Publishing). Link
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Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase. New Journal of Chemistry (RSC Publishing). Link
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Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid. Google Patents. Link
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CAS 115978-59-1 4-(trans,trans-4-Butylcyclohexyl)phenyl4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate. Alfa Chemistry. Link
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Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal. Google Patents. Link
-
Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. NIH. Link
- Introducing the azocinnamic acid scaffold into bent-core liquid crystal design: A structure–property rel
-
Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. NIH. Link
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Structure–Property Relationships in Hydrogen-Bonded Liquid Crystals. ACS Publications. Link
-
The synthesis and liquid crystal transition temperatures of some weakly polar nematic trans-4-substituted-cycloh. ElectronicsAndBooks. Link
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4-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2. PubChem. Link
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Perceptual properties of benzoic acid derivatives. PubMed. Link
- The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. [No Source Found]
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Liquid Crystal Materials. TCI Chemicals. Link
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4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), liquid crystal (nematic).. Ossila. Link
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Perceptual properties of benzoic acid derivatives.. Merck Millipore. Link
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Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. ResearchGate. Link
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Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. Link
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available trans-4-Butylcyclohexanecarboxylic Acid
Introduction
trans-4-Butylcyclohexanecarboxylic acid is a crucial building block in diverse fields, from the synthesis of liquid crystals to its use as an intermediate in pharmaceutical development. In high-stakes applications, particularly the development of new drug substances, the purity of starting materials is not merely a matter of quality but a cornerstone of safety, efficacy, and regulatory compliance. The presence of even minor impurities can significantly alter a final product's physicochemical properties, biological activity, and stability profile.
Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) Q3A guidelines, mandate rigorous characterization and control of impurities in new drug substances.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive, multi-modal analytical strategy to objectively assess and compare the purity of commercially available this compound, ensuring the integrity of their research and development programs.
Part 1: Understanding the Impurity Landscape
A thorough purity assessment begins with understanding what to look for. For this compound, impurities typically fall into three main categories originating from the synthetic route and subsequent storage.
-
Isomeric Impurities: The most critical impurity is the cis-isomer. Due to the chair conformation of the cyclohexane ring, the cis and trans isomers have distinct three-dimensional structures.[5] This seemingly subtle difference can lead to dramatic changes in crystal packing, solubility, and how the molecule interacts with biological targets. The hydrogenation of an aromatic precursor, a common synthetic route, can often lead to mixtures of both isomers.[6][7]
-
Process-Related Impurities: These include unreacted starting materials (e.g., 4-butylbenzoic acid), intermediates, and by-products from side reactions that may occur during synthesis.
-
Residual Solvents & Volatiles: Organic solvents used during synthesis and purification can be retained in the final product and must be controlled according to ICH Q3C guidelines.
Caption: Key impurity classes for this compound.
Part 2: A Multi-Modal Analytical Strategy for Purity Verification
No single analytical technique can provide a complete purity profile. A robust, self-validating system relies on orthogonal methods—techniques that measure the same attribute using different physical principles. This approach ensures that an impurity masked in one method will be detected by another, providing a high degree of confidence in the final purity assessment. Our recommended workflow integrates chromatographic, spectroscopic, and thermal analysis techniques.
Caption: Orthogonal analytical workflow for comprehensive purity assessment.
Part 3: Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurities
Expertise & Experience: HPLC is the workhorse for purity analysis of non-volatile organic compounds. By separating components based on their differential partitioning between a stationary and mobile phase, it can resolve the main compound from process-related impurities and, with the right method, the cis-isomer.[8][9] An acidic mobile phase is chosen to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention on a reversed-phase column.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Instrumentation: Standard HPLC system with UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate purity by the area percent method, where % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Expertise & Experience: While the target compound itself is not volatile, any residual solvents from the manufacturing process are. Headspace GC-MS is the definitive technique for this analysis. It samples the vapor above the solid material, avoiding non-volatile matrix interference and providing excellent sensitivity for common organic solvents. For a comprehensive analysis of all organic acids by GC-MS, derivatization would be necessary to make them volatile.[10][11][12][13]
Experimental Protocol: Headspace GC-MS
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial and seal.
-
Instrumentation: GC-MS system equipped with a headspace autosampler.
-
Headspace Conditions:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Incubation Time: 15 minutes.
-
-
GC-MS Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
MS Detection: Scan mode (m/z 35-350).
-
-
Data Analysis: Identify solvents by comparison of retention time and mass spectra against a known solvent library. Quantify against a standard of the identified solvent.
Part 4: Isomeric Purity by ¹H NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation and isomer differentiation.[14][15] The key to distinguishing cis and trans isomers of substituted cyclohexanes lies in the chemical shift of the proton at C1 (the carbon bearing the carboxylic acid).[5][16] In the more stable chair conformation of the trans-isomer, this proton is in an axial position and experiences a different magnetic environment compared to the equatorial C1 proton in the cis-isomer. This results in distinct, quantifiable signals.[17]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 5 seconds (to ensure full relaxation for accurate integration).
-
-
Data Analysis: Identify the characteristic signals for the C1 proton of the trans and cis isomers. The percentage of the cis-isomer is calculated by integrating both signals: % cis = [Integral(cis peak) / (Integral(cis peak) + Integral(trans peak))] * 100.
Part 5: Absolute Purity by Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC offers a powerful, orthogonal method for determining the absolute purity of crystalline organic compounds.[18][19] It operates on the principle of melting point depression: impurities lower and broaden the melting range of a substance.[20] By applying the van't Hoff equation to the shape of the melting endotherm, the total mole fraction of soluble impurities can be calculated without needing to identify them. This provides a robust check against chromatographic methods.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum DSC pan.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Thermal Program:
-
Method: Heat-cool-heat cycle to remove thermal history.
-
Heating Rate: 1-2 °C/min through the melting range.
-
Atmosphere: Nitrogen purge gas (50 mL/min).
-
-
Data Analysis: Use the instrument's software to perform a purity calculation based on the van't Hoff model. The analysis is typically valid for compounds with purity >98.5%.
Part 6: Comparative Analysis of Commercial Products
To illustrate the application of this guide, we present hypothetical data from the analysis of three different commercial suppliers of this compound.
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Purity (Area %) | 99.8% | 99.1% | 99.9% | HPLC-UV |
| cis-Isomer Content | 0.15% | 0.85% | <0.05% (Not Detected) | ¹H NMR |
| Largest Unidentified Impurity | 0.05% | 0.08% | <0.05% | HPLC-UV |
| Residual Solvents | Toluene (15 ppm) | None Detected | None Detected | Headspace GC-MS |
| Purity (Mole %) | 99.75% | 99.0% | >99.9% | DSC |
Analysis:
-
Supplier C demonstrates the highest quality, with exceptional purity across all methods and no detectable cis-isomer or residual solvents.
-
Supplier A provides a high-purity product, suitable for many applications, though it contains a trace amount of the cis-isomer.
-
Supplier B shows significantly lower purity, with a notable concentration of the cis-isomer, which could be problematic for stereochemically sensitive applications.
Conclusion
The rigorous assessment of chemical purity is a non-negotiable aspect of scientific research and pharmaceutical development. Relying solely on a supplier's Certificate of Analysis is insufficient for critical applications. By implementing a multi-modal analytical strategy combining HPLC, NMR, GC-MS, and DSC, researchers can build a comprehensive and trustworthy purity profile. This orthogonal approach ensures that different types of impurities—isomeric, process-related, and volatile—are effectively identified and quantified, empowering scientists to make informed decisions when selecting commercial reagents and safeguarding the integrity and success of their work.
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KARANS CHEMWORLD. (2024). NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. YouTube. Available from: [Link]
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Harn-Jing, T., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PLOS ONE. Available from: [Link]
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Miyoshi, T., et al. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. MSU Chemistry. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of trans-4-Butylcyclohexanecarboxylic Acid
An In-Depth Guide for Laboratory Professionals
trans-4-Butylcyclohexanecarboxylic acid is a valuable compound in various research and development applications. However, its chemical properties necessitate a robust understanding of its hazards and the implementation of stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this chemical, grounded in established safety standards and regulatory requirements.
Hazard Identification and Essential Safety Precautions
Before handling or disposing of any chemical, a thorough risk assessment is paramount. The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, are summarized below.
Table 1: GHS Hazard Profile for this compound
| Hazard Code | Hazard Statement | Classification | Source |
|---|---|---|---|
| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [1][2][3] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | [1][2][3] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure, Category 3 |[2][3] |
The causality behind these classifications dictates the necessary protective measures. The carboxylic acid functional group can cause irritation upon contact with skin and mucous membranes. Therefore, adherence to the following Personal Protective Equipment (PPE) protocol is non-negotiable.
-
Eye and Face Protection: Always wear chemical safety goggles that conform to European Standard EN166 or NIOSH-approved equivalents.[4] The risk of serious eye irritation (H319) means standard safety glasses are insufficient.
-
Skin Protection: Wear nitrile or other chemically resistant gloves.[4] A lab coat must be worn to prevent skin contact.[4][5] Contaminated clothing should be removed and laundered before reuse.[6][7]
-
Respiratory Protection: Handle the solid material in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust particles, which can cause respiratory irritation (H335).[4][8][9]
-
Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[6] Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[5]
The Cornerstone of Disposal: Regulatory Compliance
The single most critical aspect of chemical disposal is strict adherence to all applicable regulations. Chemical waste disposal is governed by a complex web of local, state, and federal laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).[10]
Your Responsibility as a Waste Generator:
As a researcher, you are considered a "waste generator." This designation carries the legal responsibility to correctly classify your waste.[11] this compound and materials contaminated with it must be managed as hazardous waste.[4][12]
Key Principles:
-
Never Discharge to Drains: Do not dispose of this chemical or its solutions down the sink.[8] Carboxylic acids can be harmful to aquatic life and may not be effectively neutralized in standard wastewater treatment systems.[12]
-
Use a Licensed Disposal Company: All chemical waste must be entrusted to a licensed and approved waste disposal contractor.[5][6][8][13] These contractors have the permits and facilities to manage hazardous materials safely, typically via high-temperature incineration.
Standard Operating Protocol for Waste Accumulation and Disposal
This protocol outlines a self-validating system for managing this compound waste from generation to final pickup.
Step 1: Waste Segregation
-
Action: Designate a specific, sealed container for this compound waste. This container should be made of a compatible material (e.g., polyethylene).
-
Causality: Do not mix this waste with other chemical streams, such as solvents or inorganic waste.[6] Incompatible chemicals can react, leading to pressure buildup, heat generation, or the release of toxic gases.
Step 2: Proper Labeling and Storage
-
Action: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Irritant").
-
Causality: Accurate labeling is a regulatory requirement and ensures that everyone in the laboratory, including emergency responders, is aware of the container's contents and potential dangers. Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong bases or oxidizing agents.[5][11]
Step 3: Managing Empty Containers
-
Action: An "empty" container that once held this chemical is not truly empty; it retains hazardous residue. Such containers must be decontaminated via a "triple rinse" procedure.[14] Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Causality: The rinsate from this process is also considered hazardous waste and MUST be collected in your designated hazardous waste container.[14] Only after proper decontamination can the container be disposed of according to institutional policy, which may include recycling or disposal as non-hazardous solid waste.
Step 4: Arranging for Disposal
-
Action: Once the waste container is nearly full, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. Do not overfill containers.
-
Causality: The EHS office coordinates with licensed waste contractors to ensure the waste is transported and disposed of in compliance with all transportation and environmental regulations.
Emergency Protocol for Accidental Spills
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, put on the full required PPE as described in Section 1.
-
Contain the Spill: Prevent the solid material from spreading or becoming airborne. Do not allow the chemical to enter any drains.[8]
-
Clean Up:
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials (e.g., paper towels, wipes) as hazardous waste.
-
Dispose: Ensure all cleanup materials are placed in the sealed, labeled hazardous waste container for professional disposal.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing this compound from the point of generation to its final compliant disposal.
Caption: Disposal Decision Workflow for this compound.
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Patsnap. (2025). How to Minimize Toxic Emissions in Carboxylic Acid Production?. [Link]
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National Institutes of Health (NIH). (n.d.). Recovery Techniques Enabling Circular Chemistry from Wastewater. [Link]
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West Liberty University. (2015). Safety Data Sheet: 1,4-Cyclohexanedicarboxylic acid. [Link]
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Johns Hopkins Whiting School of Engineering. (2024). Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations. [Link]
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P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. [Link]
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PubChem. (n.d.). 4-Tert-butylcyclohexane-1-carboxylic acid. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-4-Butylcyclohexanecarboxylic Acid
Welcome to a comprehensive guide designed for the precise and safe handling of trans-4-Butylcyclohexanecarboxylic Acid. As professionals in research and development, our primary commitment is to both scientific advancement and the unwavering safety of our laboratory personnel. This document moves beyond a simple checklist, offering a deep dive into the rationale behind specific personal protective equipment (PPE) choices, operational protocols, and disposal strategies. The guidance herein is synthesized from authoritative safety data sheets and established laboratory safety principles to empower you with the knowledge needed for responsible chemical handling.
Hazard Assessment and Risk Profile
Understanding the intrinsic hazards of a chemical is the foundational step in developing a robust safety protocol. This compound, in its solid, powdered form, presents a multi-faceted risk profile that dictates our handling procedures.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:
-
H315: Causes skin irritation .[1][2][3][4][5] Direct contact with the skin can lead to local redness, itching, or inflammation.
-
H319: Causes serious eye irritation .[1][2][3][4] The introduction of even minute quantities of dust or particles into the eye can result in significant irritation and potential damage.
-
H335: May cause respiratory irritation .[3][4][6] As a fine powder, the compound can easily become airborne during manipulation, and inhalation may lead to irritation of the nose, throat, and lungs.[7]
The primary physical risk stems from its solid form, which increases the likelihood of dust generation when transferring, weighing, or mixing the compound.[8][9] Therefore, our safety strategy must prioritize containment and the prevention of particle inhalation and contact.
Core PPE Requirements: A Rationale-Driven Approach
The selection of PPE is not a one-size-fits-all matter; it is a direct response to the identified risks. The following recommendations are based on a hierarchy of controls, where engineering controls are primary, and PPE serves as the essential final barrier.
Eye and Face Protection
Due to its classification as a serious eye irritant (H319), robust eye protection is non-negotiable.[2][3]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z.87.1 standards are mandatory.[7] They provide a complete seal around the eyes, offering protection from airborne dust and accidental splashes from any direction.
-
Face Shield: In situations with a higher risk of dust generation or splashing—such as handling larger quantities or during vigorous mixing—a face shield must be worn in addition to chemical splash goggles.[7][8][10] This provides a secondary layer of protection for the entire face.
Skin and Body Protection
To mitigate the risk of skin irritation (H315), a comprehensive barrier is required.[5][11]
-
Lab Coat: A fully buttoned, long-sleeved lab coat made of a chemical-resistant material must be worn at all times.[7][10] This protects the arms and torso from incidental contact.
-
Gloves: Chemical-resistant gloves are essential.[12][13]
-
Material: Nitrile gloves are a suitable choice for handling this solid compound.[10]
-
Protocol: Gloves must be inspected for tears or punctures before each use.[10][12] It is critical to use proper glove removal technique to avoid contaminating your skin.[12] Contaminated gloves should be disposed of immediately as hazardous waste, and hands should be washed thoroughly after removal.[12]
-
Respiratory Protection
The potential for respiratory irritation (H335) makes control of airborne particles a top priority.[3][4]
-
Primary Control (Engineering): All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood.[7][8][10][14] This is the most effective way to contain and exhaust airborne particles, protecting the user and the general lab environment.
-
Secondary Control (Personal): If a fume hood is unavailable or if engineering controls are insufficient to maintain exposure below acceptable limits (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved N95 dust respirator is the minimum requirement.[7][10]
Procedural Guidance for Safe Handling
A proactive approach to safety involves integrating best practices into a clear, step-by-step workflow.
Preparation and Engineering Controls
-
Designated Area: Establish a designated area for handling the compound, preferably within a chemical fume hood.[7]
-
Fume Hood Verification: Before starting, ensure the chemical fume hood is operational and the airflow is certified.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and PPE before bringing the chemical into the work area.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[8][14]
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE in the correct order (lab coat, then goggles/face shield, then gloves).
-
Transfer Compound: Carefully open the container inside the fume hood. Use a spatula to transfer the solid to a weigh boat or reaction vessel.[7] Avoid pouring the powder from a height to minimize dust generation.
-
Dissolving: If making a solution, add the solid slowly to the solvent to prevent splashing.[7]
-
Post-Handling: Securely close the primary container. Decontaminate the work surface and any reusable equipment.
The following diagram illustrates the decision-making process for safe handling.
Caption: Workflow for handling this compound.
Emergency and Disposal Protocols
Emergency Response for Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area thoroughly with soap and plenty of water.[2][13] If skin irritation occurs, seek medical attention.[5][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][13][15] Persistent irritation requires immediate medical attention.[13][14]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][14] If respiratory symptoms persist, seek medical advice.
-
Ingestion: Rinse the mouth with water.[13] Do not induce vomiting. Call a physician or poison control center immediately.[2]
Spill Management
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE (including respiratory protection if outside a hood), gently cover the spill with an absorbent, inert material.
-
Carefully sweep up the material, avoiding dust creation, and place it into a suitable, sealed container for hazardous waste disposal.[2][8]
-
Clean the spill area thoroughly.
Waste Disposal
Proper disposal is a critical final step.
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[7]
-
Chemical Waste: Unused or waste chemical should be disposed of through a licensed waste disposal company. Do not empty into drains or the environment.[2][8][10] All disposal activities must comply with federal, state, and local regulations.[8]
Summary of Personal Protective Equipment
| PPE Category | Recommended Equipment | Rationale / Key Hazard |
| Eye/Face Protection | Chemical splash goggles (minimum). Face shield worn over goggles for high-risk tasks. | H319: Causes serious eye irritation.[2][3] |
| Skin Protection | Nitrile gloves and a fully-buttoned lab coat. | H315: Causes skin irritation.[5][11] |
| Respiratory Protection | Engineering Control: Mandatory use of a chemical fume hood. Personal: NIOSH-approved N95 respirator if engineering controls are insufficient. | H335: May cause respiratory irritation.[3][4] |
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SAFETY DATA SHEET - trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid. TCI Chemicals.
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4-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2 | CID 136759. PubChem.
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SAFETY DATA SHEET - Diethyl trans-1,4-Cyclohexanedicarboxylate. TCI AMERICA - Spectrum Chemical.
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SAFETY DATA SHEET - Indole-2-carboxylic acid. Fisher Scientific.
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4-tert-Butylcyclohexanecarboxylic acid 99 5451-55-8. Sigma-Aldrich.
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SAFETY DATA SHEET - Cefixime. Spectrum Chemical.
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trans-4-n-Butylcyclohexanecarboxylic acid, 99%, Thermo Scientific. Fisher Scientific.
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SAFETY DATA SHEET - 4-tert.-Butylcyclohexanol. Sigma-Aldrich.
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SAFETY DATA SHEET - Cyclohexanecarboxylic Acid. Sigma-Aldrich.
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SAFETY DATA SHEET - 4-(Aminomethyl)cyclohexanecarboxylic acid. Fisher Scientific.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
